EDTA Tris
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIUWBSEKKKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93777-65-2 | |
| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Role of EDTA in Tris Buffer for Enhanced DNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of deoxyribonucleic acid (DNA) is paramount for the success of a vast array of molecular biology applications, from next-generation sequencing to the development of nucleic acid-based therapeutics. Unprotected DNA is susceptible to degradation by nucleases and acid hydrolysis, compromising experimental results and the long-term viability of valuable samples. Tris-EDTA (TE) buffer is the universally accepted standard for DNA storage, providing a stable chemical environment. This guide offers an in-depth examination of the distinct roles of the buffer's components, focusing on how Ethylenediaminetetraacetic acid (EDTA) acts as a crucial guardian of DNA stability. We will explore the underlying mechanisms, present quantitative data on storage efficacy, and provide detailed experimental protocols for buffer preparation and DNA integrity assessment.
The Foundational Components of TE Buffer
TE buffer is a simple yet powerful solution composed of two critical ingredients: Tris and EDTA.[1] While Tris provides a stable pH environment, EDTA is responsible for actively protecting the DNA from enzymatic attack.[2]
Tris: The pH Stabilizer
Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C, making it an excellent choice for maintaining a stable, slightly alkaline environment, typically between pH 7.5 and 8.0.[3][4] This pH range is optimal for DNA stability. Acidic conditions (pH below 7.0) can lead to the cleavage of phosphodiester bonds in the DNA backbone through a process called acid hydrolysis, resulting in degradation.[5] By maintaining a consistent pH, Tris prevents this form of chemical damage, which is particularly important for long-term storage.[6][7]
EDTA: The Nuclease Inhibitor
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent, a molecule that forms multiple coordinate bonds with a single metal ion.[4][7] Its primary role in TE buffer is to sequester divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[8][9] These cations are essential cofactors for the vast majority of nucleases (enzymes that degrade nucleic acids), including DNases.[9][10][11] DNases require these ions to be present in their active site to properly function and cleave the phosphodiester backbone of DNA.[10] By binding tightly to these available cations, EDTA effectively removes them from the solution, rendering DNases inactive and protecting the DNA from enzymatic degradation.[2][12]
The Mechanism of DNA Protection by EDTA
The protective action of EDTA is a direct consequence of its ability to inhibit DNase activity. During DNA extraction procedures, cellular compartments are disrupted, releasing a variety of enzymes, including DNases from the cytoplasm or lysosomes.[9] If not inhibited, these enzymes will rapidly degrade the newly isolated DNA.
EDTA's mechanism can be visualized as a two-step process:
-
DNase Requirement: A DNase enzyme requires a divalent metal cation, such as Mg²⁺, as a cofactor to adopt its active conformation and catalyze the cleavage of DNA.
-
EDTA Chelation: EDTA, with its high affinity for divalent cations, binds to and sequesters any free Mg²⁺ ions in the buffer.[9][10] This deprives the DNase of its essential cofactor.
-
DNase Inactivation: Without the necessary cofactor, the DNase is rendered inactive and cannot bind to or degrade the DNA molecule, ensuring its integrity.
The following diagram illustrates this protective signaling pathway.
Quantitative Analysis of DNA Stability
The efficacy of TE buffer in preserving DNA has been demonstrated across numerous studies. The inclusion of EDTA and the maintenance of an optimal pH are critical for long-term stability across various storage temperatures.
Data Presentation
The following tables summarize quantitative data from key studies, highlighting the superior performance of TE buffer compared to unbuffered solutions like distilled water (DW) and the effect of pH on preservation.
Table 1: DNA Integrity Over 10 Weeks at Various Storage Conditions [13]
| Storage Temp. | Storage Medium | Week 4 Degradation | Week 7 Degradation | Week 10 Degradation |
| 25°C | Distilled Water | 100% (All 20 samples) | 100% | 100% |
| TE Buffer | 0% | 0% | 30% (6 of 20 samples) | |
| 4°C | Distilled Water | 5% (1 of 20 samples) | 15% (3 of 20 samples) | 20% (4 of 20 samples) |
| TE Buffer | 0% | 0% | 0% | |
| -20°C | Distilled Water | 0% | 0% | 0% |
| TE Buffer | 0% | 0% | 0% | |
| -70°C | Distilled Water | 0% | 0% | 0% |
| TE Buffer | 0% | 0% | 0% |
Data adapted from a study on human DNA extracted from blood. Degradation was assessed by smearing on an agarose (B213101) gel.
Table 2: Effect of EDTA Solution pH on High Molecular Weight (HMW) DNA Preservation [14][15]
| Taxon | Preservative | Average % HMW DNA Recovered |
| A. virens (marine worm) | EDTA pH 8 | ~7% |
| EDTA pH 9 | ~8% | |
| EDTA pH 10 | 61.3% | |
| 95% EtOH | ~6% | |
| H. americanus (lobster) | EDTA pH 8 | ~20% |
| EDTA pH 9 | ~45% | |
| EDTA pH 10 | 53.7% | |
| 95% EtOH | ~25% |
Data adapted from a study storing tissues for 12 months. HMW DNA was quantified relative to the total DNA yield. This suggests that the chelating capacity and protective effect of EDTA increase with pH.[16][17]
Table 3: Long-Term Stability of Plasmid DNA in TE Buffer [6]
| Storage Condition | Duration | DNA Integrity | Functional Integrity |
| -20°C in TE Buffer | 3 Years | Stable, no degradation | Maintained, error-free data retrieval |
| 65°C in TE Buffer (Accelerated Aging) | 20 Days | Stable, no significant degradation | Maintained, error-free data retrieval |
This study demonstrates that plasmid DNA used for data storage remains stable and functional for years when stored in TE buffer, even under accelerated aging conditions equivalent to ~20 years at -20°C.[6]
Experimental Protocols
Reproducible and reliable results begin with correctly prepared reagents and standardized assessment methods.
Preparation of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
This protocol outlines the preparation of 100 mL of 1X TE buffer from common stock solutions.
Materials:
-
1 M Tris-HCl, pH 8.0 stock solution
-
0.5 M EDTA, pH 8.0 stock solution
-
Nuclease-free molecular biology grade water
-
Sterile 100 mL graduated cylinder or flask
-
Sterile storage bottle
Methodology:
-
To a sterile container, add 98.8 mL of molecular biology grade water.[18]
-
Mix the solution thoroughly by inverting the container several times.
-
For long-term storage of the buffer itself, sterilize by autoclaving or by passing it through a 0.22 µm filter.[3]
-
Store the finalized buffer at room temperature.[1]
Assessment of DNA Integrity via Agarose Gel Electrophoresis
This is a standard method to qualitatively assess DNA degradation, as used in the study cited in Table 1.[13] High-integrity genomic DNA should appear as a sharp, high molecular weight band, whereas degraded DNA will present as a smear down the lane.
Methodology:
-
Prepare a 1% Agarose Gel: Dissolve 1g of agarose in 100 mL of 1X TAE or TBE buffer. Heat until the solution is clear, then cool to ~55°C. Add a DNA intercalating dye (e.g., SYBR Safe or ethidium (B1194527) bromide) and pour into a gel casting tray with a comb.
-
Load Samples: Mix a defined amount of DNA (e.g., 100-200 ng) from each storage condition and time point with 6X loading dye. Load the mixture into the wells of the solidified gel. Include a DNA ladder as a size reference.
-
Run Electrophoresis: Submerge the gel in 1X running buffer in an electrophoresis tank. Apply a constant voltage (e.g., 100 V) for a set time (e.g., 45-60 minutes).
-
Visualize DNA: Image the gel under UV or blue light.
-
Interpret Results: Compare the DNA from different conditions. A distinct, high molecular weight band indicates intact DNA. A smear extending down the lane indicates random degradation. The absence of a band indicates complete degradation.
Considerations for Downstream Applications
While EDTA is excellent for DNA storage, its chelating properties can interfere with downstream enzymatic reactions that require Mg²⁺, most notably the Polymerase Chain Reaction (PCR).[2] Taq polymerase and other DNA polymerases require Mg²⁺ as a cofactor.[7] If the concentration of EDTA in the final reaction is too high, it will sequester the Mg²⁺, inhibiting the polymerase and causing the PCR to fail.
For this reason, DNA samples intended for sensitive enzymatic applications are often stored in "low EDTA" TE buffer (e.g., 10 mM Tris, 0.1 mM EDTA) or simply in 10 mM Tris buffer without EDTA.[2][7] Alternatively, additional MgCl₂ can be added to the PCR mix to compensate for the chelating effect of standard TE buffer.
Conclusion
The combination of Tris and EDTA in TE buffer provides a simple, inexpensive, and highly effective solution for preserving the integrity of DNA samples. Tris safeguards against acid hydrolysis by maintaining an optimal pH, while EDTA provides robust protection against enzymatic degradation by chelating the metal cofactors essential for DNase activity. Quantitative studies confirm that storing DNA in TE buffer, particularly at 4°C or frozen, is vastly superior to storage in water and is critical for ensuring the stability required for reproducible, high-quality results in research, diagnostics, and the development of therapeutics.
References
- 1. TE Buffer - Sharebiology [sharebiology.com]
- 2. TE buffer - Wikipedia [en.wikipedia.org]
- 3. gatescientific.com [gatescientific.com]
- 4. scribd.com [scribd.com]
- 5. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 6. Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 9. quora.com [quora.com]
- 10. what is the function of edta in dna extraction [irochelating.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. kjcls.org [kjcls.org]
- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
- 16. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. condor.depaul.edu [condor.depaul.edu]
The Indispensable Role of Tris-EDTA Buffer in Molecular Biology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the integrity of nucleic acids is paramount. Tris-EDTA (TE) buffer is a ubiquitous and critical solution engineered to protect DNA and RNA from degradation, ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth exploration of the core functions of TE buffer, its components, and its applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their laboratory endeavors.
Core Components and Their Functions
TE buffer is a simple yet elegant solution composed of two primary components: Tris and EDTA . The synergy between these two molecules provides a stable environment for nucleic acids.[1][2][3]
Tris: The pH Stabilizer
Tris, or tris(hydroxymethyl)aminomethane, is a biological buffer with a pKa of approximately 8.1 at 25°C.[3] This property makes it an excellent buffer for maintaining a stable pH in the slightly alkaline range, typically between 7.5 and 8.5.[3] The primary functions of Tris in TE buffer are:
-
Preventing Acid Hydrolysis: A stable, slightly alkaline pH is crucial for preventing the acid-catalyzed hydrolysis of the phosphodiester bonds in the DNA backbone.[4][5] Water, if not buffered, can become slightly acidic due to dissolved CO2, creating an environment conducive to DNA damage over time.
-
Maintaining Nucleic Acid Integrity: Extreme pH fluctuations can lead to the denaturation of the DNA double helix. Tris buffer safeguards the structural integrity of DNA and RNA, which is essential for downstream applications such as PCR, sequencing, and cloning.
EDTA: The Nuclease Inhibitor
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[6] These cations are essential cofactors for nucleases (both DNases and RNases), the enzymes that degrade DNA and RNA.[6] The mechanism of action for EDTA involves:
-
Chelation of Divalent Cations: EDTA forms stable complexes with divalent metal ions, rendering them unavailable for enzymatic reactions.[3][6]
-
Inhibition of Nuclease Activity: By sequestering Mg²⁺ and other essential cofactors, EDTA effectively inactivates nucleases that may be present in a sample, thereby protecting the nucleic acids from enzymatic degradation.[3][6]
Quantitative Analysis of DNA Stability
The protective effects of TE buffer on nucleic acid stability have been demonstrated in numerous studies. The following table summarizes a comparative analysis of human genomic DNA integrity when stored in TE buffer versus distilled water (DW) at various temperatures over a 10-week period.
| Storage Buffer | Temperature | Week 4 | Week 10 | Stability Outcome |
| Distilled Water (DW) | 25°C | All 20/20 samples degraded | - | Highly unstable |
| TE Buffer | 25°C | No significant degradation | 6/20 samples showed some degradation | Moderately stable |
| Distilled Water (DW) | 4°C | No significant degradation | 4/20 samples showed some degradation | Moderately unstable |
| TE Buffer | 4°C | No degradation | All 20/20 samples stable | Highly stable |
| Distilled Water (DW) | -20°C / -70°C | No degradation | No degradation | Highly stable |
| TE Buffer | -20°C / -70°C | No degradation | No degradation | Highly stable |
Data adapted from a study on the effects of storage buffer and temperature on the integrity of human DNA.[7]
These data clearly indicate that for short- to medium-term storage at 4°C, TE buffer is superior to distilled water in preserving DNA integrity.[7] For long-term storage, freezing at -20°C or -70°C is recommended for samples in either solution.[7]
Mechanism of Nuclease Inhibition by EDTA
The chelating action of EDTA is a cornerstone of its protective function. The following diagram illustrates the mechanism by which EDTA inhibits nuclease activity.
Caption: Mechanism of EDTA-mediated nuclease inhibition.
Standard TE Buffer Formulations
The standard working concentration of TE buffer is 1X. However, concentrated stock solutions (e.g., 10X, 100X) are often prepared for convenience and to reduce the risk of contamination.
| Buffer Component | 1X Concentration | 10X Concentration |
| Tris | 10 mM | 100 mM |
| EDTA | 1 mM | 10 mM |
| pH | 8.0 (for DNA), 7.5 (for RNA) | 8.0 |
A common variation is "Low TE" or "TE Low EDTA" buffer, which typically contains 0.1 mM EDTA.[3] This formulation is preferred for applications where high concentrations of EDTA might interfere with downstream enzymatic reactions, such as PCR, as DNA polymerases also require divalent cations for their activity.[3]
Experimental Protocols
TE buffer is integral to numerous molecular biology workflows. Below are detailed protocols for common procedures where TE buffer plays a pivotal role.
Protocol for Preparation of 1X TE Buffer (100 mL)
Materials:
-
Tris base
-
EDTA (disodium salt)
-
Deionized water
-
Hydrochloric acid (HCl) to adjust pH
-
100 mL graduated cylinder
-
Beaker and magnetic stirrer
-
pH meter
-
Autoclave
Procedure:
-
Add approximately 80 mL of deionized water to a beaker.
-
Add 0.121 g of Tris base and dissolve completely using a magnetic stirrer.
-
Add 0.037 g of EDTA (disodium salt) and dissolve.
-
Adjust the pH to 8.0 by adding small increments of HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Sterilize by autoclaving.
-
Store at room temperature.
Protocol for Genomic DNA Extraction from E. coli
This protocol utilizes a spin column-based method where TE buffer is used for the final elution and storage of the purified genomic DNA.
Materials:
-
E. coli culture
-
Resuspension buffer (containing Tris, EDTA, and RNase A)
-
Lysis buffer
-
Neutralization buffer
-
Wash buffers
-
Spin columns
-
Collection tubes
-
1X TE Buffer (pH 8.0)
-
Microcentrifuge
Procedure:
-
Pellet 1-3 mL of an overnight E. coli culture by centrifugation.
-
Discard the supernatant and resuspend the cell pellet in 250 µL of resuspension buffer.
-
Add 250 µL of lysis buffer and mix gently by inverting the tube 4-6 times. Incubate at room temperature for 5 minutes.
-
Add 350 µL of neutralization buffer and mix immediately by inverting the tube until a white precipitate forms.
-
Centrifuge for 10 minutes at >12,000 x g.
-
Carefully transfer the supernatant to a spin column placed in a collection tube.
-
Centrifuge for 1 minute and discard the flow-through.
-
Add 500 µL of wash buffer and centrifuge for 1 minute. Discard the flow-through.
-
Repeat the wash step.
-
Centrifuge the empty column for an additional 1-2 minutes to remove any residual wash buffer.
-
Place the spin column in a clean 1.5 mL microfuge tube.
-
Add 50-100 µL of 1X TE Buffer (pH 8.0) directly to the center of the spin column membrane.
-
Incubate at room temperature for 1-5 minutes.
-
Centrifuge for 1 minute to elute the genomic DNA.
-
Store the purified DNA at -20°C.
Workflow for Plasmid DNA Miniprep
The following diagram outlines a typical workflow for plasmid DNA isolation from a bacterial culture, highlighting the crucial role of TE buffer in the initial resuspension and final elution steps.
Caption: Standard workflow for plasmid DNA minipreparation.
Conclusion
Tris-EDTA buffer is a fundamental reagent in molecular biology, providing a cost-effective and reliable means of preserving the integrity of nucleic acids. Its dual-action mechanism, combining pH stabilization by Tris and nuclease inhibition by EDTA, makes it an indispensable tool for a wide array of applications, from routine sample storage to complex genetic engineering workflows. A thorough understanding of its properties and appropriate use is essential for any researcher working with DNA and RNA.
References
- 1. Plasmid DNA Isolation Protocol [opsdiagnostics.com]
- 2. TE Buffer - Sharebiology [sharebiology.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. molecular biology - Should I dilute DNA with water or elution buffer? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kjcls.org [kjcls.org]
The Dual Guardians of Genetic Integrity: A Technical Guide to Tris and EDTA in TE Buffer
For researchers, scientists, and drug development professionals, the stability and purity of nucleic acids are paramount. TE buffer, a seemingly simple solution, is a cornerstone of molecular biology, safeguarding the integrity of DNA and RNA. This in-depth guide elucidates the critical roles of its two components, Tris and EDTA, providing quantitative data, detailed experimental protocols, and a mechanistic overview of their protective functions.
At its core, TE buffer is composed of Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid). This combination provides a stable chemical environment that protects nucleic acids from degradation, making it an indispensable reagent for a wide array of applications including nucleic acid extraction, purification, and long-term storage.[1][2]
The Buffering Guardian: The Role of Tris
Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it highly effective at maintaining a stable pH in the slightly alkaline range of 7 to 9.[1] This is crucial for the preservation of DNA and RNA for several reasons:
-
Preventing Acid Hydrolysis: The phosphodiester bonds in the backbone of DNA and RNA are susceptible to hydrolysis, a process that is accelerated under acidic conditions. This can lead to the cleavage of the nucleic acid strands, compromising their integrity. By maintaining a pH typically between 7.5 and 8.5, Tris minimizes the rate of this acid-catalyzed degradation.[3][4]
-
Inhibiting Acid-Induced Depurination: Acidic environments also promote the cleavage of the N-glycosidic bond between purine (B94841) bases (adenine and guanine) and the deoxyribose sugar, a phenomenon known as depurination.[5][6] This results in an abasic site, which can lead to mutations or strand breaks during subsequent enzymatic manipulations. The stable, slightly alkaline pH provided by Tris significantly reduces the rate of depurination.
-
Optimizing Enzyme Activity: While TE buffer is designed to inhibit degradative enzymes, the pH maintained by Tris is also compatible with many enzymes used in molecular biology, should the nucleic acid be subsequently used in downstream applications after appropriate purification or dilution.[7]
The importance of pH control is underscored by studies on non-enzymatic depurination, which show a clear correlation between lower pH and increased rates of purine loss.
The Chelating Protector: The Role of EDTA
EDTA is a chelating agent, a molecule that can form multiple bonds to a single metal ion, effectively sequestering it from the solution.[8] Its primary purpose in TE buffer is to inhibit the activity of nucleases, enzymes that degrade nucleic acids.[9][10]
-
Inactivation of Nucleases: Many nucleases, such as DNases and RNases, require divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺), as cofactors for their enzymatic activity.[4][8] EDTA has a high affinity for these divalent cations, binding them in a stable complex. This chelation depletes the availability of these essential cofactors, thereby inactivating the nucleases and protecting the DNA and RNA from enzymatic degradation.[4][8]
-
Broad-Spectrum Protection: This mechanism provides broad protection against a wide range of nucleases that may be present as contaminants during nucleic acid isolation from cellular lysates or introduced from external sources.
The efficacy of EDTA as a nuclease inhibitor is quantifiable. For instance, the half-maximal inhibitory concentration (IC50) of EDTA for DNase I has been measured to be 190 μM, demonstrating its potency in preventing DNA degradation.[11]
Quantitative Data Summary
The following tables summarize key quantitative data supporting the roles of Tris and EDTA in preserving nucleic acid integrity.
| Storage Condition | Time (weeks) | DNA Integrity (in Distilled Water) | DNA Integrity (in TE Buffer) |
| 4°C | 4 | 5% of samples showed degradation | All samples stable |
| 7 | 15% of samples showed degradation | All samples stable | |
| 10 | 20% of samples showed fair degradation | All samples stable | |
| 25°C | 10 | 30% of samples showed fair degradation | Not all samples were stable |
| -20°C & -70°C | 10 | All samples stable | All samples stable |
| Table 1: Comparison of DNA Stability in Distilled Water vs. TE Buffer. Data adapted from a study on the effects of storage buffer and temperature on the integrity of human DNA.[8] |
| Component | Function | Typical Concentration (1X TE) | Key Parameter | Value |
| Tris | pH Buffering | 10 mM | Optimal pH for DNA stability | 7.5 - 8.5 |
| EDTA | Nuclease Inhibition (Chelation of Mg²⁺/Ca²⁺) | 1 mM | IC50 for DNase I | 190 µM[11] |
| Table 2: Functional Summary and Key Quantitative Parameters of TE Buffer Components. |
Signaling Pathways and Experimental Workflows
The protective mechanism of TE buffer can be visualized as a straightforward pathway where each component counteracts a specific threat to nucleic acid integrity.
Caption: Mechanism of action of Tris and EDTA in TE buffer.
Experimental Protocols
TE buffer is integral to numerous molecular biology protocols. Below are detailed methodologies for key experiments where TE buffer plays a crucial role.
Protocol 1: Genomic DNA Extraction from E. coli
This protocol outlines the steps for isolating genomic DNA from E. coli, where TE buffer is used for the final elution and storage of the purified DNA.
Materials:
-
E. coli culture
-
Buffer GA (Lysis Buffer)
-
Buffer GB (Lysis Buffer)
-
Proteinase K
-
Absolute ethanol (B145695)
-
Buffer GD (Wash Buffer)
-
Buffer PW (Wash Buffer)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Spin Columns
-
Collection Tubes
-
Microcentrifuge
-
Water bath (70°C)
Procedure:
-
Sample Preparation: Harvest 1-5 mL of E. coli culture by centrifugation at 10,000 rpm for 1 minute. Discard the supernatant.
-
Cell Lysis: a. Resuspend the bacterial pellet thoroughly in 200 µL of Buffer GA by vortexing. b. Add 20 µL of Proteinase K and mix well. c. Add 220 µL of Buffer GB and vortex vigorously for 15 seconds. d. Incubate at 70°C for 10 minutes until the solution becomes clear. e. Briefly centrifuge to remove droplets from the tube lid.[5]
-
DNA Precipitation: a. Add 220 µL of absolute ethanol and mix thoroughly by vortexing for 15 seconds.[5]
-
DNA Binding: a. Transfer the entire mixture to a spin column placed in a collection tube. b. Centrifuge at 12,000 rpm for 30 seconds. Discard the flow-through.[5]
-
Wash Steps: a. Add 500 µL of Buffer GD to the column. Centrifuge at 12,000 rpm for 30 seconds and discard the flow-through. b. Add 600 µL of Buffer PW to the column. Centrifuge at 12,000 rpm for 30 seconds and discard the flow-through. c. Repeat the PW wash step once. d. Centrifuge the empty column at 12,000 rpm for 2 minutes to dry the membrane.[5]
-
Elution: a. Transfer the column to a clean 1.5 mL microcentrifuge tube. b. Apply 50-200 µL of TE Buffer to the center of the membrane. c. Let it stand at room temperature for 2-5 minutes. d. Centrifuge at 12,000 rpm for 2 minutes to collect the DNA.[5]
-
Storage: Store the purified genomic DNA in TE buffer at -20°C for long-term storage.[5]
Caption: Workflow for genomic DNA extraction using TE buffer.
Protocol 2: Long-Term Storage of DNA
This protocol provides guidelines for the optimal long-term storage of purified DNA, emphasizing the use of TE buffer.
Materials:
-
Purified DNA sample
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nuclease-free microcentrifuge tubes
-
-20°C freezer
-
-80°C freezer
-
Liquid nitrogen storage (optional)
Procedure:
-
Resuspension: Resuspend the purified DNA pellet in an appropriate volume of TE buffer to achieve the desired concentration. For high-molecular-weight genomic DNA, allow it to dissolve slowly with gentle agitation to avoid shearing.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can cause DNA shearing and degradation, divide the DNA solution into single-use aliquots in nuclease-free tubes.[4]
-
Short- to Mid-Term Storage (up to 2 years): For storage up to two years, store the DNA aliquots in TE buffer at -20°C to -30°C.[4]
-
Long-Term Storage (several years): For storage over several years, it is recommended to store the DNA in TE buffer at -80°C to -90°C.[4] This significantly reduces the rate of any residual chemical or enzymatic degradation.
-
Archival Storage (decades): For archival purposes, DNA can be stored as a precipitate in ethanol at -164°C or cryogenically in liquid nitrogen (-196°C) to minimize molecular degradation.[1][4]
Conclusion
The dual functions of Tris and EDTA in TE buffer provide a robust and cost-effective solution for protecting the integrity of precious nucleic acid samples. Tris acts as a steadfast guardian of pH, preventing the damaging effects of acid hydrolysis and depurination. Simultaneously, EDTA serves as a vigilant protector, neutralizing the threat of nuclease activity by sequestering essential divalent cations. Understanding the fundamental principles behind this ubiquitous buffer, supported by quantitative data and detailed protocols, empowers researchers to ensure the quality and longevity of their DNA and RNA, thereby fostering more reliable and reproducible results in their critical work.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]
- 4. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. A One-Step Miniprep for the Isolation of Plasmid DNA and Lambda Phage Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. Plasmid DNA Isolation Protocol [opsdiagnostics.com]
- 10. public.gettysburg.edu [public.gettysburg.edu]
- 11. Novel High-Throughput Deoxyribonuclease 1 Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Interaction Between Tris Base and EDTA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(hydroxymethyl)aminomethane (Tris) and ethylenediaminetetraacetic acid (EDTA) are fundamental components of numerous biological buffers, including the widely used TAE, TBE, and TE buffers. While often used together, the nature of their chemical interaction is not one of direct binding or complex formation but rather a synergistic interplay governed by the solution's pH. This technical guide elucidates the core chemical principles of the Tris-EDTA interaction, focusing on their independent functions, the critical role of pH in modulating their activities, and the thermodynamic considerations essential for experimental design. Detailed experimental protocols for characterizing these interactions are also provided, along with data presented in a structured format for clarity and ease of comparison.
Introduction
In the realm of molecular biology and biochemistry, maintaining a stable chemical environment is paramount for the integrity and function of macromolecules such as DNA, RNA, and proteins. Buffers formulated with Tris base and EDTA are ubiquitous for this purpose. Tris, with a pKa of approximately 8.1 at 25°C, provides robust buffering capacity in the slightly alkaline range (pH 7.0-9.2), which is ideal for solubilizing and stabilizing nucleic acids by keeping them deprotonated.[1] EDTA is a powerful chelating agent that sequesters divalent cations, most notably magnesium (Mg²⁺), which are essential cofactors for nucleases that can degrade nucleic acids.[2][3] The combination of Tris and EDTA, therefore, offers a protective environment for biological samples.[4][5] This guide delves into the nuanced chemical relationship between these two critical reagents.
The Nature of the Tris-EDTA Interaction: A Functional Synergy
Contrary to the formation of a distinct Tris-EDTA complex, the interaction between these two molecules is indirect and primarily mediated by the hydrogen ion concentration (pH) of the solution. Their combined utility stems from their complementary functions that are optimally co-dependent on the pH environment created by the Tris buffer.
The Role of Tris as a pH Buffer
Tris is a primary amine and a weak base. In solution, it exists in equilibrium between its unprotonated (Tris) and protonated (TrisH⁺) forms. This equilibrium is what allows it to resist changes in pH. The pH of a Tris buffer is determined by the ratio of the protonated and unprotonated forms, as described by the Henderson-Hasselbalch equation. The stability of this pH is crucial for maintaining the structural integrity of nucleic acids and for influencing the activity of EDTA.[1]
EDTA as a pH-Sensitive Chelator
EDTA is a polyprotic acid with six pKa values, corresponding to its four carboxyl groups and two amine groups.[6] Its ability to chelate metal ions is highly dependent on its degree of deprotonation. At lower pH values, the carboxyl groups are protonated, reducing their availability to coordinate with metal ions. As the pH increases, EDTA becomes progressively deprotonated, significantly enhancing its chelating efficiency. The Tris buffer, by maintaining a pH typically between 7.4 and 8.3, ensures that a significant fraction of EDTA is in its more deprotonated and thus active forms for chelating divalent cations.[3][7]
Proton Exchange and Thermodynamic Considerations
A key aspect of the Tris-EDTA interaction within a buffer system is the exchange of protons. Any biochemical reaction that consumes or releases protons will cause a shift in the Tris/TrisH⁺ equilibrium. This is particularly important in techniques like Isothermal Titration Calorimetry (ITC), where the heat of a binding reaction is measured. Tris has a high enthalpy of ionization (ΔH_ion ≈ +47.5 kJ/mol).[2][8] This means that any process involving the uptake or release of protons in a Tris buffer will be accompanied by a significant heat change from the buffer itself, which can confound the measurement of the true enthalpy of the reaction of interest.[8] This thermodynamic "interaction" is a critical consideration for researchers designing and interpreting biophysical experiments.
Quantitative Data and Buffer Compositions
The following tables summarize the key properties of Tris and EDTA and provide standard recipes for commonly used buffers containing these components.
Table 1: Physicochemical Properties of Tris and EDTA
| Property | Tris (Tris(hydroxymethyl)aminomethane) | EDTA (Ethylenediaminetetraacetic acid) |
| Molar Mass | 121.14 g/mol | 292.24 g/mol (free acid) |
| pKa (25°C) | 8.1 | pKa1=0.0, pKa2=1.5, pKa3=2.0, pKa4=2.66, pKa5=6.16, pKa6=10.24 |
| Effective Buffering Range | pH 7.0 - 9.2 | N/A (chelator) |
| Enthalpy of Ionization (ΔH_ion) | ~ +47.5 kJ/mol | Varies with protonation state |
Table 2: Standard Recipes for Common Tris-EDTA Buffers
| Buffer | Components (for 1L of 1X solution) | Typical Final pH | Primary Application |
| TE Buffer | 10 mM Tris-Cl, 1 mM EDTA | 7.4 - 8.0 | DNA/RNA storage and solubilization[9][10] |
| TAE Buffer | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | ~8.3 | Agarose (B213101) gel electrophoresis of DNA[1] |
| TBE Buffer | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA | ~8.3 | Polyacrylamide and agarose gel electrophoresis of DNA[2] |
Experimental Protocols for Characterizing Tris-EDTA Systems
While a direct binding interaction is not anticipated, several experimental techniques can be employed to characterize the properties of the Tris-EDTA buffer system and the influence of each component on the overall solution behavior.
Potentiometric Titration
Objective: To determine the buffering capacity of the Tris-EDTA solution and observe the effect of EDTA on the titration curve of Tris.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of Tris base. Prepare a separate 0.1 M solution of Tris base containing 10 mM EDTA.
-
Titration Setup: Calibrate a pH meter and electrode. Place 50 mL of the Tris or Tris-EDTA solution in a beaker with a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small increments (e.g., 0.5 mL).
-
Data Collection: Record the pH after each addition of HCl.
-
Analysis: Plot the pH versus the volume of HCl added. The titration curve will reveal the buffering range and pKa of Tris in the presence and absence of EDTA.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the enthalpy of ionization of Tris and to demonstrate the importance of buffer matching in binding experiments.
Methodology:
-
Instrument Setup: Set up the ITC instrument according to the manufacturer's instructions. The experimental temperature should be controlled, typically at 25°C.
-
Sample Preparation:
-
Experiment 1 (Heat of Dilution): Fill the sample cell with the Tris-EDTA buffer. Fill the injection syringe with the same Tris-EDTA buffer.
-
Experiment 2 (Tris Ionization): Fill the sample cell with a 10 mM Tris buffer at pH 8.0. Fill the injection syringe with 0.1 M HCl.
-
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: The heat of dilution from the first experiment should be minimal. In the second experiment, the integrated heat released after each injection corresponds to the enthalpy of protonation of Tris. This demonstrates the significant heat effect of the buffer itself.[2][8]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for preparing a Tris-EDTA buffer and the conceptual relationship of their functions.
Caption: Workflow for the preparation of a standard Tris-EDTA (TE) buffer.
Caption: Conceptual diagram of the functional synergy between Tris and EDTA.
Conclusion
The chemical interaction between Tris base and EDTA is not characterized by direct complex formation but by a sophisticated, pH-dependent functional synergy. Tris establishes and maintains a stable, slightly alkaline environment that is not only optimal for the solubility and stability of nucleic acids but also essential for maximizing the chelating efficacy of EDTA. In turn, EDTA protects the nucleic acids from enzymatic degradation by sequestering nuclease cofactors. Understanding this interplay, particularly the thermodynamic implications of Tris's high enthalpy of ionization, is crucial for the accurate design and interpretation of experiments in molecular biology, biochemistry, and drug development. The protocols and data presented herein provide a foundational guide for researchers working with these indispensable buffering agents.
References
- 1. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Role of EDTA protonation in chelation-based removal of mercury ions from water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tainstruments.com [tainstruments.com]
- 9. oiu.edu.sd [oiu.edu.sd]
- 10. gatescientific.com [gatescientific.com]
An In-depth Technical Guide on the Core Mechanism of Action of Tris-EDTA Buffer on DNases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Tris-EDTA (TE) buffer inhibits the activity of deoxyribonucleases (DNases), enzymes that degrade DNA. Understanding this mechanism is critical for ensuring the integrity of DNA samples in a wide range of molecular biology applications, from routine storage to complex downstream analyses. This document details the individual and synergistic roles of Tris and EDTA, presents quantitative data on DNase inhibition, provides detailed experimental protocols for assessing this inhibition, and includes visualizations of the key pathways and workflows.
Core Principles of TE Buffer's Action on DNases
Tris-EDTA (TE) buffer is a ubiquitous solution in molecular biology laboratories, prized for its ability to solubilize and protect DNA from degradation.[1] Its efficacy stems from the combined actions of its two components: Tris and EDTA.
The Role of Tris: Maintaining a Stable pH Environment
Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C.[2] This buffering capacity is crucial for maintaining a stable pH for the DNA solution, typically between 7.5 and 8.5.[1] DNA is susceptible to acid hydrolysis, particularly depurination, at acidic pH. By maintaining a slightly alkaline environment, Tris helps to preserve the phosphodiester backbone and the overall integrity of the DNA molecule.[2] Furthermore, the activity of many DNases is significantly reduced at this pH range, providing an initial layer of protection against enzymatic degradation.[1]
The Role of EDTA: Inactivation of DNases through Divalent Cation Chelation
The primary mechanism for the inhibition of DNases by TE buffer lies in the action of Ethylenediaminetetraacetic acid (EDTA).[3] EDTA is a powerful chelating agent, meaning it can form multiple coordinate bonds with metal ions, effectively sequestering them from the solution.[4]
Most DNases, particularly DNase I, are metalloenzymes that require divalent cations as cofactors for their catalytic activity.[5] The most critical of these are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[5][6] These cations play a crucial role in the enzyme's active site, where they are involved in the hydrolysis of the phosphodiester bonds of the DNA backbone.[7]
EDTA's hexadentate structure allows it to wrap around and tightly bind divalent cations like Mg²⁺ and Ca²⁺, forming a stable, water-soluble complex.[4][8] This sequestration of essential cofactors renders the DNase enzymes catalytically inactive, thereby protecting the DNA from degradation.[3] The inhibition of DNase activity by EDTA is a concentration-dependent process.
Quantitative Analysis of DNase I Inhibition by EDTA
| EDTA Concentration | DNase I Activity/DNA Integrity | Method of Analysis | Reference |
| 0.125 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose (B213101) Gel Electrophoresis | [2] |
| 0.25 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |
| 0.5 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |
| 1.0 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |
| 1.56 ± 0.91 mM | IC₅₀ (Half-maximal inhibitory concentration) | Fluorescence Polarization | [9] |
| 2.0 mM | 100% of DNA bands appeared intact, with 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |
| 5.0 mM | Complete inhibition of DNase activity. | Not specified |
Note: The results from the agarose gel electrophoresis study indicate the protective effect of EDTA on DNA in the presence of DNase I, with increasing concentrations of EDTA generally leading to better preservation of intact DNA.
Experimental Protocols
The following are detailed methodologies for key experiments related to the action of TE buffer on DNases.
Protocol for Assessing DNase I Inhibition by EDTA using a Fluorometric Assay
This protocol is adapted from commercially available DNase I activity assay kits and allows for the quantitative determination of DNase I inhibition by EDTA.
Materials:
-
DNase I, RNase-free
-
DNA substrate (e.g., a fluorescently-labeled oligonucleotide probe)
-
10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 10 mM CaCl₂)
-
EDTA solutions of varying concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM)
-
Nuclease-free water
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the DNase I Solution: Dilute the DNase I stock solution to a working concentration (e.g., 0.1 U/µL) in 1X DNase I Reaction Buffer.
-
Prepare the Reaction Mixtures: In separate wells of the 96-well plate, prepare the following reaction mixtures (total volume of 50 µL per well):
-
Negative Control (No DNase): 40 µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer.
-
Positive Control (DNase, No EDTA): 30 µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer + 10 µL DNase I solution.
-
Test Wells (DNase + EDTA): (30 - x) µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer + x µL of EDTA solution (to achieve desired final concentration) + 10 µL DNase I solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the EDTA to chelate the divalent cations.
-
Initiate the Reaction: Add 10 µL of the DNA substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent probe. Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Calculate the initial reaction velocity (slope of the linear portion of the curve) for each concentration of EDTA.
-
Determine the percentage of inhibition for each EDTA concentration relative to the positive control (no EDTA).
-
Calculate the IC₅₀ value of EDTA for DNase I by plotting the percentage of inhibition against the logarithm of the EDTA concentration and fitting the data to a dose-response curve.
-
Protocol for Visualizing DNase I Inhibition by TE Buffer using Agarose Gel Electrophoresis
This protocol provides a qualitative assessment of the protective effect of TE buffer on DNA against DNase I digestion.
Materials:
-
Plasmid DNA or a PCR product of known size
-
DNase I, RNase-free
-
10X DNase I Reaction Buffer (containing Mg²⁺ and Ca²⁺)
-
1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nuclease-free water
-
Agarose
-
1X TAE or TBE buffer for gel electrophoresis
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare Reaction Tubes: Label four microcentrifuge tubes:
-
Tube 1 (Negative Control): 1 µg DNA + Nuclease-free water to a final volume of 20 µL.
-
Tube 2 (Positive Control - DNase Digestion): 1 µg DNA + 2 µL 10X DNase I Reaction Buffer + 1 µL DNase I (1 U) + Nuclease-free water to a final volume of 20 µL.
-
Tube 3 (TE Buffer Protection): 1 µg DNA in 18 µL 1X TE Buffer + 2 µL 10X DNase I Reaction Buffer + 1 µL DNase I (1 U).
-
Tube 4 (DNA in TE Buffer - No DNase): 1 µg DNA in 20 µL 1X TE Buffer.
-
-
Incubation: Incubate all tubes at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reactions by adding 2 µL of 0.5 M EDTA to Tube 2. For the other tubes, this step is not necessary.
-
Prepare for Electrophoresis: Add 4 µL of 6X DNA loading dye to each tube and mix gently.
-
Agarose Gel Electrophoresis: Load the entire volume of each reaction into separate wells of a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator or gel imaging system.
Expected Results:
-
Tube 1: A single, sharp band corresponding to the intact DNA.
-
Tube 2: A smear of degraded DNA, with no distinct band.
-
Tube 3: A distinct band of intact DNA, similar to Tube 1, demonstrating the protective effect of TE buffer.
-
Tube 4: A single, sharp band of intact DNA, showing that TE buffer itself does not damage the DNA.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.
References
- 1. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. Colorimetric determination of DNase I activity with a DNA-methyl green substrate. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
understanding the pH of Tris-EDTA solutions.
An In-depth Technical Guide to the pH of Tris-EDTA (TE) Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of nucleic acids is paramount. Tris-EDTA (TE) buffer is a ubiquitous solution in molecular biology, designed to solubilize and protect DNA and RNA from degradation.[1][2] This guide provides a detailed examination of the chemical principles governing the pH of TE solutions, its practical implications, and standardized protocols for its preparation and use.
Core Components and Their Functions
TE buffer's efficacy stems from the synergistic action of its two key components: Tris and EDTA.
-
Tris (tris(hydroxymethyl)aminomethane): A primary amine with the chemical formula (HOCH₂)₃CNH₂, Tris is the buffering agent in TE solutions.[3][4] It is a weak base with a pKa of approximately 8.07 at 25°C, providing an effective buffering range between pH 7.1 and 9.1.[5][6][7] This range is ideal for maintaining the stability of DNA and RNA, as the phosphodiester backbone is susceptible to hydrolysis at extreme pH values. The buffering action of Tris relies on the equilibrium between its unprotonated (Tris base) and protonated (Tris-HCl) forms, which allows it to absorb and release protons to resist pH changes.[3]
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent, a molecule that forms stable complexes with metal ions.[8][9] Its primary role in TE buffer is to sequester divalent cations, particularly magnesium (Mg²⁺).[2] These cations are essential cofactors for nucleases (DNases and RNases), enzymes that degrade DNA and RNA.[1][2] By binding these ions, EDTA effectively inactivates these enzymes, protecting the nucleic acids from enzymatic degradation.[1][2]
The Critical Role of pH in TE Buffer
The pH of the TE buffer is a critical parameter, tailored to the specific application. For DNA applications, a pH of 8.0 is most common, while for RNA, a slightly more acidic pH of 7.5 is often used.[2] This is because these pH values minimize the activity of their respective nucleases.[2] The overall pH of the TE buffer is determined by the Tris component.[10]
Temperature Dependence of Tris Buffer pH
A crucial, and often overlooked, characteristic of Tris buffers is the significant dependence of their pH on temperature. The pKa of Tris decreases by approximately 0.028 to 0.031 units for every 1°C increase in temperature.[11][12] Consequently, a Tris buffer prepared to pH 8.0 at 25°C will have a higher pH when cooled and a lower pH when warmed.[5][11] For example, a solution at pH 7.4 at 37°C might be pH 7.8 at room temperature and pH 8.4 at 0°C.[12]
This property necessitates that the pH of a TE solution be adjusted at the temperature at which it will be used to ensure experimental consistency, especially for temperature-sensitive enzymatic reactions.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the components and formulations of TE buffer.
Table 1: Physicochemical Properties of Tris and EDTA
| Component | Chemical Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Optimal Buffering pH Range |
| Tris | (HOCH₂)₃CNH₂ | 121.14 | ~8.07 | 7.1 - 9.1 |
| EDTA | C₁₀H₁₆N₂O₈ | 292.24 | pKa₁=0, pKa₂=1.5, pKa₃=2.0, pKa₄=2.66, pKa₅=6.16, pKa₆=10.24 | N/A (Chelator) |
Data sourced from multiple references.[4][5][7][8][13]
Table 2: Effect of Temperature on Tris Buffer pH
| Intended Use Temperature | pH at 25°C to achieve target pH | Target pH at Use Temperature |
| 4°C | 7.79 | 7.20 |
| 37°C | 6.91 | 7.20 |
| 4°C | 7.92 | 7.30 |
| 37°C | 7.02 | 7.30 |
Data adapted from Scripps Laboratories.[14]
Table 3: Common TE Buffer Formulations
| Buffer Name | Tris Concentration | EDTA Concentration | Typical pH | Primary Use |
| 1x TE Buffer | 10 mM | 1 mM | 8.0 | General DNA storage and solubilization[2][15] |
| 1x TE Buffer | 10 mM | 1 mM | 7.4 - 7.5 | RNA storage and solubilization[2][16] |
| 10x TE Buffer | 100 mM | 10 mM | 8.0 | Concentrated stock solution[15] |
| Low TE Buffer | 10 mM | 0.1 mM | 8.0 | For samples in enzymatic reactions sensitive to EDTA (e.g., PCR)[2] |
| Antigen Retrieval TE | 10 mM | 1 mM | 9.0 | Immunohistochemistry (IHC) to unmask antigens[17] |
Diagrams and Workflows
Chemical Equilibrium of Tris Buffer
Caption: Equilibrium of Tris between its basic and acidic forms.
EDTA Chelation of Divalent Cations
Caption: EDTA sequesters Mg²⁺, inactivating nuclease enzymes.
Experimental Workflow: DNA Extraction & Storage
Caption: Use of TE buffer in a typical DNA extraction workflow.
Experimental Protocols
Protocol 1: Preparation of 1 L of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base (Molar Mass: 121.14 g/mol )
-
EDTA disodium (B8443419) salt dihydrate (Molar Mass: 372.24 g/mol )
-
Deionized or molecular biology grade water
-
Hydrochloric acid (HCl), concentrated or 1 M
-
Calibrated pH meter with temperature compensation
-
1 L beaker or flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Autoclave
Methodology:
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
Add a magnetic stir bar to the beaker.
-
Weigh and add 1.21 g of Tris base to the water. Stir until fully dissolved.
-
Weigh and add 0.37 g of EDTA disodium salt dihydrate. The EDTA may not fully dissolve until the pH is adjusted.
-
Place the beaker on a magnetic stirrer and allow the components to mix.
-
Calibrate the pH meter at room temperature (e.g., 25°C).
-
Immerse the pH probe in the solution. Slowly add HCl dropwise to adjust the pH down to 8.0. Be patient, as the pH can drift. Ensure the EDTA has fully dissolved.
-
Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.
-
Transfer the solution to an autoclave-safe bottle.
-
Sterilize by autoclaving for 20 minutes on a liquid cycle.
-
Label the bottle clearly and store at room temperature.[10][18][19]
Protocol 2: pH Measurement and Adjustment of TE Buffer
Materials:
-
Prepared TE buffer solution
-
Calibrated pH meter with Automatic Temperature Compensation (ATC) probe
-
HCl and NaOH solutions for adjustment (e.g., 1 M)
-
Water bath or incubator set to the target temperature
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 7.0 and 10.0) at the temperature of measurement, if possible. If not, calibrate at room temperature and rely on the ATC.
-
Temperature Equilibration: Place a beaker containing an aliquot of the TE buffer in a water bath set to the desired experimental temperature (e.g., 37°C). Allow the solution to equilibrate for at least 30 minutes.
-
Measurement: Immerse the pH probe and ATC probe into the temperature-equilibrated buffer.
-
Record: Allow the reading to stabilize and record the pH value. Note the significant difference from the room temperature pH.
-
Adjustment (if necessary): If the pH is not at the desired value for that temperature, add small volumes of HCl (to lower pH) or NaOH (to raise pH). Stir and allow the temperature and pH to re-equilibrate before taking a new reading.
-
Documentation: Always document the final pH of the buffer and the temperature at which it was measured.
This meticulous approach ensures that experiments sensitive to pH are performed under optimal and reproducible conditions.
References
- 1. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]
- 2. TE buffer - Wikipedia [en.wikipedia.org]
- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. nbinno.com [nbinno.com]
- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]
- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Protocols · Benchling [benchling.com]
- 11. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. irochemical.com [irochemical.com]
- 14. scrippslabs.com [scrippslabs.com]
- 15. biocompare.com [biocompare.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 18. gatescientific.com [gatescientific.com]
- 19. m.youtube.com [m.youtube.com]
Core Properties of Tris-HCl and EDTA Mixtures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of Tris-HCl and Ethylenediaminetetraacetic acid (EDTA) mixtures, commonly known as TE buffer. This buffer system is a cornerstone in molecular biology, biochemistry, and pharmaceutical development, primarily utilized for the solubilization and protection of nucleic acids.
Introduction to Tris-HCl and EDTA
Tris-HCl and EDTA form a synergistic buffer system that leverages the distinct properties of each component. Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa that is slightly alkaline at room temperature, making it ideal for maintaining a stable pH in a range suitable for biological molecules. EDTA is a chelating agent that sequesters divalent and trivalent metal ions, which are essential cofactors for nucleases that can degrade DNA and RNA.
Physicochemical Properties
The individual properties of Tris and EDTA are crucial to understanding their function in a mixed buffer system.
Table 1: Physicochemical Properties of Tris and EDTA
| Property | Tris (Tris(hydroxymethyl)aminomethane) | Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) | EDTA Disodium (B8443419) Salt Dihydrate |
| Molecular Formula | C₄H₁₁NO₃ | C₄H₁₂ClNO₃ | C₁₀H₁₄N₂Na₂O₈ · 2H₂O |
| Molecular Weight | 121.14 g/mol [1] | 157.60 g/mol [2] | 372.24 g/mol [3][4][5] |
| pKa (at 25°C) | 8.1[6] | Not directly applicable (it's the acidic form of Tris) | pKa1=2.0, pKa2=2.7, pKa3=6.2, pKa4=10.3 |
| Effective Buffering pH Range | 7.0 - 9.2[6] | 7.0 - 9.2 (as part of the Tris/Tris-HCl buffer pair) | Not used as a pH buffer |
| Solubility in Water | High | High | Soluble, but requires pH adjustment to ~8.0 for full dissolution |
Temperature Dependence of Tris-HCl Buffers
The pH of Tris buffers is notably sensitive to temperature changes. For every 1°C increase in temperature, the pH of a Tris buffer solution decreases by approximately 0.03 units.[1] This is a critical consideration when preparing and using these buffers for experiments conducted at different temperatures.
The Role and Mechanism of EDTA
EDTA's primary function in this buffer system is to protect nucleic acids from enzymatic degradation. It achieves this by chelating divalent cations, such as Mg²⁺ and Ca²⁺, which are essential cofactors for nucleases like DNases and RNases.
EDTA's Chelation and pH Dependence
The chelating ability of EDTA is highly dependent on the pH of the solution. EDTA has six ionizable protons, and its fully deprotonated form (Y⁴⁻) is the most effective at binding metal ions. This form becomes predominant at a pH above 10.17.[7][8] However, even at a pH of 8.0, a common pH for TE buffer, there is a sufficient concentration of the deprotonated species to effectively chelate divalent cations.
Stability of EDTA-Metal Ion Complexes
The stability of the complex formed between EDTA and a metal ion is described by the formation constant (Kf). A higher Kf value indicates a more stable complex.
Table 2: Formation Constants (log Kf) for Selected Metal-EDTA Complexes
| Metal Ion | log Kf |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Fe³⁺ | 25.1 |
| Cr³⁺ | 23.0 |
| Al³⁺ | 16.1 |
Note: These values are approximate and can vary with experimental conditions.
Applications in Research and Drug Development
Tris-HCl and EDTA mixtures are integral to numerous molecular biology and biochemical applications.
Nucleic Acid Storage and Solubilization
The most common application of TE buffer is for the long-term storage of DNA and RNA. The Tris-HCl maintains a stable pH, preventing acid hydrolysis of the phosphodiester backbone, while EDTA inhibits nuclease activity.
Experimental Workflows: Plasmid DNA Miniprep
TE buffer is a critical component in the plasmid DNA miniprep procedure, a routine technique for isolating plasmid DNA from bacteria.
Signaling Pathways: Apoptosis Detection
TE buffer is also used in assays to study signaling pathways, such as apoptosis (programmed cell death). A hallmark of apoptosis is the fragmentation of genomic DNA into a characteristic "ladder" pattern. The DNA laddering assay involves the extraction of this fragmented DNA, often using a lysis buffer containing Tris and EDTA, followed by agarose (B213101) gel electrophoresis.
Experimental Protocols
Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)
-
Dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add concentrated hydrochloric acid (HCl) to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH reaches 8.0.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
-
Add 186.1 g of disodium EDTA dihydrate to 800 mL of deionized water.
-
Stir vigorously on a magnetic stirrer.
-
Slowly add sodium hydroxide (B78521) (NaOH) pellets or a concentrated NaOH solution to adjust the pH to 8.0. EDTA will not fully dissolve until the pH is approximately 8.0.
-
Once the EDTA has completely dissolved, adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Preparation of 1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
To prepare 1 L of 1X TE buffer, add the following to 900 mL of deionized water:
-
10 mL of 1 M Tris-HCl (pH 8.0) stock solution.
-
2 mL of 0.5 M EDTA (pH 8.0) stock solution.
-
-
Mix the solution thoroughly.
-
Check the pH and adjust to 8.0 if necessary.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Protocol for Nuclease Inhibition Assay
This assay can be used to verify the effectiveness of EDTA in TE buffer at inhibiting DNase activity.
-
Prepare reaction mixtures:
-
Control: Plasmid DNA in DNase I reaction buffer.
-
Test: Plasmid DNA in TE buffer.
-
Negative Control: Plasmid DNA in water.
-
-
Add DNase I to the "Control" and "Test" tubes. Do not add DNase I to the "Negative Control".
-
Incubate all tubes at 37°C for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
Analyze the samples by agarose gel electrophoresis.
-
Expected Results: The plasmid DNA in the "Control" tube should be degraded. The plasmid DNA in the "Test" and "Negative Control" tubes should remain intact, demonstrating the inhibitory effect of EDTA in the TE buffer.
Potential Interactions and Interferences
While Tris and EDTA are generally compatible, it is important to be aware of potential interferences in downstream applications:
-
Enzymatic Reactions: EDTA can inhibit enzymes that require divalent cations as cofactors, such as Taq polymerase in PCR.[9] In such cases, a "low EDTA" TE buffer (e.g., with 0.1 mM EDTA) or elution in water is recommended.
-
Biochemical Assays: Tris can interfere with certain protein assays, such as the Bradford assay.
-
Electrode Compatibility: Tris is incompatible with silver-containing single-junction pH electrodes as it can form a precipitate that clogs the junction.
Conclusion
Tris-HCl and EDTA mixtures are indispensable tools in the modern life sciences laboratory. Their well-characterized properties provide a stable environment for the manipulation and storage of nucleic acids. A thorough understanding of their individual characteristics, their synergistic action, and their potential interferences is crucial for the successful design and execution of a wide range of molecular biology and drug development applications.
References
- 1. biochemazone.com [biochemazone.com]
- 2. TRIS Hydrochloride (Tris HCl) Buffer | CAS 1185-53-1 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. EDTA disodium salt dihydrate, 6381-92-7, USP tested, 27285, Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. トリス-EDTA バッファー溶液 - pH 8.0、BioUltra、分子生物学用 [sigmaaldrich.com]
The Pivotal Role of EDTA as a Chelating Agent in Tris Buffered Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, biochemistry, and drug development, the meticulous control of the chemical environment is paramount to the integrity and reproducibility of experimental outcomes. Tris-EDTA (TE) buffer, a seemingly simple solution, is a cornerstone of this control, providing a stable pH environment and, crucially, safeguarding macromolecules like DNA and RNA from degradation. This technical guide delves into the core principles of EDTA's function as a chelating agent within Tris buffered solutions, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.
The Synergistic Partnership: Tris and EDTA
Tris-EDTA buffer is a solution that leverages the distinct but complementary properties of its two primary components: Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid).
Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it highly effective at maintaining a stable pH in the physiological range of 7.0 to 9.0.[1][2] This buffering capacity is critical for a vast array of biological reactions and for the long-term stability of nucleic acids, which are susceptible to acid-catalyzed hydrolysis.[3]
EDTA is a powerful chelating agent, a molecule that can form multiple bonds to a single metal ion, effectively sequestering it from the solution.[4] Its primary role in a Tris buffer is to bind divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[5][6] These cations are essential cofactors for nucleases (DNases and RNases), enzymes that degrade DNA and RNA.[7] By chelating these metal ions, EDTA inactivates nucleases, thereby protecting the integrity of nucleic acid samples.[6][7]
Quantitative Insights into EDTA Chelation
The effectiveness of EDTA as a chelating agent is highly dependent on the pH of the solution. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for binding metal ions.[8] The concentration of Y⁴⁻ increases as the pH becomes more alkaline. Consequently, the stability of metal-EDTA complexes is described by a conditional stability constant (K'), which is pH-dependent.
| Metal Ion | log K (Absolute Stability Constant) | log K' at pH 7.0 | log K' at pH 8.0 | log K' at pH 9.0 |
| Ca²⁺ | 10.7 | 3.6 | 5.4 | 7.3 |
| Mg²⁺ | 8.7 | 1.9 | 3.4 | 5.2 |
| Mn²⁺ | 13.8 | 6.8 | 8.5 | 10.3 |
| Zn²⁺ | 16.5 | 9.5 | 11.2 | 13.0 |
| Cu²⁺ | 18.8 | 11.8 | 13.5 | 15.3 |
| Fe³⁺ | 25.1 | 14.3 | 16.1 | 18.0 |
Note: The log K' values are calculated based on the α₄ fraction of EDTA at the given pH. These values demonstrate the significant increase in EDTA's chelating ability for divalent cations within the effective buffering range of Tris.
The temperature also influences the buffering system. The pKa of Tris buffer has a significant temperature coefficient, decreasing by approximately 0.028 to 0.031 units for every 1°C increase in temperature.[2][9] This means a Tris buffer prepared to pH 8.0 at 25°C will have a higher pH at 4°C. This is a critical consideration for experiments conducted at different temperatures.
| Temperature (°C) | ΔpKa / °C |
| 25 | -0.028 |
This table highlights the importance of preparing and pH-adjusting Tris buffers at the temperature at which they will be used.
Experimental Protocols
Preparation of 1X Tris-EDTA (TE) Buffer (pH 8.0)
This protocol outlines the preparation of a standard 1X TE buffer, a widely used solution for the storage and solubilization of DNA.[5]
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt, dihydrate
-
Hydrochloric acid (HCl), concentrated
-
Deionized water (dH₂O)
-
pH meter
-
Autoclave
Procedure:
-
To prepare 1 liter of 1X TE buffer (10 mM Tris, 1 mM EDTA), weigh out 1.21 g of Tris base and 0.372 g of EDTA disodium salt dihydrate.
-
Dissolve the solids in approximately 800 mL of dH₂O in a clean beaker or flask.
-
While stirring, slowly add concentrated HCl to adjust the pH to 8.0. Use a calibrated pH meter to monitor the pH.
-
Once the desired pH is reached, add dH₂O to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving for 20 minutes at 121°C.
-
Store the buffer at room temperature.
Quantitative Assessment of DNA Integrity after Storage in TE Buffer
This protocol provides a method to evaluate the effectiveness of TE buffer in preserving the integrity of high molecular weight genomic DNA over time.
Materials:
-
Purified high molecular weight genomic DNA
-
1X TE Buffer (pH 8.0)
-
Nuclease-free water (as a control)
-
Agarose (B213101) gel electrophoresis system
-
DNA ladder
-
Gel imaging system
-
Incubators or storage at various temperatures (e.g., 4°C, room temperature, -20°C)
Procedure:
-
Aliquot the purified genomic DNA into multiple tubes.
-
Resuspend the DNA aliquots in either 1X TE buffer or nuclease-free water to the same final concentration.
-
Store the samples at different temperatures (e.g., 4°C, room temperature, and -20°C) for various time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
At each time point, analyze an aliquot from each storage condition on a 0.8% agarose gel alongside a fresh DNA sample and a DNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with a fluorescent DNA-binding dye and visualize it using a gel imaging system.
-
Assess DNA integrity by observing the presence of a distinct high molecular weight band versus a smear of lower molecular weight fragments, which indicates degradation. Quantitative analysis can be performed using densitometry software to measure the percentage of DNA in the high molecular weight band.[2]
Visualizing Workflows with Graphviz
Diagrams created using the DOT language provide a clear visual representation of complex experimental workflows, enhancing understanding and reproducibility.
The Role of EDTA in Preventing Nuclease-Mediated DNA Degradation
This diagram illustrates the core mechanism by which EDTA protects DNA from degradation.
Caption: Mechanism of EDTA-mediated nuclease inhibition.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
This workflow demonstrates the critical role of Tris-EDTA containing buffers in a complex molecular biology technique like ChIP, which is used to investigate protein-DNA interactions.[10][11][12]
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Conclusion
The combination of Tris and EDTA provides a robust and reliable buffering system that is indispensable in modern life sciences research and development. Tris maintains a stable pH, while EDTA's potent chelation of divalent cations effectively inhibits nuclease activity, ensuring the preservation of precious nucleic acid samples. Understanding the quantitative aspects of this system, particularly the influence of pH and temperature, allows researchers to optimize their experimental conditions for maximal efficacy. The detailed protocols and visual workflows provided in this guide serve as a practical resource for the effective application of Tris-EDTA buffers in a variety of critical molecular biology techniques.
References
- 1. Application Verification Testing for Chromatin Immunoprecipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood - Biospecimen Research Database [brd.nci.nih.gov]
- 5. TE buffer - Wikipedia [en.wikipedia.org]
- 6. What is the main function of the TE buffer? | AAT Bioquest [aatbio.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. satyensaha.com [satyensaha.com]
- 9. cs.ubc.ca [cs.ubc.ca]
- 10. ChIP protocol - ChIP and Next Generation Sequencing [protocol-online.org]
- 11. encodeproject.org [encodeproject.org]
- 12. ChIP Protocol | Proteintech Group [ptglab.com]
Preserving the Blueprint of Life: A Technical Guide to Tris-EDTA for DNA Storage
For Immediate Release
In the dynamic fields of molecular biology, genomics, and drug development, the long-term integrity of DNA samples is paramount. The ability to reliably store and retrieve genetic material underpins the validity of research findings and the efficacy of therapeutic innovations. This technical guide provides an in-depth exploration of the fundamental principles behind the use of Tris-EDTA (TE) buffer as a gold-standard solution for DNA storage. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of TE buffer, presents quantitative data on its efficacy, and provides detailed protocols for its preparation and for the assessment of DNA stability.
The Core Principles of DNA Preservation with Tris-EDTA
The stability of DNA is threatened by two primary degradation pathways: enzymatic degradation by nucleases and acid hydrolysis. TE buffer is a simple yet elegant solution that directly counteracts both of these threats through the synergistic action of its two components: Tris and EDTA.
Tris (tris(hydroxymethyl)aminomethane) is a biological buffer that maintains a stable pH for the stored DNA. DNA is most stable in a slightly alkaline environment, typically between pH 7.5 and 8.5.[1] Acidic conditions can lead to the breaking of the glycosidic bonds that link purine (B94841) bases (adenine and guanine) to the deoxyribose sugar backbone, a process known as depurination.[2][3] This leads to the formation of an apurinic (AP) site, which can destabilize the DNA molecule and lead to strand breaks. By maintaining a pH of 8.0, Tris buffer effectively minimizes the risk of acid hydrolysis.[4]
EDTA (ethylenediaminetetraacetic acid) is a chelating agent that inactivates nucleases, which are enzymes that degrade DNA.[4] Nucleases, particularly DNase I, require divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors to function.[5][6] EDTA strongly binds to these divalent cations, making them unavailable to the nucleases and thereby inhibiting their enzymatic activity.[6][7] This is crucial for protecting DNA from degradation, especially during long-term storage where trace nuclease contamination can be a significant issue.
Quantitative Analysis of DNA Stability
The superiority of TE buffer for DNA storage, particularly when compared to nuclease-free water, is well-documented. The following tables summarize quantitative data from studies assessing DNA integrity under different storage conditions.
| Storage Condition | Timepoint | DNA in Distilled Water (% Degraded) | DNA in TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) (% Degraded) |
| 25°C (Room Temperature) | 2 weeks | 10% | 0% |
| 3 weeks | 90% | 0% | |
| 4 weeks | 100% | 0% | |
| 10 weeks | 100% | 30% (fairly degraded) | |
| 4°C (Refrigeration) | 10 weeks | 20% (fairily degraded) | 0% |
| -20°C (Freezer) | 10 weeks | 0% | 0% |
| -70°C (Ultra-low Freezer) | 10 weeks | 0% | 0% |
Table 1: Comparison of DNA Degradation in Distilled Water vs. TE Buffer at Various Temperatures. This table clearly demonstrates that TE buffer provides significantly better protection against DNA degradation at room temperature and refrigeration compared to distilled water.[8] At freezing temperatures, both storage solutions perform well over the tested period.
| Storage Condition | Duration | DNA Integrity | Reference |
| TE Buffer at -20°C | 24 months | Stable | [9] |
| TE Buffer at 4°C | 12 months | Stable | [9] |
| TE Buffer at Room Temp | 9 months | Degradation observed | [9] |
| Dry at Room Temp | 3 months | Degradation observed | [9] |
Table 2: Long-Term Stability of Genomic DNA in TE Buffer. This data highlights the exceptional long-term stability of DNA stored in TE buffer, even under less-than-ideal temperature conditions.[9]
Experimental Protocols
Preparation of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt, dihydrate
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nuclease-free water
-
Sterile graduated cylinders and beakers
-
pH meter
-
Autoclave
Procedure:
-
To prepare 1 liter of 1X TE buffer, dissolve 1.21 g of Tris base in approximately 800 mL of nuclease-free water.
-
Add 0.37 g of EDTA disodium salt dihydrate to the Tris solution.
-
Stir the solution until the solutes are completely dissolved.
-
Adjust the pH to 8.0 by adding HCl (to lower the pH) or NaOH (to raise the pH) dropwise while monitoring with a calibrated pH meter.
-
Once the desired pH is reached, add nuclease-free water to bring the final volume to 1 liter.
-
Sterilize the buffer by autoclaving for 20 minutes at 121°C.
-
Store the sterilized TE buffer at room temperature.
Protocol for Assessing DNA Stability
This protocol outlines a typical workflow for a long-term DNA stability study.
-
DNA Sample Preparation:
-
Purify high-quality genomic DNA from the desired source.
-
Quantify the DNA concentration and assess its initial purity using a spectrophotometer (see protocol below).
-
Assess the initial integrity of the DNA using agarose (B213101) gel electrophoresis (see protocol below).
-
Aliquot the DNA into multiple tubes for each storage condition to be tested (e.g., TE buffer at 4°C, water at 4°C, TE buffer at -20°C, etc.).
-
-
Storage:
-
Store the aliquots at the designated temperatures for the duration of the study.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Re-quantify the DNA concentration and assess its purity using a spectrophotometer.
-
Assess the DNA integrity using agarose gel electrophoresis.
-
For a more quantitative measure of degradation, perform a qPCR-based assay (see protocol below).
-
Spectrophotometric Quantification of DNA Concentration and Purity
Materials:
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
TE buffer (or the same buffer the DNA is suspended in)
-
DNA sample
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 260 nm and 280 nm.
-
Blank the spectrophotometer with the same buffer used to dissolve the DNA.
-
Measure the absorbance of the DNA sample at 260 nm (A260) and 280 nm (A280).
-
Calculate the DNA concentration using the Beer-Lambert law: Concentration (µg/mL) = A260 × 50 µg/mL × dilution factor. (The value 50 µg/mL is the extinction coefficient for double-stranded DNA).
-
Assess the purity of the DNA by calculating the A260/A280 ratio. A ratio of ~1.8 is generally considered pure for DNA. A lower ratio may indicate protein contamination.
Agarose Gel Electrophoresis for DNA Integrity Assessment
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA loading dye (containing a tracking dye and a density agent)
-
DNA ladder (of known molecular weights)
-
Gel casting tray and combs
-
Electrophoresis chamber and power supply
-
UV transilluminator or gel imaging system
-
Ethidium (B1194527) bromide or a safer alternative DNA stain
Procedure:
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1X TAE or TBE buffer. Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the gel solution to cool slightly before adding the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL).
-
Pour the gel into a casting tray with a comb in place and allow it to solidify.
-
Once solidified, place the gel in the electrophoresis chamber and cover it with 1X running buffer.
-
Mix a known amount of your DNA sample with loading dye.
-
Load the DNA samples and the DNA ladder into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the tracking dye has migrated an appropriate distance.
-
Visualize the DNA bands on a UV transilluminator. High-quality, intact genomic DNA will appear as a sharp, high-molecular-weight band. Degraded DNA will appear as a smear of lower-molecular-weight fragments.
qPCR-Based Assessment of DNA Degradation
Principle: This method utilizes quantitative PCR (qPCR) to assess the integrity of DNA by comparing the amplification of a short target sequence to a long target sequence within the same gene. Degraded DNA will have a lower amplification efficiency for the longer target.
Materials:
-
qPCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Primers for a short and a long amplicon of a housekeeping gene (e.g., GAPDH, β-actin)
-
DNA samples (from different storage conditions)
-
Nuclease-free water
Procedure:
-
Primer Design: Design two primer pairs for a single-copy gene. One pair should amplify a short fragment (e.g., 80-100 bp), and the other should amplify a longer fragment (e.g., 250-300 bp) from the same gene.
-
qPCR Reaction Setup:
-
For each DNA sample, set up two separate qPCR reactions: one with the short amplicon primers and one with the long amplicon primers.
-
Each reaction should contain the appropriate concentrations of qPCR master mix, primers, and template DNA.
-
Include no-template controls for each primer pair.
-
-
qPCR Run: Perform the qPCR according to the instrument's protocol. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the difference in Cq values (ΔCq) between the long and short amplicons for each sample (ΔCq = Cq_long - Cq_short).
-
A larger ΔCq value indicates a greater degree of DNA degradation, as the longer fragment is less efficiently amplified.
-
The degradation index can be calculated as 2^(-ΔCq), where a value closer to 1 indicates intact DNA and a value closer to 0 indicates significant degradation.
-
Visualizing the Core Principles
To further illustrate the mechanisms of DNA preservation and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Deoxyribonuclease - Wikipedia [en.wikipedia.org]
- 6. Deoxyribonucleases and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase: Definition & Overview of Deoxyribonuclease [excedr.com]
- 8. kjcls.org [kjcls.org]
- 9. sustain.ubc.ca [sustain.ubc.ca]
An In-depth Technical Guide to the Core Components of Standard TE Buffer
For Researchers, Scientists, and Drug Development Professionals
TE buffer is a ubiquitous solution in molecular biology, playing a critical role in the manipulation and preservation of nucleic acids.[1] Its simple yet elegant formulation provides a stable chemical environment for DNA and RNA, safeguarding them from degradation.[2] This guide delves into the fundamental components of a standard TE buffer, its quantitative aspects, and the protocols for its preparation and application.
Core Components and Their Functions
The efficacy of TE buffer lies in the synergistic action of its two primary components: Tris and EDTA.[3]
-
Tris (tris(hydroxymethyl)aminomethane): A biological buffer with a pKa of approximately 8.1 at 25°C, Tris is highly effective at maintaining a stable pH.[4] For nucleic acid applications, the pH is typically adjusted to 8.0 for DNA and 7.5 for RNA, as these pH values minimize the activity of nucleases, enzymes that degrade nucleic acids.[5][6] A stable, slightly alkaline environment is crucial for preventing acid hydrolysis and protecting the integrity of DNA and RNA during experimental procedures and long-term storage.[7][8]
-
EDTA (ethylenediaminetetraacetic acid): EDTA is a chelating agent, meaning it strongly binds to divalent cations, particularly magnesium (Mg²⁺).[5] These cations are essential cofactors for nucleases.[9] By sequestering these ions, EDTA effectively inactivates any contaminating nucleases, thereby protecting the nucleic acids from enzymatic degradation.[4][9]
Quantitative Specifications
The standard formulation of TE buffer is well-defined, though variations exist for specific applications. The most common formulation is 1X TE buffer.[10]
| Component | Stock Solution Concentration | 1X Working Concentration | 10X Stock Concentration | Purpose |
| Tris | 1 M | 10 mM | 100 mM | pH buffering (typically pH 7.5-8.0)[11] |
| EDTA | 0.5 M | 1 mM | 10 mM | Divalent cation chelation to inhibit nucleases[12] |
| pH | 8.0 | 7.5 (for RNA) or 8.0 (for DNA) | 8.0 | Optimal stability for nucleic acids[5] |
A "low TE" or "TE low EDTA" buffer is also frequently used, which contains a reduced EDTA concentration of 0.1 mM.[5] This variation is particularly useful in applications where high concentrations of EDTA might interfere with downstream enzymatic reactions, such as PCR, which require Mg²⁺ for polymerase activity.[5]
Experimental Protocols
Preparation of 1L of 1X TE Buffer (pH 8.0)
This protocol outlines the preparation of a standard 1X TE buffer from stock solutions.
Materials:
-
1 M Tris-HCl, pH 8.0
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Sterile graduated cylinders and a 1L sterile bottle
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
To a sterile 1L bottle, add 10 mL of 1 M Tris-HCl, pH 8.0.
-
Add 2 mL of 0.5 M EDTA, pH 8.0.
-
Add 988 mL of nuclease-free water to bring the total volume to 1L.[13]
-
Cap the bottle and mix thoroughly by inversion or by using a magnetic stirrer.
-
For applications requiring sterility, the buffer can be autoclaved.[14]
-
Store the prepared buffer at room temperature.[3]
Protocol for DNA Resuspension and Storage
TE buffer is the preferred solution for the long-term storage of DNA and RNA.[3]
Materials:
-
Purified DNA pellet
-
1X TE buffer, pH 8.0
-
Micropipette and sterile tips
-
Vortex mixer (optional)
-
Microcentrifuge tubes
Procedure:
-
After precipitation and washing, carefully remove all supernatant from the DNA pellet.
-
Add an appropriate volume of 1X TE buffer (pH 8.0) to the microcentrifuge tube containing the DNA pellet. The volume will depend on the expected yield and desired final concentration.
-
Resuspend the DNA pellet by gently pipetting the solution up and down or by vortexing briefly.
-
If the pellet is difficult to dissolve, incubate at room temperature or 37°C for a few minutes.
-
For short-term storage, DNA in TE buffer can be kept at 4°C.[5] For long-term preservation, store at -20°C or -80°C.[5] It is advisable to avoid repeated freeze-thaw cycles.[5]
Visualizing the Mechanism and Workflow
To better understand the roles of the components and the preparation process, the following diagrams illustrate the protective mechanism of TE buffer and the workflow for its preparation.
Caption: Protective mechanism of TE buffer components.
Caption: Workflow for preparing 1X TE buffer.
References
- 1. TE Buffer [protocols.io]
- 2. abioreagents.com [abioreagents.com]
- 3. TE Buffer - Sharebiology [sharebiology.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. TE buffer - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. GeneLink [genelink.com]
- 8. oiu.edu.sd [oiu.edu.sd]
- 9. Why is EDTA used in the TE buffer? | AAT Bioquest [aatbio.com]
- 10. What is the composition of buffer TE? [qiagen.com]
- 11. Tris-EDTA (TE) Buffers | Thermo Fisher Scientific [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. gatescientific.com [gatescientific.com]
- 14. static.igem.org [static.igem.org]
Methodological & Application
Application Note and Protocol: Preparation of 1x TE Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
TE buffer is a commonly used buffer in molecular biology, particularly for procedures involving DNA and RNA.[1][2] The name "TE" is derived from its two components: Tris, a common pH buffer, and EDTA (ethylenediaminetetraacetic acid), a chelating agent that sequesters divalent cations.[1][3] This buffer is essential for solubilizing DNA or RNA while protecting it from degradation by nucleases.[1][4][5] Tris provides a stable pH environment, typically around 8.0, which is optimal for the stability of DNA.[1][6] EDTA inactivates DNases and RNases, which require metal ions like Mg²⁺ as cofactors, thereby preserving the integrity of nucleic acids.[1][3][6] Standard 1x TE buffer consists of 10 mM Tris and 1 mM EDTA.[1][2][6][7]
This document provides a detailed protocol for preparing 1x TE buffer from common laboratory stock solutions of 1 M Tris and 0.5 M EDTA.
Data Presentation: Reagent Concentrations and Volumes
The following table summarizes the concentrations of stock and working solutions, along with the required volumes to prepare 100 mL of 1x TE buffer.
| Component | Stock Solution Concentration | Final (1x) Concentration | Volume for 100 mL of 1x TE Buffer |
| Tris | 1 M (pH 8.0) | 10 mM | 1.0 mL |
| EDTA | 0.5 M (pH 8.0) | 1 mM | 0.2 mL |
| Nuclease-free Water | N/A | N/A | 98.8 mL |
| Total Volume | 100 mL |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing 100 mL of 1x TE buffer. For different final volumes, the quantities of the stock solutions should be adjusted proportionally using the C₁V₁ = C₂V₂ dilution formula.[8][9][10]
Materials and Equipment:
-
1 M Tris-HCl stock solution, pH 8.0
-
0.5 M EDTA stock solution, pH 8.0
-
Nuclease-free distilled or deionized water
-
Sterile graduated cylinders or pipettes
-
Sterile Duran bottle or other autoclavable container
-
Autoclave or 0.22 µm filter for sterilization
Procedure:
-
Prepare a clean workspace: Work in a clean laboratory environment to prevent contamination of the buffer.
-
Measure nuclease-free water: In a sterile container, add 98.8 mL of nuclease-free water.
-
Add Tris stock solution: Using a sterile pipette, add 1.0 mL of 1 M Tris-HCl (pH 8.0) stock solution to the water.[6][11]
-
Add EDTA stock solution: Using a new sterile pipette, add 0.2 mL of 0.5 M EDTA (pH 8.0) stock solution to the Tris and water mixture.[6][11]
-
Mix the solution: Gently swirl the container to ensure the buffer is thoroughly mixed.
-
Check the pH (Optional but recommended): Calibrate a pH meter and verify that the final pH of the buffer is 8.0. Adjust with small amounts of HCl or NaOH if necessary. For most applications, if the stock solutions are at the correct pH, the final buffer will also have the desired pH.[1][6]
-
Sterilization:
-
Autoclaving: Loosely cap the container and sterilize the TE buffer by autoclaving on a liquid cycle for 20 minutes at 15 psi.[6][11] After autoclaving, tighten the cap once the solution has cooled to room temperature.
-
Filter Sterilization: Alternatively, for smaller volumes or when an autoclave is not available, the buffer can be sterilized by passing it through a 0.22 µm filter into a sterile container.[6]
-
-
Storage: Store the sterilized 1x TE buffer at room temperature.[6][12] For long-term storage of DNA, it is recommended to store at 4°C or -20°C.[1][7]
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps for the preparation of 1x TE buffer from stock solutions.
Caption: Workflow for preparing 1x TE buffer.
References
- 1. TE buffer - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. What is the main function of the TE buffer? | AAT Bioquest [aatbio.com]
- 6. TE Buffer - Sharebiology [sharebiology.com]
- 7. astorscientific.us [astorscientific.us]
- 8. biomedguide.com [biomedguide.com]
- 9. youtube.com [youtube.com]
- 10. synthace.com [synthace.com]
- 11. static.igem.org [static.igem.org]
- 12. TE Buffer, 1X, Molecular Biology Grade | Tris-EDTA Buffer [promega.com]
Application Notes: The Role and Protocol for Tris-EDTA (TE) Buffer in Plasmid DNA Minipreparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality plasmid DNA is a foundational technique in molecular biology, essential for a multitude of downstream applications, including cloning, sequencing, transfection, and in vitro transcription. The alkaline lysis method is the most common procedure for plasmid DNA purification from bacterial cultures. A critical component in this process is the use of appropriate buffers to ensure the stability and integrity of the isolated DNA. Tris-EDTA (TE) buffer is widely utilized for the resuspension of bacterial pellets and the final elution and storage of purified plasmid DNA. This document provides detailed application notes on the use of TE buffer in plasmid DNA minipreps, a comprehensive protocol, and supporting data on its role in maintaining DNA quality.
The Critical Role of Tris-EDTA (TE) Buffer
TE buffer is an aqueous solution containing two key components: Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid). Each component plays a distinct and vital role in the protection and preservation of DNA.[1][2][3]
-
Tris: Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline pH range optimal for DNA stability (typically pH 7.5-8.5).[4] Maintaining a stable pH is crucial as acidic conditions can lead to depurination, a form of DNA damage.[4] Tris helps to maintain the pH of the solution, protecting the DNA from degradation during and after the purification process.[5]
-
EDTA: EDTA is a chelating agent, which means it binds to divalent cations, most notably magnesium ions (Mg²⁺).[6] Nucleases, enzymes that degrade DNA, require these divalent cations as cofactors for their activity. By sequestering these ions, EDTA effectively inactivates nucleases that may be present, thereby protecting the plasmid DNA from enzymatic degradation.[3][6]
The synergistic action of Tris and EDTA in TE buffer provides a stable environment that safeguards plasmid DNA from both chemical and enzymatic damage, ensuring its integrity for downstream applications and long-term storage.[7][8]
Data Presentation: Long-Term Stability of Plasmid DNA
The choice of elution and storage buffer significantly impacts the long-term stability of purified plasmid DNA. While nuclease-free water is an option, TE buffer offers superior protection over time. The following table summarizes data on the effect of storage buffer and temperature on plasmid DNA stability, as assessed by transformation efficiency.
| Storage Duration | Storage Condition | Transformation Efficiency (cfu/µg plasmid DNA) |
| Up to 18 days | 20°C in Water or TE Buffer | No significant difference |
| 90 days | 20°C in Water | Deteriorated Yields |
| 90 days | 20°C in TE Buffer | Better results than water |
| Up to 270 days | -20°C in TE Buffer | Good results (approx. 10⁷) |
This table is a summary of findings from a study on plasmid DNA storage conditions, highlighting the superior performance of TE buffer for long-term storage.[1]
Experimental Protocols
Preparation of 1x TE Buffer (pH 8.0)
Materials:
-
Tris base
-
EDTA (disodium salt)
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) to adjust pH
Procedure:
-
To prepare 1 liter of 1x TE buffer, dissolve 1.21 g of Tris base in approximately 800 mL of dH₂O.
-
Add 0.37 g of EDTA (disodium salt).
-
Stir until fully dissolved.
-
Adjust the pH to 8.0 by adding HCl dropwise.
-
Bring the final volume to 1 liter with dH₂O.
-
Sterilize by autoclaving.
Plasmid DNA Miniprep Protocol (Alkaline Lysis)
This protocol is a standard method for the isolation of plasmid DNA from a 1-5 mL overnight bacterial culture.
Materials:
-
Overnight bacterial culture
-
Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0)
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% SDS
-
Solution III (Neutralization Buffer): 3 M Potassium Acetate (pH 5.5)
-
Isopropanol (B130326) (100%)
-
Ethanol (B145695) (70%)
-
1x TE Buffer (pH 8.0) for elution
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Harvesting Bacterial Cells: Pellet 1.5 mL of an overnight bacterial culture by centrifuging at >10,000 x g for 1 minute at room temperature. Discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet thoroughly in 250 µL of Solution I by vortexing or pipetting. Ensure no cell clumps remain.
-
Lysis: Add 250 µL of Solution II and gently invert the tube 4-6 times to mix. The solution should become clear and viscous. Do not vortex, as this can shear the genomic DNA. Incubate at room temperature for no more than 5 minutes.
-
Neutralization: Add 350 µL of Solution III and immediately invert the tube gently 4-6 times. A white precipitate containing genomic DNA, proteins, and cell debris will form.
-
Clarification: Centrifuge at >12,000 x g for 10 minutes at room temperature to pellet the precipitate.
-
DNA Precipitation: Carefully transfer the clear supernatant to a fresh 1.5 mL microcentrifuge tube. Add 0.7 volumes of isopropanol (approximately 525 µL for a 750 µL supernatant) and mix by inverting. Incubate at room temperature for 10 minutes.
-
Pelleting Plasmid DNA: Centrifuge at >12,000 x g for 10 minutes at room temperature to pellet the plasmid DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet by adding 500 µL of 70% ethanol and centrifuging at >12,000 x g for 5 minutes.
-
Drying: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
Elution: Resuspend the DNA pellet in 30-50 µL of 1x TE Buffer (pH 8.0). Pipette up and down to aid in dissolution.
-
Storage: Store the purified plasmid DNA at -20°C for long-term preservation.
Mandatory Visualizations
Caption: Workflow of the alkaline lysis plasmid DNA miniprep protocol.
Caption: Mechanism of action of Tris and EDTA in protecting plasmid DNA.
References
- 1. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Comparison of DNA extraction kits and modification of DNA elution procedure for the quantitation of subdominant bacteria from piggery effluents with real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Method for Isolation of Plasmid DNA for Transfection of Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tris-EDTA (TE) Buffer in Cell Lysis Protocols: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-EDTA (TE) buffer is a ubiquitous and indispensable tool in molecular biology, serving a critical role in a wide array of cell lysis protocols. Its efficacy lies in the synergistic action of its two components: Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid). Tris is a buffering agent that maintains a stable pH, typically around 8.0, which is optimal for the stability of nucleic acids and many proteins.[1] Furthermore, Tris can aid in destabilizing the cell membrane by interacting with the lipopolysaccharide layer in Gram-negative bacteria. EDTA is a chelating agent that sequesters divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). These cations are essential cofactors for nucleases (DNases and RNases) that can degrade DNA and RNA upon their release during cell lysis. By sequestering these ions, EDTA effectively inactivates these degradative enzymes, thereby protecting the integrity of the nucleic acids.[2]
These application notes provide detailed protocols for the use of TE-based buffers in the lysis of various cell types for the extraction of DNA and proteins. Additionally, it explores the application of TE buffer in advanced molecular biology workflows such as Chromatin Immunoprecipitation (ChIP) and apoptosis assays.
Data Presentation: Comparative Analysis of Lysis Buffer Formulations
The efficiency of cell lysis and the yield of desired biomolecules can be significantly influenced by the composition of the lysis buffer. The following tables summarize quantitative data from various studies, comparing the performance of different Tris-EDTA based lysis buffer formulations.
Table 1: Comparison of DNA Yield from Plant Tissue Using Different Lysis Buffers
| Lysis Buffer Components | Plant Species | DNA Yield (ng/µL) | 260/280 Ratio | Reference |
| 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 500 mM NaCl, 1% SDS | Rice | 382.68 | 1.8 - 2.0 | [3] |
| 200 mM Tris-HCl, 200 mM NaCl, 25 mM EDTA, 0.5% SDS | Maize | 100 - 200 ng per 100 mg tissue | 1.8 | [4][5] |
| 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl, 2% CTAB | Various | > 50 | 1.50 - 2.21 | [6] |
| 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1.2 M Sorbitol, 10 mM β-mercaptoethanol (with lyticase) | Candida albicans | Not specified | Not specified | [7] |
Table 2: Protein Yield from Mammalian and Bacterial Cells with Various Lysis Buffers
| Lysis Buffer Components | Cell Type | Protein Yield | Reference |
| 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100 | Gram-positive bacteria | Varies with bacterial strain and growth conditions | [8] |
| 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA | E. coli | Varies with expression levels of recombinant proteins | [8] |
| 20 mM EDTA, 140 mM NaCl, 5% SDS, 100 mM Tris | Mouse Hippocampus | ~5.2 µg/µL | [9] |
| RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) | Various mammalian cells | High, suitable for whole-cell extracts |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Bacteria using TE and Lysozyme (B549824)
This protocol is suitable for the extraction of genomic DNA from Gram-negative bacteria like E. coli.
Materials:
-
Bacterial cell pellet
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme solution (10 mg/mL in TE buffer, freshly prepared)
-
10% SDS solution
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Sterile, nuclease-free water or TE buffer for resuspension
Procedure:
-
Resuspend the bacterial cell pellet in 500 µL of TE Buffer.
-
Add 50 µL of 10 mg/mL lysozyme solution and incubate at 37°C for 30 minutes.
-
Add 30 µL of 10% SDS and 3 µL of 20 mg/mL Proteinase K. Mix gently by inverting the tube and incubate at 55°C for 1-2 hours.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and mix by gentle inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 2 volumes of ice-cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of sterile, nuclease-free water or TE buffer.
Protocol 2: Total Protein Extraction from Mammalian Cells using a Tris-EDTA based Lysis Buffer
This protocol is designed for the extraction of total soluble proteins from cultured mammalian cells.
Materials:
-
Mammalian cell pellet (from adherent or suspension culture)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors (e.g., 1 mL per 10⁷ cells).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the total soluble protein extract, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
The protein extract can be used immediately or stored at -80°C.
Mandatory Visualizations
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: Workflow of a Chromatin Immunoprecipitation (ChIP) experiment.
Apoptosis Detection Workflow using Annexin V Staining
Caption: Workflow for detecting apoptosis using Annexin V staining and flow cytometry.
Conclusion
Tris-EDTA buffer is a cornerstone of cell lysis protocols in molecular biology. Its ability to maintain a stable pH and protect nucleic acids from degradation makes it an essential component in a wide range of applications, from routine DNA and protein extraction to more complex techniques like ChIP and apoptosis assays. The specific formulation of the TE-based lysis buffer, including the addition of detergents and salts, should be optimized depending on the cell type and the downstream application to ensure maximal yield and quality of the extracted biomolecules. The protocols and data presented in these notes serve as a comprehensive guide for researchers to effectively utilize Tris-EDTA buffer in their experimental workflows.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized solubilization of TRIzol-precipitated protein permits Western blotting analysis to maximize data available from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Genomic DNA using Tris-EDTA (TE) Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term preservation of high-quality genomic DNA is fundamental for a wide range of research and development applications, including genomics, molecular diagnostics, and the development of targeted therapeutics. The integrity of genomic DNA is susceptible to degradation by nucleases and acid hydrolysis, which can compromise the reliability and reproducibility of downstream analytical procedures. Tris-EDTA (TE) buffer is a widely adopted solution for the long-term storage of purified genomic DNA, offering a stable chemical environment that effectively safeguards nucleic acid integrity.
These application notes provide a comprehensive overview of the principles behind using TE buffer for genomic DNA storage, detailed protocols for buffer preparation and DNA preservation, and a summary of data on DNA stability under various storage conditions.
Principles of DNA Preservation with Tris-EDTA Buffer
TE buffer is a simple yet effective solution composed of two key ingredients: Tris and EDTA. Each component plays a critical role in protecting DNA from degradation.[1][2][3]
-
Tris (Tris(hydroxymethyl)aminomethane): Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it an excellent choice for maintaining a stable pH in the slightly alkaline range (typically pH 7.5-8.0).[4] This is crucial because acidic conditions can lead to the hydrolysis of the phosphodiester bonds in the DNA backbone, causing fragmentation.[5] By maintaining a consistent pH, Tris minimizes the risk of such acid-induced damage.
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺).[1][5] These cations are essential cofactors for the activity of most DNases (deoxyribonucleases), which are enzymes that degrade DNA.[1][6] By binding to these metal ions, EDTA effectively inactivates DNases that may be present as contaminants in the purified DNA sample, thereby preventing enzymatic degradation.[1][6]
The synergistic action of Tris and EDTA provides a robust protective environment for the long-term storage of genomic DNA, significantly outperforming storage in water, which can be slightly acidic and lacks protection against nuclease activity.
Data Presentation: Stability of Genomic DNA in TE Buffer
The stability of genomic DNA stored in TE buffer has been evaluated under various temperature and time conditions. The following tables summarize quantitative data from studies assessing DNA integrity.
Table 1: Comparison of Genomic DNA Stability in TE Buffer vs. Distilled Water (DW)
| Storage Buffer | Temperature | Duration | Observation | Reference |
| Distilled Water | 25°C | 4 weeks | All 20 DNA samples were completely degraded. | [7] |
| TE Buffer | 25°C | 10 weeks | 6 out of 20 DNA samples showed fair degradation. | [7] |
| Distilled Water | 4°C | 10 weeks | 4 out of 20 DNA samples showed fair degradation. | [7] |
| TE Buffer | 4°C | 10 weeks | All 20 DNA samples remained stable. | [7] |
| TE Buffer | -20°C | 10 weeks | No apparent degradation. | [7] |
| TE Buffer | -70°C | 10 weeks | No apparent degradation. | [7] |
Table 2: Long-Term Stability of Genomic DNA in TE Buffer at Various Temperatures
| Storage Temperature | Duration | Observation | Reference |
| Room Temperature | 6 months | Samples completely evaporated. | [8] |
| Room Temperature | 9 months | DNA degradation was observed. | [8] |
| 4°C | 12 months | DNA remained stable, though some evaporation occurred. | [8] |
| -20°C | >24 months | DNA remained stable and of good quality. | [8] |
| -80°C | >24 months | DNA remained stable and of good quality. | [8] |
Experimental Protocols
Protocol 1: Preparation of 1X Tris-EDTA (TE) Buffer (pH 8.0)
This protocol describes the preparation of 1 liter of 1X TE buffer.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt, dihydrate
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Graduated cylinders
-
Beaker (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
Procedure:
-
Weighing Components:
-
Weigh 1.21 g of Tris base.
-
Weigh 0.372 g of EDTA (disodium salt, dihydrate).
-
-
Dissolving:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Add the weighed Tris base and EDTA to the water.
-
Place a magnetic stir bar in the beaker and stir on a magnetic stirrer until all solids are dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution.
-
Adjust the pH to 8.0 by adding HCl dropwise to lower the pH or NaOH dropwise to raise the pH. Stir continuously and add the acid or base slowly to avoid overshooting the target pH.
-
-
Final Volume Adjustment:
-
Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add dH₂O to bring the final volume to 1 L.
-
-
Sterilization:
-
Autoclave the solution at 121°C for 20 minutes to sterilize.
-
-
Storage:
-
Store the sterilized TE buffer at room temperature.
-
Protocol 2: Long-Term Storage of Genomic DNA
This protocol outlines the procedure for storing purified genomic DNA in TE buffer.
Materials:
-
Purified genomic DNA pellet or solution
-
1X TE Buffer (pH 8.0), sterile
-
Microcentrifuge tubes, sterile
-
Pipettes and sterile tips
Procedure:
-
Resuspension of DNA Pellet:
-
If starting with a DNA pellet, briefly centrifuge the tube to ensure the pellet is at the bottom.
-
Add an appropriate volume of sterile 1X TE buffer to the DNA pellet. The volume will depend on the expected DNA yield and desired final concentration.
-
Incubate at 65°C for 5-10 minutes to aid in dissolving the DNA.
-
Gently vortex or pipette up and down to fully resuspend the DNA. Avoid vigorous vortexing to prevent shearing of high molecular weight DNA.
-
-
Dilution of DNA Solution:
-
If the purified DNA is already in a solution other than TE buffer, it can be diluted with TE buffer to the desired final concentration.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, which can cause DNA shearing, it is recommended to aliquot the DNA solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
-
Storage Temperature:
-
For short-term storage (weeks to months), samples can be stored at 4°C.
-
For long-term storage (months to years), store the DNA aliquots at -20°C or -80°C.[6]
-
Protocol 3: Assessment of Genomic DNA Integrity
This protocol describes a basic method for evaluating the integrity of stored genomic DNA using agarose (B213101) gel electrophoresis.
Materials:
-
Stored genomic DNA sample
-
Agarose
-
1X TAE or TBE buffer
-
6X DNA loading dye
-
DNA ladder (e.g., Lambda DNA/HindIII digest)
-
Gel electrophoresis system (casting tray, combs, power supply)
-
UV transilluminator and imaging system
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare Agarose Gel:
-
Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer.
-
Add a DNA stain (e.g., ethidium bromide) to the molten agarose before casting or stain the gel after electrophoresis.
-
-
Load Samples:
-
Mix a small amount of the stored genomic DNA (e.g., 100-200 ng) with 6X DNA loading dye.
-
Load the DNA-dye mixture into the wells of the agarose gel.
-
Load a DNA ladder in an adjacent lane to serve as a size marker.
-
-
Run Electrophoresis:
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualize and Analyze:
-
Visualize the DNA bands on a UV transilluminator.
-
High-quality, intact genomic DNA should appear as a sharp, high-molecular-weight band with minimal smearing below it.
-
Degraded DNA will appear as a smear extending down the lane, indicating a population of smaller DNA fragments.
-
Visualizations
Caption: Workflow for the preparation of 1X Tris-EDTA (TE) Buffer.
Caption: Mechanism of genomic DNA protection by Tris-EDTA (TE) Buffer.
Downstream Applications and Considerations
Genomic DNA stored in TE buffer is suitable for a wide variety of downstream molecular biology applications, including:
-
Polymerase Chain Reaction (PCR): Including long-range PCR and quantitative PCR (qPCR).
-
Sequencing: Including Sanger sequencing and next-generation sequencing (NGS).
-
Restriction Enzyme Digestion: For applications such as Southern blotting and cloning.
-
Cloning and Library Construction: For creating genomic DNA libraries.
A crucial consideration when using DNA stored in TE buffer is the potential for EDTA to inhibit certain enzymatic reactions.[5] EDTA chelates Mg²⁺, which is a necessary cofactor for enzymes like Taq polymerase used in PCR and many restriction enzymes.[1] For most standard applications where the DNA solution is diluted in the final reaction mixture, the concentration of EDTA is typically too low to be inhibitory. However, for sensitive applications or reactions requiring a high concentration of the DNA stock, the presence of EDTA may be a concern.
In such cases, two common approaches are:
-
Using a "Low EDTA" TE Buffer: A modified TE buffer with a lower concentration of EDTA (e.g., 0.1 mM instead of 1.0 mM) can be used for storage.[1] This provides some protection against DNases while minimizing the potential for inhibition of downstream enzymatic reactions.
-
Eluting or Resuspending DNA in Tris Buffer or Water: For immediate use in sensitive applications, resuspending the DNA in a Tris-only buffer or nuclease-free water is an option. However, for long-term storage, this is less ideal due to the increased risk of degradation.[5]
Conclusion
Tris-EDTA buffer is an essential and cost-effective solution for the long-term storage of genomic DNA. By maintaining a stable pH and inhibiting nuclease activity, TE buffer effectively preserves the integrity of DNA for extended periods, ensuring the reliability of downstream applications in research, diagnostics, and drug development. Adherence to proper preparation and storage protocols is critical for maximizing the longevity and quality of valuable genomic DNA samples.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. quora.com [quora.com]
- 3. TE Buffer - Sharebiology [sharebiology.com]
- 4. gatescientific.com [gatescientific.com]
- 5. researchgate.net [researchgate.net]
- 6. TE buffer - Wikipedia [en.wikipedia.org]
- 7. kjcls.org [kjcls.org]
- 8. sustain.ubc.ca [sustain.ubc.ca]
Tris-EDTA Buffer for Tissue Homogenization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Tris-EDTA (TE) buffer in tissue homogenization. The information herein is intended to guide researchers in obtaining high-quality tissue lysates for downstream applications such as nucleic acid and protein extraction.
Introduction
Tris-EDTA (TE) buffer is a commonly used solution in molecular biology for the preservation and processing of nucleic acids. Its composition is simple, yet it plays a crucial role in maintaining the integrity of DNA and RNA during and after tissue homogenization. The buffer's primary components are Tris (tris(hydroxymethyl)aminomethane), which acts as a pH buffer, and EDTA (ethylenediaminetetraacetic acid), a chelating agent that sequesters divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This chelation is critical for inactivating nucleases (DNases and RNases) that require these cations for their enzymatic activity, thereby protecting the nucleic acids from degradation.[1]
While the standard TE buffer formulation is widely applicable, modifications are often necessary to efficiently homogenize different tissue types and to prepare lysates suitable for specific downstream analyses, such as protein extraction and analysis of signaling pathways. This document will cover standard TE buffer recipes, tissue-specific modifications, detailed homogenization protocols, and troubleshooting guidelines.
Data Presentation
Table 1: Tris-EDTA (TE) Buffer Recipes
| Buffer Name | Component | Stock Concentration | Final Concentration | Amount for 1 Liter | pH |
| 1x TE Buffer | Tris-HCl | 1 M | 10 mM | 10 mL | 8.0 |
| EDTA | 0.5 M | 1 mM | 2 mL | 8.0 | |
| Distilled Water | - | - | 988 mL | - | |
| 10x TE Buffer | Tris Base | - | 100 mM | 12.11 g | 8.0 |
| EDTA | - | 10 mM | 3.72 g | 8.0 | |
| Distilled Water | - | - | to 1 Liter | - | |
| Low EDTA TE Buffer | Tris-HCl | 1 M | 10 mM | 10 mL | 8.0 |
| EDTA | 0.5 M | 0.1 mM | 0.2 mL | 8.0 | |
| Distilled Water | - | - | 989.8 mL | - |
Table 2: Common Additives to TE-Based Lysis Buffers for Tissue Homogenization
| Additive | Function | Typical Working Concentration | Notes |
| Detergents | |||
| Sodium Dodecyl Sulfate (SDS) | Anionic detergent, denatures proteins and lyses cells. | 0.1% - 2% (w/v) | Strong denaturant, can interfere with some downstream enzyme-based assays. |
| Triton X-100 | Non-ionic detergent, solubilizes membranes under non-denaturing conditions. | 0.1% - 1% (v/v) | Milder than SDS, often used for protein extraction where protein function needs to be preserved.[2] |
| Protease Inhibitors | |||
| PMSF (Phenylmethylsulfonyl fluoride) | Serine protease inhibitor. | 0.1 - 2 mM | Unstable in aqueous solutions; should be added fresh.[3] |
| Aprotinin, Leupeptin, Pepstatin A | Broad-spectrum protease inhibitors. | 1 µg/mL each | Often used as a cocktail to inhibit a wide range of proteases.[3] |
| Protease Inhibitor Cocktail | Commercially available mix of various protease inhibitors. | Varies by manufacturer (e.g., 1x) | Convenient and provides broad-spectrum protection. |
| Phosphatase Inhibitors | |||
| Sodium Fluoride (NaF) | Serine/threonine phosphatase inhibitor. | 1 - 10 mM | |
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine phosphatase inhibitor. | 1 mM | |
| Phosphatase Inhibitor Cocktail | Commercially available mix of various phosphatase inhibitors. | Varies by manufacturer (e.g., 1x) | Essential for studies of protein phosphorylation and signaling pathways. |
Experimental Protocols
Protocol 1: Preparation of 1x Tris-EDTA (TE) Buffer (pH 8.0)
Materials:
-
Tris-HCl (1 M, pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free distilled water
-
Sterile graduated cylinders and beakers
-
Autoclave
Procedure:
-
To prepare 1 liter of 1x TE buffer, measure 10 mL of 1 M Tris-HCl (pH 8.0) and 2 mL of 0.5 M EDTA (pH 8.0).
-
Add the Tris-HCl and EDTA to 988 mL of nuclease-free distilled water in a sterile container.
-
Mix the solution thoroughly.
-
Sterilize the buffer by autoclaving for 20 minutes at 121°C.
-
Store the sterilized TE buffer at room temperature.
Protocol 2: General Tissue Homogenization using a Rotor-Stator Homogenizer
Materials:
-
Tissue sample (fresh or frozen)
-
Ice-cold 1x TE buffer or a modified lysis buffer (see Table 2)
-
Rotor-stator homogenizer (e.g., Polytron) with appropriate size probe
-
Sterile, nuclease-free microcentrifuge tubes or larger centrifuge tubes
-
Ice bucket
-
Centrifuge
Procedure:
-
Weigh the tissue sample and place it in a pre-chilled tube.
-
Add an appropriate volume of ice-cold lysis buffer. A general guideline is to use a 1:10 ratio of tissue weight to buffer volume (e.g., 100 mg of tissue in 1 mL of buffer).[3]
-
Keep the tube on ice throughout the homogenization process to minimize heat generation and protein degradation.[3]
-
Insert the probe of the rotor-stator homogenizer into the tube, ensuring the tip is submerged in the buffer.
-
Homogenize the tissue using short bursts of 15-20 seconds at a medium speed to prevent foaming and overheating.[4] Allow the sample to cool on ice for at least 30 seconds between bursts.
-
Continue homogenization until the tissue is completely disrupted and no visible chunks remain.
-
After homogenization, centrifuge the lysate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (lysate) to a new pre-chilled tube for downstream applications.
Protocol 3: Tissue Homogenization using a Bead Beater
Materials:
-
Tissue sample
-
Ice-cold 1x TE buffer or a modified lysis buffer
-
Bead beating tubes pre-filled with appropriate beads (e.g., ceramic, stainless steel)
-
Bead beater homogenizer
-
Ice bucket
-
Centrifuge
Procedure:
-
Place the tissue sample into a pre-filled bead beating tube.
-
Add the appropriate volume of ice-cold lysis buffer.
-
Secure the tubes in the bead beater.
-
Homogenize the tissue according to the manufacturer's instructions, typically involving cycles of high-speed shaking.
-
After homogenization, centrifuge the tubes to pellet the beads and cell debris.
-
Carefully aspirate the supernatant containing the lysate.
Mandatory Visualization
Caption: General workflow for tissue homogenization using TE-based lysis buffer.
Caption: Impact of lysis buffer composition on downstream applications.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Viscosity of Lysate | Release of large amounts of genomic DNA. | - Add DNase I to the lysis buffer (ensure Mg²⁺ is present for its activity).- Increase the volume of lysis buffer.- Shear the DNA by passing the lysate through a syringe with a narrow-gauge needle.[5] |
| Foaming during Homogenization | Excessive homogenization speed or improper probe placement. | - Reduce the speed of the rotor-stator homogenizer.- Use short, intermittent bursts of homogenization.- Ensure the homogenizer probe is kept submerged in the buffer.[4] |
| Low Yield of Target Molecule | Incomplete tissue lysis. | - Ensure the tissue is cut into small enough pieces before homogenization.- Optimize the homogenization time and speed.- Consider using a more stringent lysis buffer with detergents like SDS for difficult-to-lyse tissues. |
| Degradation of DNA/RNA | Nuclease activity. | - Ensure EDTA concentration in the TE buffer is adequate (at least 1 mM).- Work quickly and keep samples on ice at all times.- Use nuclease-free reagents and consumables. |
| Protein Degradation | Protease activity. | - Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[3] |
| Changes in Protein Phosphorylation State | Phosphatase activity. | - Add a phosphatase inhibitor cocktail to the lysis buffer, especially for signaling studies. |
Conclusion
The selection of an appropriate Tris-EDTA based lysis buffer and homogenization method is critical for the successful isolation of high-quality biomolecules from tissue samples. While the standard 1x TE buffer is sufficient for many nucleic acid-based applications, the addition of detergents and enzyme inhibitors is often necessary for efficient cell lysis and the preservation of proteins and their post-translational modifications. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can optimize their tissue homogenization procedures to obtain reliable and reproducible results for a wide range of downstream applications in basic research and drug development.
References
Mastering the Bench: A Step-by-Step Guide to Preparing Tris-EDTA Saline (TES) Buffer
For researchers, scientists, and drug development professionals, the precise preparation of buffer solutions is a foundational element of experimental success. Tris-EDTA Saline (TES) buffer is a versatile solution frequently employed in molecular biology, particularly for DNA and RNA manipulation, cell lysis, and various enzymatic reactions. This document provides a detailed protocol for the preparation of TES buffer, ensuring reproducibility and accuracy in your laboratory workflows.
Application Notes
Tris-EDTA Saline (TES) buffer is an aqueous solution containing Tris (a buffering agent to maintain a stable pH), EDTA (a chelating agent that sequesters divalent cations like Mg²⁺, thereby inhibiting nuclease activity and protecting nucleic acids from degradation), and Sodium Chloride (which provides the desired ionic strength, or salinity). The specific concentrations of these components can be optimized for different applications. A common formulation consists of 50 mM Tris, 5 mM EDTA, and 50 mM NaCl.[1] This buffer is particularly useful in procedures such as bacterial cell lysis, where it helps to destabilize the cell wall and protect the released nucleic acids.
Experimental Protocol: Preparation of Tris-EDTA Saline (TES) Buffer
This protocol outlines the step-by-step procedure for preparing a standard TES buffer solution (50 mM Tris, 5 mM EDTA, 50 mM NaCl) with a final pH of 8.0.
Materials and Reagents:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt dihydrate
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized or distilled water (dH₂O)
-
Beaker or flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave (optional, for sterilization)
-
Sterile storage bottles
Procedure:
-
Dissolve Reagents: In a beaker or flask of appropriate size, add the required amounts of Tris base, EDTA, and NaCl to approximately 80% of the final desired volume of deionized water.
-
Stir to Dissolve: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until all the solutes have completely dissolved.
-
Adjust pH: Calibrate the pH meter according to the manufacturer's instructions. Carefully monitor the pH of the solution and adjust it to 8.0 using small additions of HCl (to lower the pH) or NaOH (to raise the pH).
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a graduated cylinder and add deionized water to bring the solution to the final desired volume.
-
Sterilization (Optional): For applications requiring sterile conditions, the TES buffer can be sterilized by autoclaving at 121°C for 20 minutes.
-
Storage: Store the prepared TES buffer at room temperature in a clearly labeled, sterile container.
Quantitative Data: Reagent Quantities for TES Buffer Preparation
To facilitate the preparation of different volumes of TES buffer, the following table summarizes the required quantities of each reagent.
| Final Volume | Tris Base (g) | EDTA (Disodium Salt Dihydrate) (g) | NaCl (g) |
| 100 mL | 0.605 g | 0.186 g | 0.292 g |
| 500 mL | 3.025 g | 0.93 g | 1.46 g |
| 1 L | 6.05 g | 1.86 g | 2.92 g |
Note: The recipe is based on a final concentration of 50mM Tris, 5mM EDTA, and 50mM NaCl.[1][2]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of Tris-EDTA Saline (TES) buffer.
References
Application Notes and Protocols: Resuspending DNA Pellets in Tris-EDTA (TE) Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The resuspension of a DNA pellet is a critical step following DNA precipitation to ensure the stability and usability of the nucleic acid for downstream applications. Tris-EDTA (TE) buffer is the preferred solution for this purpose due to its ability to maintain a stable pH and protect the DNA from degradation.[1][2] This document provides a detailed protocol for the effective resuspension of DNA pellets in TE buffer, along with guidelines for buffer preparation, troubleshooting common issues, and best practices for long-term storage.
Tris, a buffering agent, maintains the pH of the solution in a slightly alkaline range (typically pH 7.5-8.0), which is optimal for DNA stability and prevents acid hydrolysis.[3][4] EDTA is a chelating agent that binds divalent cations like magnesium (Mg²⁺), which are essential cofactors for DNases, thereby inactivating these enzymes and protecting the DNA from enzymatic degradation.[2][5]
Materials and Reagents
Reagents for TE Buffer (1X, pH 8.0) Preparation:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Deionized or Milli-Q water
-
HCl or NaOH for pH adjustment
Equipment:
-
Micropipettes and nuclease-free tips
-
Microcentrifuge tubes (nuclease-free)
-
Vortex mixer
-
Water bath or heat block (optional)
-
pH meter
Experimental Protocols
Preparation of 1X TE Buffer (pH 8.0)
A properly prepared TE buffer is crucial for the successful resuspension and preservation of DNA.
Table 1: Reagent Concentrations for 1X TE Buffer (pH 8.0)
| Reagent | Stock Concentration | Final Concentration (1X) |
| Tris | 1 M (pH 8.0) | 10 mM |
| EDTA | 0.5 M (pH 8.0) | 1 mM |
Protocol for 100 mL of 1X TE Buffer:
-
To 98.8 mL of deionized water, add 1 mL of 1 M Tris (pH 8.0) stock solution.[1]
-
Add 0.2 mL of 0.5 M EDTA (pH 8.0) stock solution.[1]
-
Mix the solution thoroughly.
-
Verify that the final pH is 8.0. Adjust with HCl or NaOH if necessary.[6]
-
The solution can be sterilized by autoclaving.[3]
-
Store the buffer at room temperature.[1]
Protocol for Resuspending DNA Pellets
This protocol outlines the standard procedure for dissolving a DNA pellet after the final wash step of a DNA precipitation procedure (e.g., with 70% ethanol).
-
Remove Supernatant: Carefully decant or pipette off the ethanol (B145695) wash from the DNA pellet. Be cautious not to disturb the pellet, which may be loose.[7]
-
Air-Dry the Pellet: Invert the open tube on a clean paper towel and allow the pellet to air-dry for 5-10 minutes at room temperature to remove residual ethanol.[6] Crucially, do not over-dry the pellet , as this can make resuspension significantly more difficult.[6][8] The pellet should appear translucent or white and should not be completely desiccated.
-
Add TE Buffer: Add an appropriate volume of 1X TE buffer (pH 8.0) to the tube. The volume will depend on the expected yield of DNA. A common starting volume is 200-300 µL.[6]
-
Dissolve the Pellet:
-
Gentle Pipetting: Gently pipette the TE buffer up and down over the pellet to facilitate dissolution. Avoid vigorous pipetting or vortexing, as this can shear high molecular weight genomic DNA.[9]
-
Incubation: For pellets that are difficult to dissolve, incubate the tube at 37°C for 1-2 hours or at 4°C overnight.[10] Intermittent gentle tapping can aid the process. For stubborn pellets, incubation at 50-65°C for 5-10 minutes may be effective.[6][10]
-
-
Visual Inspection: Ensure the pellet is completely dissolved and the solution is clear before proceeding to quantification or downstream applications.
Workflow for DNA Pellet Resuspension
Caption: Workflow for Resuspending DNA Pellets in TE Buffer.
Troubleshooting
Difficulties in resuspending DNA pellets are common. The following table summarizes potential issues and their solutions.
Table 2: Troubleshooting Guide for DNA Resuspension
| Problem | Possible Cause | Recommended Solution |
| DNA pellet will not dissolve | Over-dried pellet: The DNA has become too compact and less soluble.[6][8] | Add TE buffer and incubate at 37°C for an extended period (1-2 hours or overnight at 4°C).[10] Gentle, periodic tapping can help. Avoid heating above 65°C.[6] |
| High DNA concentration: The volume of TE buffer is insufficient for the amount of DNA.[6] | Add more TE buffer in small increments until the pellet dissolves.[6] | |
| Contaminants present: Impurities such as proteins or polysaccharides can co-precipitate with the DNA, hindering resuspension.[6] | If contaminants are visible (e.g., discoloration), consider re-purifying the DNA. This may involve a phenol-chloroform extraction followed by precipitation.[11] | |
| High salt concentration: Excess salt from the precipitation step can interfere with dissolution.[12] | Re-precipitate the DNA to wash away excess salts. Ensure the 70% ethanol wash step is performed correctly.[12] | |
| Solution appears cloudy | Incomplete dissolution: The DNA is not fully in solution. | Continue incubation and gentle mixing. |
| Salt precipitation: High concentrations of salts in the buffer (e.g., using 10X TE instead of 1X) may cause precipitation.[12] | Warm the sample to see if the cloudiness disappears, which would indicate salt precipitation. If so, re-precipitate the DNA and resuspend in the correct 1X TE buffer.[12] | |
| Low DNA yield after resuspension | Loss of pellet: The pellet may have been accidentally discarded with the supernatant. | Be extra careful when removing the supernatant, especially after the 70% ethanol wash when the pellet is less compact.[7] |
| Incomplete resuspension: Some DNA may remain undissolved on the side of the tube. | Visually inspect the tube to ensure all DNA is in solution before quantification.[8] |
Best Practices for Storage of Resuspended DNA
Proper storage is essential to maintain the integrity of the DNA over time.
-
Short-term Storage: For storage over a few weeks, 4°C is acceptable.[2]
-
Long-term Storage: For periods longer than a few weeks, store the DNA in TE buffer at -20°C or -80°C.[2][9]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA can cause degradation. It is recommended to store DNA in single-use aliquots to minimize this.[9]
-
Use Nuclease-Free Reagents and Consumables: Always use nuclease-free water, buffer, tips, and tubes to prevent enzymatic degradation of the DNA.[9]
References
- 1. TE Buffer - Sharebiology [sharebiology.com]
- 2. biochemazone.com [biochemazone.com]
- 3. gatescientific.com [gatescientific.com]
- 4. Working with DNA: Good laboratory practice [qiagen.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. addgene.org [addgene.org]
- 8. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. The DNA pellet that just won't resuspend - Molecular Biology [protocol-online.org]
- 12. Dissolving DNA in TE buffer - troubleshooting - Molecular Biology [protocol-online.org]
Tris-EDTA Buffer (pH 9.0) for Enhanced Antigen Retrieval in Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin fixation, a cornerstone of tissue preservation for immunohistochemistry (IHC), creates methylene (B1212753) bridges that cross-link proteins, masking antigenic epitopes and hindering antibody binding.[1][2][3] Heat-Induced Epitope Retrieval (HIER) is a critical step to reverse this masking and restore immunoreactivity. While various retrieval buffers are available, Tris-EDTA buffer, particularly at an alkaline pH of 9.0, has proven to be highly effective for a wide range of antigens, especially for challenging targets like phosphoproteins and nuclear proteins.[2][4][5] These application notes provide a detailed overview and protocols for the successful implementation of Tris-EDTA buffer in your IHC workflows.
The primary mechanism of Tris-EDTA based antigen retrieval involves the breaking of protein cross-links formed during formalin fixation.[2][5] The combination of heat and an alkaline pH helps to hydrolyze these methylene bridges, effectively unmasking the antigenic sites and allowing for optimal antibody-epitope recognition.[3] EDTA, a chelating agent, is thought to contribute to this process by removing calcium ions that may be involved in maintaining the masked protein conformation.
Advantages and Considerations of Tris-EDTA Buffer (pH 9.0)
Advantages:
-
Enhanced Staining Intensity: Tris-EDTA at pH 9.0 is often superior to acidic citrate (B86180) buffers (pH 6.0) in unmasking a variety of epitopes, leading to stronger and more reliable staining.[4]
-
Ideal for Phosphoproteins: This buffer is particularly effective for the detection of phosphorylated proteins, which are crucial in signaling pathway analysis.[6]
-
Effective for Nuclear and Low-Abundance Antigens: It is highly recommended for nuclear proteins and antigens that are expressed at low levels.[2][4]
-
Useful for Low-Affinity Antibodies: Tris-EDTA can significantly improve the signal from antibodies with lower binding affinities.[1][4]
Considerations:
-
Potential for Higher Background: The robust unmasking capabilities of Tris-EDTA can sometimes lead to increased background staining.[1][4] Optimization of antibody concentrations and blocking steps is crucial to mitigate this.
-
Tissue Morphology: In some cases, the strong retrieval conditions can affect tissue morphology. Careful optimization of heating time and temperature is necessary to preserve tissue integrity.
Data Presentation: Comparative Efficacy of Antigen Retrieval Buffers
The choice of antigen retrieval buffer can significantly impact staining results. The following table summarizes quantitative data from a study comparing the staining intensity of various phosphoproteins after antigen retrieval with Tris-EDTA (pH 9.0) versus a standard citrate buffer (pH 6.0).
| Phosphoprotein Target | Staining Intensity with Citrate Buffer (pH 6.0) | Staining Intensity with Tris-EDTA Buffer (pH 9.0) |
| p-IGF-IR (Tyr1161) | + | +++ |
| p-STAT3 (Tyr705) | + | +++ |
| p-STAT5 (Tyr694) | + | +++ |
| p-Akt (Ser473) | ++ | +++ |
| p-mTOR (Ser2448) | + | +++ |
| p-p70S6K (Thr389) | + | +++ |
| p-S6 (Ser235/236) | ++ | +++ |
| p-ERK1/2 (Thr202/Tyr204) | ++ | +++ |
Staining intensity was scored on a scale from + (weak) to +++ (strong).
Experimental Protocols
Preparation of 10X Tris-EDTA Buffer (pH 9.0)
| Component | Amount for 1 Liter |
| Tris Base | 12.1 g |
| EDTA | 3.7 g |
| Distilled Water | to 1 L |
Instructions:
-
Dissolve the Tris Base and EDTA in approximately 800 mL of distilled water.
-
Adjust the pH to 9.0 using 1N NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Store at room temperature.
Preparation of 1X Tris-EDTA Working Solution with Tween 20
| Component | Amount for 1 Liter |
| 10X Tris-EDTA Buffer (pH 9.0) | 100 mL |
| Distilled Water | 900 mL |
| Tween 20 | 0.5 mL (for a final concentration of 0.05%) |
Instructions:
-
Combine the 10X Tris-EDTA buffer and distilled water.
-
Add Tween 20 and mix thoroughly.
-
The working solution is stable at room temperature for several weeks.
Detailed Protocol for Heat-Induced Epitope Retrieval (HIER)
This protocol provides a general guideline. Optimal heating times and temperatures should be determined empirically for each antibody, tissue type, and fixation method.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate the sections by immersing them in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Continue with single changes of 95% and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
2. Heat-Induced Epitope Retrieval:
-
Method A: Water Bath/Steamer
-
Pre-heat the water bath or steamer to 95-100°C with a staining jar containing the 1X Tris-EDTA working solution.
-
Immerse the slides in the pre-heated buffer.
-
Incubate for 20-40 minutes. Optimal time should be validated.
-
Turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Method B: Pressure Cooker
-
Place the slides in a rack inside the pressure cooker with enough 1X Tris-EDTA working solution to cover them.
-
Secure the lid and bring the pressure cooker to full pressure.
-
Heat for 1-5 minutes once full pressure is reached.
-
Depressurize the cooker quickly and carefully.
-
Allow the slides to cool in the buffer for at least 20 minutes.
-
3. Subsequent IHC Steps:
-
Rinse the slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween 20).
-
Proceed with the standard IHC protocol, including blocking, primary and secondary antibody incubations, detection, and counterstaining.
Mandatory Visualizations
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway often studied with Tris-EDTA retrieval.
Experimental Workflow Diagram: Immunohistochemistry with HIER
Caption: A typical Immunohistochemistry (IHC) workflow incorporating HIER.
Logical Relationship Diagram: Troubleshooting IHC with Tris-EDTA
Caption: Troubleshooting common issues with Tris-EDTA antigen retrieval.
References
Application Notes and Protocols for Tris-EDTA Decalcification of Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tris-buffered Ethylenediaminetetraacetic acid (EDTA) for the decalcification of bone and other mineralized tissues. Tris-EDTA is a gentle, yet effective, chelating agent that is particularly well-suited for applications where the preservation of tissue morphology, antigenicity, and nucleic acid integrity is paramount. This makes it the decalcifying agent of choice for sensitive downstream analyses such as immunohistochemistry (IHC), in situ hybridization (ISH), and polymerase chain reaction (PCR).
Introduction
Decalcification is a critical step in the histological processing of bone tissue, enabling the preparation of thin sections for microscopic examination. The choice of decalcifying agent can significantly impact the quality of the resulting sections and the success of subsequent molecular analyses. While acid-based decalcifiers are rapid, they can cause tissue swelling, shrinkage, and damage to cellular components and biomolecules.[1]
Tris-EDTA solutions offer a superior alternative for many research applications. EDTA, a chelating agent, works by forming a stable, soluble complex with the calcium ions present in the hydroxyapatite (B223615) crystals of bone, effectively removing them from the tissue matrix.[2][3] The inclusion of Tris buffer maintains a neutral pH (typically 7.2-7.4) throughout the decalcification process, which is crucial for preserving the structural and molecular integrity of the tissue.[4][5][6] Although slower than acid-based methods, the gentle action of Tris-EDTA results in excellent preservation of cellular detail and is highly compatible with a wide range of histological and molecular techniques.[7][8]
Mechanism of Action: EDTA Chelation
EDTA is a hexadentate ligand, meaning it has six binding sites that can wrap around and form a stable, cage-like complex with metal ions like calcium (Ca²⁺).[9] In bone tissue, the calcium is primarily in the form of hydroxyapatite crystals [Ca₁₀(PO₄)₆(OH)₂]. The EDTA in the decalcifying solution binds to the calcium ions on the surface of these crystals, forming a soluble EDTA-Ca²⁺ complex. This disrupts the crystal structure and gradually dissolves the mineral component of the bone, leaving the organic matrix intact. The process is diffusion-dependent and therefore slower than the chemical reaction of acid decalcifiers.
Key Considerations for Optimal Decalcification
Several factors influence the rate and quality of decalcification with Tris-EDTA:
-
Fixation: Proper fixation is essential before decalcification to preserve tissue morphology. 10% neutral buffered formalin (NBF) is the most common fixative.[10]
-
Tissue Size and Thickness: Thinner bone specimens (ideally 3-5 mm) will decalcify more rapidly and uniformly.[5]
-
Solution Volume: A large volume of Tris-EDTA solution relative to the tissue volume (at least 20:1) is critical to ensure a sufficient concentration of chelating agent.[10]
-
Agitation: Gentle agitation of the specimen in the decalcifying solution can enhance the rate of decalcification by facilitating the diffusion of EDTA into the tissue and the removal of the calcium-EDTA complex.[5]
-
Temperature: Decalcification is faster at room temperature or 37°C compared to 4°C.[2] However, for applications requiring maximal preservation of sensitive antigens or nucleic acids, decalcification at 4°C is recommended.
-
Solution Changes: The Tris-EDTA solution should be changed regularly (e.g., every 1-3 days) to maintain the concentration gradient and efficiency of the chelation process.[2]
-
Endpoint Determination: It is crucial to accurately determine the endpoint of decalcification to avoid under- or over-decalcification, both of which can compromise section quality.[11]
Experimental Protocols
Protocol 1: Preparation of 10% Tris-EDTA Decalcification Solution (pH 7.4)
This protocol outlines the preparation of a standard 10% Tris-EDTA solution buffered with Tris-HCl.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt, dihydrate (FW: 372.24 g/mol )
-
Tris(hydroxymethyl)aminomethane (Tris base) (FW: 121.14 g/mol )
-
Hydrochloric acid (HCl), concentrated
-
Deionized or distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
To prepare 1 liter of solution, add approximately 800 mL of deionized water to a beaker.
-
Add 100 g of EDTA (disodium salt, dihydrate) to the water.
-
Add 12.1 g of Tris base to the solution.
-
Stir the solution on a magnetic stirrer. The EDTA will not fully dissolve until the pH is adjusted.
-
Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding HCl until the pH reaches 7.4. The solution should become clear as the EDTA dissolves.
-
Once the desired pH is reached and the EDTA is fully dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Store the solution at room temperature.
Protocol 2: Bone Tissue Decalcification using Tris-EDTA
This protocol provides a step-by-step guide for the decalcification of bone tissue.
Materials:
-
Fixed bone specimen
-
10% Tris-EDTA Decalcification Solution (pH 7.4)
-
Specimen container
-
Orbital shaker or rocker (optional)
-
Materials for endpoint determination (e.g., X-ray machine, ammonium (B1175870) oxalate (B1200264) solution)
Procedure:
-
Fixation: Ensure the bone tissue is adequately fixed in 10% neutral buffered formalin for 24-48 hours, depending on the size of the specimen.
-
Trimming: Trim the fixed bone to the desired size, ideally no more than 5 mm in thickness, to facilitate uniform decalcification.
-
Washing: Rinse the fixed specimen thoroughly in running tap water or phosphate-buffered saline (PBS) to remove excess fixative.
-
Decalcification:
-
Place the specimen in a container with a sufficient volume of 10% Tris-EDTA solution (at least 20 times the volume of the tissue).[10]
-
For optimal results, place the container on a gentle agitator (orbital shaker or rocker) at room temperature. For sensitive applications, perform the decalcification at 4°C.
-
Change the Tris-EDTA solution every 1-3 days.
-
-
Endpoint Determination: Monitor the decalcification progress regularly. Several methods can be used to determine the endpoint:
-
Physical Method: Gently bend or probe the specimen with a needle. When the tissue is soft and flexible, decalcification is likely complete. This method is subjective and may not be suitable for all specimen types.
-
Radiographic Method (X-ray): This is the most accurate method. X-ray the specimen to visualize any remaining mineralized areas. The absence of radiopaque areas indicates complete decalcification.[11]
-
Chemical Method (Ammonium Oxalate Test): This method tests for the presence of calcium in the used decalcifying solution.
-
Take 5 mL of the used Tris-EDTA solution.
-
Add 5 mL of 5% ammonium oxalate solution.
-
The formation of a white precipitate (calcium oxalate) indicates the presence of calcium, and decalcification should continue. The absence of a precipitate for two consecutive solution changes suggests that the endpoint has been reached.[12][13]
-
-
-
Post-Decalcification Washing: Once decalcification is complete, wash the specimen thoroughly in running tap water for several hours or in multiple changes of PBS to remove residual decalcifying solution.
-
Tissue Processing: The decalcified tissue is now ready for standard histological processing (dehydration, clearing, and paraffin (B1166041) embedding).
Data Presentation
The following tables summarize quantitative data comparing Tris-EDTA with other common decalcifying agents.
Table 1: Comparison of Decalcification Time for Different Agents
| Decalcifying Agent | Concentration | Specimen Type | Temperature | Decalcification Time | Source(s) |
| Tris-EDTA | 10% | Rat Mandible | RT | 191-220 hours | [2] |
| Tris-EDTA | 10% | Rat Mandible | 37°C | 73-102 hours | [2] |
| Formic Acid | 10% | Rat Mandible | RT | 36-140 hours | [2] |
| Nitric Acid | 5% | Rat Mandible | RT | 4.3-13.5 hours | [2] |
| Tris-EDTA/TRIS-HCl | 10% | Mouse Mandible | N/A | 7 days | [14] |
| Formic Acid | 5% | Mouse Mandible | N/A | 24 hours | [14] |
| Nitric Acid | 10% | Mouse Mandible | N/A | 24 hours | [14] |
Table 2: Qualitative Comparison of Decalcifying Agents
| Parameter | Tris-EDTA | Formic Acid | Nitric Acid | Source(s) |
| Tissue Morphology | Excellent preservation of cellular and structural details.[1] | Good preservation, but can cause swelling. | Can cause tissue damage and artifacts. | [1][2] |
| Staining Quality | Excellent preservation of staining affinity.[1] | Generally good. | Can impair staining. | [1] |
| Immunohistochemistry | Considered the gold standard for preserving antigenicity.[7] | Good for many antigens, but can be harsh. | Often detrimental to antigenicity. | [7][8] |
| Nucleic Acid Integrity | Superior preservation of DNA and RNA.[7] | Can cause nucleic acid degradation. | Significant degradation of nucleic acids. | [7] |
| Speed of Decalcification | Slow. | Moderate. | Rapid. | [2][14] |
Visualizations
Diagram 1: Mechanism of Tris-EDTA Chelation
Caption: Chelation of calcium from bone by EDTA.
Diagram 2: Experimental Workflow for Tris-EDTA Decalcification
Caption: Workflow for bone tissue decalcification.
References
- 1. newcomersupply.com [newcomersupply.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. gatescientific.com [gatescientific.com]
- 4. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. Decalcification: Acid or EDTA? - IHC WORLD [ihcworld.com]
- 7. milestonemedsrl.com [milestonemedsrl.com]
- 8. Optimization of ovine bone decalcification for increased cellular detail: a parametric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drexel.edu [drexel.edu]
- 10. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 11. An Introduction to Decalcification [leicabiosystems.com]
- 12. End-point determination in EDTA decalcification using ammonium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testing for completeness of decalcification - IHC WORLD [ihcworld.com]
- 14. genedetect.com [genedetect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DNA Degradation in Tris-EDTA (TE) Buffer
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent DNA degradation when using Tris-EDTA (TE) buffer for storage and experiments.
Frequently Asked Questions (FAQs)
Why is my DNA degraded even when stored in TE buffer?
Even when stored in TE buffer, DNA can degrade due to several factors:
-
DNase Contamination: The most common cause of DNA degradation is contamination with DNases, enzymes that specifically break down DNA.[1][2][3] Sources of contamination can include reagents, disposable lab supplies, and improper handling techniques.[4] Some commercial DNase I reagents have even been found to be contaminated with active proteases, which can also contribute to sample degradation.[5]
-
Acidic Conditions: While Tris is a buffering agent, improper preparation of the TE buffer can result in a suboptimal pH. DNA is susceptible to hydrolysis, particularly in acidic conditions (pH 5 or lower), which can lead to the breakage of phosphodiester bonds.[6]
-
Physical Shearing: High molecular weight DNA is sensitive to physical stress. Vigorous mixing, vortexing, or repeated freeze-thaw cycles can cause mechanical shearing of the DNA strands.
-
Improper Storage Temperature: Although TE buffer offers protection, prolonged storage at room temperature or 4°C can still lead to degradation over time compared to frozen storage.[7][8]
-
Chemical Damage: Exposure to environmental factors like UV radiation or certain chemicals can also damage DNA.[9][10]
How can I tell if my DNA is degraded?
The most common method to assess DNA integrity is through agarose (B213101) gel electrophoresis .
-
Intact, high-quality DNA will appear as a sharp, distinct band of high molecular weight.[9]
-
Degraded DNA will appear as a smear down the lane of the gel, as the DNA has been broken into various smaller fragments that migrate at different speeds.[9][11][12]
-
Sheared DNA may also appear as a smear, often concentrated in the lower molecular weight region of the gel.
What is the specific role of Tris and EDTA in protecting my DNA?
Tris and EDTA work together to create a protective environment for DNA:
-
Tris: This component acts as a pH buffer, maintaining the solution at a slightly alkaline pH (typically around 8.0). This is crucial because acidic conditions can cause depurination and hydrolysis, breaking the DNA backbone.[13][14][15]
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent. Its primary role is to bind divalent cations, most notably magnesium ions (Mg²⁺).[1][2][3] DNases, the enzymes that degrade DNA, require these ions as cofactors to function.[16][17] By sequestering these ions, EDTA effectively inactivates most DNases, protecting the DNA from enzymatic degradation.[18][19]
My DNA yield is low after storage in TE buffer. What could be the cause?
Low DNA yield after storage can be due to several issues:
-
Incomplete Resuspension: High molecular weight DNA can take a significant amount of time to fully dissolve. If the DNA pellet is not completely resuspended in the TE buffer, you may lose a portion of it during subsequent steps.[20][21]
-
Adsorption to Tube Walls: Dilute solutions of DNA are prone to adsorbing to the surfaces of storage tubes. This can be minimized by using siliconized tubes and storing DNA in aliquots to avoid repeated handling of the main stock.[13]
-
Precipitation during Freeze-Thaw Cycles: Repeatedly freezing and thawing your DNA samples can cause the DNA to precipitate out of solution, leading to a lower concentration in the supernatant.[13]
-
Degradation: Severe degradation can lead to a perceived loss of DNA, as the smaller fragments may not be efficiently precipitated or may be harder to quantify accurately.
Data Summary
Table 1: Effect of Storage Conditions on DNA Integrity
This table summarizes findings on the stability of human genomic DNA stored over 10 weeks under various conditions.
| Storage Buffer | Temperature | Time (Weeks) | Outcome |
| Distilled Water | 25°C | 4 | All 20/20 samples were entirely degraded.[7] |
| TE Buffer | 25°C | 10 | 6 out of 20 samples were fairly degraded.[7] |
| Distilled Water | 4°C | 10 | 4 out of 20 samples were fairly degraded.[7] |
| TE Buffer | 4°C | 10 | All 20/20 samples were stable.[7] |
| Distilled Water | -20°C & -70°C | 10 | No apparent degradation.[7] |
| TE Buffer | -20°C & -70°C | 10 | No apparent degradation.[7] |
Data adapted from a study by Kim et al. (2011) in the Korean Journal of Clinical Laboratory Science.[7]
Experimental Protocols
Protocol: Assessing DNA Integrity with Agarose Gel Electrophoresis
This protocol provides a standard method for visualizing DNA to assess its integrity.[22][23][24]
1. Materials:
- Agarose powder
- Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
- DNA loading dye (6X)
- DNA ladder (with known fragment sizes)
- Your DNA sample stored in TE buffer
- Nucleic acid stain (e.g., Ethidium Bromide, SYBR Safe)
- Gel casting tray, combs, and electrophoresis chamber
- Power supply
- UV transilluminator or gel imaging system
2. Procedure:
- Prepare the Agarose Gel:
- For genomic DNA, a 0.8% to 1.0% agarose gel is typically sufficient.[22]
- Weigh the appropriate amount of agarose and add it to the required volume of 1X electrophoresis buffer in a flask.
- Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
- Allow the solution to cool to about 50-60°C.
- Add the nucleic acid stain to the molten agarose (follow manufacturer's instructions for concentration) and swirl gently to mix.
- Pour the gel into the casting tray with the combs in place. Allow it to solidify completely (typically 20-30 minutes at room temperature).
Visualizations
Mechanism of DNase Inhibition by EDTA
Caption: EDTA chelates Mg²⁺ ions, which are essential cofactors for DNase activity, thus inactivating the enzyme.
Troubleshooting Workflow for DNA Degradation
Caption: A logical workflow to identify and resolve common causes of DNA degradation.
References
- 1. quora.com [quora.com]
- 2. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 3. what is the function of edta in dna extraction [irochelating.com]
- 4. agscientific.com [agscientific.com]
- 5. Contamination of DNase Preparations Confounds Analysis of the Role of DNA in Alum-Adjuvanted Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH stability of oligonucleotides [biosyn.com]
- 7. kjcls.org [kjcls.org]
- 8. sustain.ubc.ca [sustain.ubc.ca]
- 9. Your DNA may be degraded | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 12. researchgate.net [researchgate.net]
- 13. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular Aggregation Strategy for Inhibiting DNases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. dnagenotek.com [dnagenotek.com]
- 22. How to Verify Nucleic Acid Integrity Using Gel Electrophoresis [synapse.patsnap.com]
- 23. protocols.io [protocols.io]
- 24. DNA Quality Control by Agarose Gel Electrophoresis [protocols.io]
Technical Support Center: Tris-EDTA (TE) Buffer pH Adjustment
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting procedures for accurately adjusting the final pH of Tris-EDTA (TE) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a Tris-EDTA (TE) buffer?
A1: A TE buffer primarily consists of Tris and EDTA. Tris (tris(hydroxymethyl)aminomethane) is a buffering agent that maintains a stable pH, which is crucial for the integrity of nucleic acids.[1][2] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations like magnesium ions (Mg²⁺), which are necessary cofactors for DNases and RNases, thereby protecting DNA and RNA from enzymatic degradation.[2][3]
Q2: Which acid or base should I use to adjust the pH of my TE buffer?
A2: To lower the pH of a TE buffer prepared from Tris base, you should use hydrochloric acid (HCl).[4][5][6] To raise the pH, sodium hydroxide (B78521) (NaOH) is typically used.[5][7] It is recommended to use a concentrated stock solution of the acid or base to avoid significant changes in the final buffer volume.
Q3: Why is the pH of my Tris buffer changing with temperature?
A3: The pH of Tris buffers is known to be temperature-dependent.[5][8] The pKa of Tris decreases by approximately 0.028 to 0.03 pH units for every 1°C increase in temperature.[5][8][9] Therefore, it is crucial to adjust the pH of your TE buffer at the temperature at which it will be used.
Troubleshooting Guides
Problem: I overshot the target pH while adjusting my TE buffer.
-
Solution 1: Back-titration. If you have added too much acid (e.g., HCl) and the pH is too low, you can carefully add a base (e.g., NaOH) to bring the pH back up to the desired value.[10] Conversely, if you have added too much base, you can add acid. Be aware that this will increase the salt concentration (e.g., NaCl) in your buffer, which may not be suitable for all applications.[10]
-
Solution 2: Add more Tris base. If you have over-acidified your solution and want to avoid increasing the salt concentration, you can add more Tris base to raise the pH. You will then need to recalculate and adjust the final volume and concentration of your buffer.[10]
-
Solution 3: Prepare a fresh solution. For sensitive applications where the final ionic strength is critical, it is often best to discard the overshot solution and prepare a fresh batch.[10]
Problem: The pH of my TE buffer is correct at room temperature but different at my experimental temperature.
-
Solution: As Tris buffers are sensitive to temperature, you should always calibrate your pH meter and adjust the final pH of the TE buffer at the temperature at which your experiment will be performed.[5][8][9] The table below summarizes the expected pH change with temperature.
Quantitative Data
Table 1: Effect of Temperature on the pH of Tris Buffers
| Temperature Change | Approximate pH Change per °C |
| Increase of 1°C | Decrease of 0.028 - 0.03 pH units[5][8][9] |
| Decrease of 1°C | Increase of 0.028 - 0.03 pH units[8] |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols
Protocol 1: Preparation of 1L of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base (MW: 121.14 g/mol )
-
EDTA disodium (B8443419) salt dihydrate (MW: 372.24 g/mol )
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Autoclave (optional, for sterilization)
Procedure:
-
Add 1.21 g of Tris base to 800 mL of deionized water in a 1L beaker.
-
Add 0.37 g of EDTA disodium salt dihydrate to the beaker.
-
Place the beaker on a magnetic stirrer and stir until all solids have dissolved completely.
-
Calibrate your pH meter at the desired working temperature.
-
Immerse the pH probe in the solution and monitor the pH. The initial pH of the Tris base solution will be alkaline.[5]
-
Slowly add concentrated HCl dropwise while continuously stirring and monitoring the pH.
-
Continue adding HCl until the pH reaches 8.0. If you overshoot the pH, you can use a few drops of 1 M NaOH to bring it back up.
-
Once the desired pH is reached, transfer the solution to a 1L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.
-
For long-term storage, the solution can be sterilized by autoclaving.[1][2] Store at room temperature.[1][2]
Protocol 2: Preparation of 1L of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Slowly add concentrated HCl dropwise while continuously stirring and monitoring the pH.
-
Continue adding HCl until the pH reaches 7.4.
-
Follow steps 8-10 from Protocol 1.
Visualizations
Caption: Workflow for adjusting the pH of a Tris-EDTA solution.
References
- 1. scribd.com [scribd.com]
- 2. toptipbio.com [toptipbio.com]
- 3. TE buffer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tris Buffer - Sharebiology [sharebiology.com]
- 6. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. scrippslabs.com [scrippslabs.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. question on buffering a solution - General Lab Techniques [protocol-online.org]
Technical Support Center: Optimizing EDTA Concentration in Tris Buffer for PCR
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address PCR inhibition caused by EDTA in Tris-based buffers.
Frequently Asked Questions (FAQs)
Q1: How does EDTA inhibit PCR?
EDTA (ethylenediaminetetraacetic acid) inhibits PCR through two primary mechanisms. Its principal mode of inhibition is the chelation of essential divalent cations, particularly magnesium ions (Mg²⁺), which are critical cofactors for Taq DNA polymerase activity.[1][2] Without a sufficient concentration of free Mg²⁺, the polymerase cannot function, leading to reduced or completely failed amplification.[3][4] Additionally, recent studies have shown that EDTA can directly bind to Taq DNA polymerase, further hindering its enzymatic function, independent of its chelating activity.[3][5][6]
Q2: What is a typical concentration of EDTA in Tris-based buffers like TE buffer?
Standard TE buffer (Tris-EDTA) is a common solution for storing DNA and typically contains 10 mM Tris and 1 mM EDTA.[7][8] For applications sensitive to EDTA, such as PCR, a "low TE" or "low EDTA" buffer is often recommended, which contains a reduced EDTA concentration, typically 0.1 mM.[9][10]
Q3: At what concentration does EDTA become inhibitory to a PCR reaction?
The inhibitory concentration of EDTA can vary depending on the specifics of the PCR assay, including the Taq polymerase used and the required Mg²⁺ concentration. However, general observations indicate that an EDTA concentration of 0.5 mM can significantly decrease the PCR product yield, while a concentration of 1 mM can lead to complete inhibition of the reaction.[1]
Q4: Can I counteract EDTA inhibition by adding more MgCl₂ to my PCR master mix?
Yes, a common strategy to overcome EDTA inhibition is to add excess MgCl₂ to the PCR master mix.[1] The additional Mg²⁺ will saturate the chelating capacity of the EDTA present in the reaction, thereby making sufficient free Mg²⁺ available for the Taq polymerase.[1] However, it is crucial to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[1]
Q5: What are some suitable alternatives to TE buffer for storing DNA intended for PCR?
For storing DNA that will be used in PCR or other enzymatic reactions, it is advisable to use a buffer with no or very low EDTA. Good alternatives include nuclease-free water for short-term storage or a simple Tris buffer solution (e.g., 10 mM Tris-HCl, pH 8.0) which provides a stable pH environment without the inhibitory effects of EDTA.[1]
Troubleshooting Guide
Problem: My PCR amplification has failed or the yield is very low, and I suspect EDTA contamination from my DNA sample stored in Tris-EDTA buffer.
Step 1: Identify the Source of EDTA
The most common source of EDTA in a PCR reaction is the buffer used to store the DNA template. Many DNA purification kits provide elution buffers containing EDTA to protect the nucleic acids from degradation by nucleases.
Step-by-Step Solutions
Here are three common strategies to mitigate the inhibitory effects of EDTA on your PCR:
-
Dilute the DNA Template: This is the simplest approach to reduce the final concentration of EDTA in the PCR reaction.
-
When to use: This method is effective if you have a high concentration of template DNA.
-
Procedure: Create a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-free water and use these dilutions as the template for your PCR. This will also dilute the EDTA concentration to a level that may no longer be inhibitory.
-
-
Increase the MgCl₂ Concentration: This method aims to counteract the chelating effect of EDTA by providing an excess of Mg²⁺ ions.
-
When to use: This is a suitable option when your DNA template concentration is too low to be diluted.
-
Procedure: Titrate the MgCl₂ concentration in your PCR master mix. A typical starting range for optimization is 1.5 mM to 4.0 mM, with increments of 0.5 mM. Refer to the detailed experimental protocol below for optimizing the MgCl₂ concentration.
-
-
Remove EDTA from the DNA Sample: This is the most direct method to eliminate EDTA interference.
-
When to use: This is recommended when the above methods fail or for highly sensitive downstream applications.
-
Procedure: You can remove EDTA by re-purifying your DNA sample using a commercial DNA clean-up kit or by performing an ethanol (B145695) precipitation of the DNA.
-
Quantitative Data Summary
The following tables summarize the typical concentrations of EDTA in common laboratory buffers and the impact of EDTA on PCR performance.
Table 1: EDTA Concentration in Common Buffers
| Buffer | Tris Concentration | EDTA Concentration | Recommended Use |
| Standard TE Buffer | 10 mM | 1.0 mM | Long-term DNA storage |
| Low TE Buffer | 10 mM | 0.1 mM | DNA storage for PCR/enzymatic reactions |
| Tris Buffer | 10 mM | 0 mM | PCR and other enzymatic reactions |
| Nuclease-Free Water | N/A | 0 mM | Short-term DNA storage and reaction setup |
Table 2: Effect of EDTA Concentration on PCR Amplification
| Final EDTA Concentration in PCR | Observed Effect on PCR Product Yield |
| 0.1 mM | Minimal to no inhibition in most cases. |
| 0.5 mM | Significant reduction in product yield.[1] |
| 1.0 mM | Complete inhibition of the PCR reaction.[1] |
| >1.0 mM | Complete inhibition. |
Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration to Overcome EDTA Inhibition
This protocol provides a framework for performing a MgCl₂ titration to determine the optimal concentration for a PCR reaction in the presence of a known or suspected concentration of EDTA.
1. Experimental Setup:
-
Prepare a series of PCR reactions, each with a different final concentration of MgCl₂. A recommended range to test is from 1.5 mM to 4.0 mM, using 0.5 mM increments.
-
Include a positive control (a reaction with a template known to work and no added EDTA) and a negative control (no DNA template).
2. Master Mix Preparation:
-
Prepare a master mix containing all the necessary PCR components (buffer, dNTPs, primers, Taq polymerase, and water) except for MgCl₂.
-
Aliquot the master mix into individual PCR tubes for each reaction.
3. MgCl₂ Addition:
-
Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each PCR tube to achieve the desired final concentrations (1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 mM).
4. Template Addition and PCR:
-
Add your DNA template containing the suspected EDTA contamination to each reaction tube.
-
Perform the PCR using your standard cycling conditions.
5. Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to determine which MgCl₂ concentration results in the highest yield of the specific product with minimal non-specific amplification.
Visualizations
Caption: Workflow for troubleshooting PCR inhibition due to EDTA.
Caption: Dual mechanisms of PCR inhibition by EDTA.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneva.edu [geneva.edu]
- 8. TE buffer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. gatescientific.com [gatescientific.com]
Technical Support Center: Concentrated Tris-EDTA (TE) Stocks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the preparation of concentrated Tris-EDTA (TE) stock solutions.
Frequently Asked Questions (FAQs)
1. What is TE buffer and what are its components?
TE buffer is a commonly used buffer in molecular biology, particularly for storing DNA and RNA.[1][2][3] It consists of Tris (tris(hydroxymethyl)aminomethane), a buffering agent, and EDTA (ethylenediaminetetraacetic acid), a chelating agent that inactivates nucleases by sequestering divalent metal ions like Mg2+.[1][3][4] The typical working concentration is 10 mM Tris and 1 mM EDTA.[1][3]
2. Why is the pH of the TE buffer important?
The pH of the TE buffer is crucial for maintaining the stability of nucleic acids. A pH of 7.5 is generally better for RNA, while a pH of 8.0 is considered optimal for preserving DNA.[1] The buffering capacity of Tris is most effective around its pKa of 8.1 (at 25°C), which makes it ideal for these applications.[1]
3. Can I prepare a single concentrated stock of Tris-EDTA?
While it is possible, it is generally recommended to prepare separate concentrated stock solutions of Tris-HCl and EDTA and then mix them to the desired final concentration.[5][6] This approach allows for greater flexibility and helps to avoid potential precipitation issues, particularly with EDTA, which has poor solubility at neutral or acidic pH.[7][8]
4. How should I store concentrated TE buffer stocks?
Concentrated TE buffer stocks can be sterilized by autoclaving and stored at room temperature.[4][7][9][10]
Troubleshooting Guide
Issue 1: EDTA will not dissolve.
Question: I'm trying to prepare a 0.5 M EDTA stock solution, but the powder won't dissolve in water. What am I doing wrong?
Answer: This is a very common issue. The dissolution of the disodium (B8443419) salt of EDTA is highly dependent on the pH of the solution.[7][8] It is poorly soluble in neutral or acidic water but will dissolve readily as the pH is adjusted to approximately 8.0.[4][7][8]
Solution:
-
Add the EDTA powder to deionized water and stir vigorously with a magnetic stirrer. The solution will appear milky or cloudy.[7][8]
-
Slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution dropwise while monitoring the pH with a pH meter.[4][8]
-
As the pH of the solution approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[7][8][11] Be careful not to overshoot the target pH.[8]
Issue 2: The pH of my Tris buffer is incorrect after dilution.
Question: I prepared a 1 M Tris-HCl stock at pH 8.0, but when I dilute it to 10 mM, the pH is significantly lower. Why does this happen?
Answer: The pH of Tris buffers is known to be sensitive to temperature and concentration.[12] A change in concentration upon dilution can lead to a shift in the pH. It is always good practice to verify the pH of the final working solution after dilution.[1]
Solution:
-
Prepare your concentrated Tris stock solution.
-
Dilute the stock to the final working concentration.
-
Check the pH of the final diluted solution and adjust if necessary with small amounts of HCl or NaOH.[1]
Issue 3: My TE buffer appears cloudy or has precipitates after autoclaving.
Question: I autoclaved my concentrated TE buffer, and now it looks cloudy. What caused this?
Answer: Cloudiness after autoclaving can be due to a few factors:
-
Poor water quality: Using water with a high mineral content can lead to precipitation upon heating. Always use high-purity, deionized, or distilled water.[13]
-
Incorrect pH: If the pH of the solution was not properly adjusted before autoclaving, some components might precipitate.
-
Contamination: In rare cases, microbial contamination can cause cloudiness.
Solution:
-
Ensure you are using high-purity water for your buffer preparation.[13]
-
Double-check the pH of your solution before autoclaving.
-
If contamination is suspected, filter the solution through a 0.22 µm filter before autoclaving.[8]
Issue 4: My DNA/RNA samples are degrading when stored in the TE buffer.
Question: I suspect my TE buffer is contaminated with nucleases, leading to sample degradation. How can I troubleshoot this?
Answer: Nuclease contamination is a serious issue that can compromise your experiments.
Solution:
-
Use high-quality reagents: Ensure your Tris base, EDTA, and water are nuclease-free.
-
Wear gloves: Always wear gloves when preparing and handling buffers to prevent contamination from your skin.
-
Use dedicated glassware/plasticware: Use sterile, nuclease-free glassware and plasticware reserved for molecular biology applications.
-
Sterilize your buffer: Autoclaving your final TE buffer solution is a critical step to inactivate most nucleases.[4][7] Alternatively, you can filter-sterilize the buffer through a 0.22 µm filter.[8]
Quantitative Data Summary
| Parameter | 1 M Tris-HCl Stock | 0.5 M EDTA Stock | 10x TE Buffer | 1x TE Buffer |
| Tris Concentration | 1 M | - | 100 mM | 10 mM |
| EDTA Concentration | - | 0.5 M | 10 mM | 1 mM |
| Typical pH | 7.5 or 8.0 | 8.0 | 7.5 or 8.0 | 7.5 or 8.0 |
| Storage | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of 1 M Tris-HCl (pH 8.0) Stock Solution (1 L)
Materials:
-
Tris base (MW: 121.14 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
1 L beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of deionized water.[9][14]
-
Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved.[10]
-
Calibrate your pH meter.
-
Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding HCl dropwise until the pH reaches 8.0.[10] Be cautious as the pH can change rapidly.[10]
-
Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[9][10]
-
Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[10]
Protocol 2: Preparation of 0.5 M EDTA (pH 8.0) Stock Solution (1 L)
Materials:
-
Disodium EDTA dihydrate (MW: 372.24 g/mol )
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Deionized water
-
1 L beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out 186.1 g of disodium EDTA dihydrate and add it to a beaker containing approximately 800 mL of deionized water.[7][8]
-
Place the beaker on a magnetic stirrer and stir vigorously. The EDTA will not dissolve at this point.[7][8]
-
Calibrate your pH meter.
-
Slowly add NaOH pellets or a concentrated NaOH solution while continuously stirring and monitoring the pH.[4][8]
-
As the pH approaches 8.0, the EDTA will begin to dissolve. Continue adding NaOH until the pH is stable at 8.0 and all the EDTA is in solution.[7][8] This may require approximately 20 grams of NaOH pellets.[7][8]
-
Once the EDTA is fully dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.[7][8]
-
Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[7][8]
Visualizations
Caption: Workflow for preparing concentrated Tris-HCl, EDTA, and final TE buffer stocks.
Caption: Troubleshooting flowchart for dissolving EDTA.
References
- 1. gatescientific.com [gatescientific.com]
- 2. Tris-EDTA Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. toptipbio.com [toptipbio.com]
- 5. Protocols · Benchling [benchling.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 9. neb.com [neb.com]
- 10. static.igem.org [static.igem.org]
- 11. 0.5 M EDTA (0.5 L) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. What is the reason why TAE buffer cannot dissolve during preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: DNA Dissolution in Tris-EDTA Buffer
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering issues with dissolving DNA in Tris-EDTA (TE) buffer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my DNA pellet not dissolving in Tris-EDTA (TE) buffer?
A1: Difficulty in dissolving a DNA pellet in TE buffer is a common issue with several potential causes. The following sections detail these causes and provide solutions to resolve them.
Cause 1: Over-dried DNA Pellet
Over-drying the DNA pellet after ethanol (B145695) precipitation can make it very difficult to rehydrate.[1][2][3][4] This is one of the most frequent reasons for dissolution problems. Using a vacuum to dry the pellet often leads to over-drying.[2]
Solution:
-
Prevention: Air-dry the pellet at room temperature for 5-10 minutes, or just until the smell of ethanol is gone.[3] The pellet should appear translucent, not stark white and chalky.
-
Resolution: If the pellet is already over-dried, gentle heating can aid dissolution. Add TE buffer and incubate at 37°C to 60°C with periodic, gentle flicking of the tube.[1][4] Avoid vigorous vortexing, especially with high molecular weight DNA, as this can cause shearing.[5]
Cause 2: Residual Ethanol
Ethanol remaining from the precipitation wash step can interfere with the solubility of DNA in the aqueous TE buffer.[1][4]
Solution:
-
Prevention: After the final ethanol wash, carefully pipette off all the supernatant. A brief, gentle spin in a microfuge can help collect the last drops of ethanol at the bottom of the tube for easier removal.[6]
-
Resolution: If you suspect ethanol contamination, you can re-precipitate the DNA. Add salt (e.g., sodium acetate) and 2-2.5 volumes of cold 100% ethanol, centrifuge to pellet the DNA again, and then carefully dry the pellet, ensuring all ethanol is removed this time.
Cause 3: High Salt Concentration
Residual salts from the DNA precipitation step can inhibit dissolution.[1]
Solution:
-
Prevention: Ensure the DNA pellet is washed at least once (preferably twice) with 70% ethanol to remove excess salts.
-
Resolution: If high salt concentration is suspected, the DNA can be purified again by re-precipitating it.
Cause 4: Protein or Polysaccharide Contamination
Contaminants such as proteins or, particularly in plant DNA extractions, polysaccharides can result in a sticky or gooey pellet that is difficult to dissolve.[1][5][7]
Solution:
-
Protein Contamination: Perform a proteinase K digestion followed by a phenol-chloroform extraction to remove protein contaminants. See the detailed protocols below.
-
Polysaccharide Contamination: For plant DNA, using a CTAB extraction method can help remove polysaccharides.[1] Alternatively, specialized purification columns can be used.
Cause 5: Incorrect TE Buffer pH or Composition
The pH of the TE buffer is crucial for DNA solubility. DNA is most stable and soluble at a slightly alkaline pH of around 8.0.[1][8] An acidic pH can lead to decreased solubility and even DNA damage.[8]
Solution:
-
Verification: Check the pH of your TE buffer. Ensure it is at or near 8.0.
-
Preparation: Prepare fresh TE buffer using high-quality reagents and adjust the pH carefully. A standard 1X TE buffer recipe is provided in the protocols section.
Cause 6: High Molecular Weight (HMW) DNA
Very large DNA molecules, such as genomic DNA, are inherently more difficult to dissolve and can produce highly viscous solutions.[3][9]
Solution:
-
Gentle Dissolution: Avoid vigorous mixing or vortexing, which can shear HMW DNA.[5] Instead, dissolve the pellet by gentle rocking or inversion at 4°C overnight or by incubating at a moderate temperature (e.g., 37°C) for a few hours with occasional gentle flicking.[10]
-
Increased Volume: Use a larger volume of TE buffer to reduce the final DNA concentration.
Cause 7: High DNA Concentration
Attempting to dissolve a very large DNA pellet in a small volume of TE buffer can lead to incomplete dissolution.[1]
Solution:
-
Increase Buffer Volume: Add more TE buffer to the pellet to decrease the final concentration. A typical starting volume is 200-300 µL, but this can be adjusted based on the size of the pellet.[1]
Quantitative Data Summary
| Condition | Temperature | Incubation Time | Notes |
| Standard Dissolution | Room Temperature | 1-2 hours to overnight | Gentle agitation can help.[3] |
| Over-dried/HMW DNA | 37°C - 42°C | 1-2 hours | Gentle flicking periodically.[10] |
| Difficult Pellets | 50°C - 65°C | 10 minutes to 1 hour | Use with caution; prolonged high temperatures can damage DNA.[4][11] |
Experimental Protocols
Protocol 1: Preparation of 1X Tris-EDTA (TE) Buffer (pH 8.0)
This protocol is for the preparation of 100 mL of 1X TE buffer.
Reagents:
-
1 M Tris-HCl, pH 8.0
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a sterile container, combine the following:
-
1 mL of 1 M Tris-HCl, pH 8.0 (Final concentration: 10 mM)
-
0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)
-
98.8 mL of nuclease-free water
-
-
Mix the solution thoroughly.
-
For long-term storage, the solution can be autoclaved.[12][13] Store at room temperature.[12]
Protocol 2: Proteinase K Treatment to Remove Protein Contamination
This protocol is for the removal of protein contaminants from a DNA sample.
Reagents:
-
DNA sample in TE buffer
-
Proteinase K solution (20 mg/mL stock)
-
TE Buffer (pH 8.0)
-
0.5 M EDTA
Procedure:
-
To your DNA sample, add Proteinase K to a final concentration of 50-100 µg/mL.[4]
-
Incubate at 50-56°C for 1-2 hours.[14] For complex samples, a longer incubation of up to 12 hours may be necessary.[15]
-
Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes. Note that heat inactivation may not be fully complete.[4]
-
Proceed with a phenol-chloroform extraction to remove the digested proteins and the Proteinase K itself.
Protocol 3: Phenol-Chloroform Extraction for DNA Purification
This protocol is for the removal of protein contaminants after cell lysis or Proteinase K treatment. Caution: Phenol and chloroform (B151607) are hazardous chemicals. Perform this procedure in a fume hood with appropriate personal protective equipment.
Reagents:
-
DNA sample in aqueous buffer
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[1]
-
Chloroform:Isoamyl Alcohol (24:1)[1]
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol
-
TE Buffer (pH 8.0)
Procedure:
-
Start with your DNA sample in a microcentrifuge tube.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol.[2]
-
Vortex vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube. Do not disturb the white interface, which contains precipitated proteins.[7]
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in steps 3 and 4.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube gently several times to mix. A white, stringy precipitate of DNA should become visible.
-
Incubate at -20°C for at least 30 minutes, or overnight.
-
Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol. Centrifuge for 5 minutes.
-
Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the clean DNA pellet in an appropriate volume of TE buffer.
Visualizations
Troubleshooting Workflow for DNA Dissolution
Caption: A flowchart for troubleshooting issues with dissolving DNA pellets.
References
- 1. pacb.com [pacb.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. TE buffer - Wikipedia [en.wikipedia.org]
- 4. promega.com [promega.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. DNA Isolation from Tails - Proteinase K Method | Jacks Lab [jacks-lab.mit.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. DNA Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. researchgate.net [researchgate.net]
- 11. gatescientific.com [gatescientific.com]
- 12. toptipbio.com [toptipbio.com]
- 13. static.igem.org [static.igem.org]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. goldbio.com [goldbio.com]
effect of autoclaving on Tris-EDTA buffer stability
This guide provides in-depth information regarding the stability and use of autoclaved Tris-EDTA (TE) buffer for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is it safe to autoclave Tris-EDTA (TE) buffer?
Yes, it is a common and accepted practice to sterilize TE buffer by autoclaving. Both Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid) are chemically stable under standard autoclave conditions (121°C, 15 psi for 20 minutes).[1][2][3][4] Autoclaving is effective for inactivating DNases, which is a primary concern when preparing solutions for nucleic acid storage and manipulation.[5]
Q2: Does autoclaving affect the pH of TE buffer?
Autoclaving can cause a slight change in the pH of TE buffer.[3][6] This can be attributed to a few factors:
-
Evaporation: During the autoclave cycle and subsequent cooling, some water can evaporate, slightly increasing the concentration of the buffer components.[7]
-
Dissolved Gases: High temperatures can cause dissolved gases like carbon dioxide (CO2) to escape from the solution, which may lead to a decrease in carbonate ions and a corresponding shift in pH.[7]
While some users report a slight increase in pH (e.g., from 8.0 to 8.4-8.5), this minor variation is generally not considered significant enough to negatively impact most downstream applications, such as resuspending DNA primers.[6] However, for highly sensitive experiments, it is best practice to check the pH of the buffer after it has cooled to room temperature.
Q3: What is the difference between sterilizing TE buffer by autoclaving versus filter sterilization?
Both are valid methods for sterilizing TE buffer, but they have different advantages.
-
Autoclaving: Uses steam and pressure to kill microorganisms and inactivate many enzymes, including DNases.[5] It is a robust and common method for sterilizing bulk buffer solutions.
-
Filter Sterilization (0.22 µm filter): Physically removes bacteria and other microorganisms from the solution. It is a good alternative if you are concerned about potential pH shifts from autoclaving or if your buffer contains heat-sensitive components.[3][8] However, filtering will not inactivate nucleases as effectively as autoclaving.[1]
For applications requiring strict nuclease control, such as long-term DNA or RNA storage, autoclaving is often preferred.[5]
Q4: Can autoclaved TE buffer inhibit downstream enzymatic reactions?
The primary concern is the EDTA component. EDTA chelates divalent cations like magnesium (Mg²⁺), which are essential cofactors for many enzymes, including DNA polymerases used in PCR.[6]
-
For applications like PCR, using a "low EDTA" TE buffer (typically 0.1 mM EDTA instead of 1 mM) is recommended.
-
Alternatively, when using standard TE buffer (1 mM EDTA) to resuspend DNA, ensure the buffer is sufficiently diluted in the final reaction mixture so the EDTA concentration does not inhibit the enzyme.
-
For highly sensitive applications, resuspending nucleic acids in nuclease-free water is another option.[6]
Troubleshooting Guide
This section addresses common issues encountered when using autoclaved TE buffer.
| Problem | Potential Cause | Recommended Solution |
| Unexpected pH after Autoclaving | Evaporation or loss of dissolved CO₂ during the autoclaving cycle.[7] | Verify the pH of the buffer with a calibrated pH meter after it has cooled to room temperature. Adjust if necessary with sterile HCl or NaOH. For future batches, ensure the container is not sealed airtight but is loosely capped to prevent excessive evaporation and pressure buildup. |
| PCR or other Enzymatic Reaction Failure | EDTA from the TE buffer is chelating Mg²⁺ ions, inhibiting the polymerase or other enzymes.[6] | 1. Use a TE buffer with a lower EDTA concentration (e.g., 0.1 mM).2. Ensure the TE buffer is sufficiently diluted in the final reaction volume.3. Add supplementary MgCl₂ to the reaction mix to compensate for chelation.4. Resuspend DNA/RNA in nuclease-free water instead of TE buffer for sensitive applications. |
| Buffer Boiled Over in Autoclave | The container was filled too full, or the liquid cycle of the autoclave depressurized too quickly. | The buffer's chemical composition should still be usable.[9] To prevent this, only fill bottles to about two-thirds of their capacity and ensure a slow exhaust/liquid cycle is used on the autoclave. |
| Suspected Nuclease Contamination | Incomplete sterilization or post-sterilization contamination. | 1. Ensure the autoclave is functioning correctly and the cycle runs for the recommended time (e.g., 20 minutes at 121°C).[10]2. Use nuclease-free water and reagents to prepare the buffer.3. Handle the sterilized buffer using aseptic techniques. |
Experimental Protocols
Protocol: Preparation of 1L of 10x TE Buffer (pH 8.0)
This protocol outlines the steps to prepare a 10x stock solution of Tris-EDTA buffer, which can be sterilized by autoclaving.
Materials:
-
Tris base (MW: 121.14 g/mol )
-
EDTA disodium (B8443419) salt dihydrate (MW: 372.24 g/mol )
-
Deionized or Milli-Q® water
-
Hydrochloric acid (HCl) to adjust pH
-
1L graduated cylinder and beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Autoclavable bottle
Procedure:
-
Dissolve Reagents: Add approximately 800 mL of deionized water to a beaker. Add 121.1 g of Tris base and 37.22 g of EDTA disodium salt dihydrate.
-
Mix Thoroughly: Place a magnetic stir bar in the beaker and stir until all solids are completely dissolved. Note: EDTA will not fully dissolve until the pH is adjusted to approximately 8.0.
-
Adjust pH: Slowly add concentrated HCl while monitoring the solution with a calibrated pH meter. Adjust the pH to 8.0. Be cautious when handling concentrated acid.
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Sterilization: Transfer the solution to an autoclavable bottle. Loosely fasten the cap to allow for pressure equalization. Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi.[10]
-
Storage: Once the bottle has cooled completely, tighten the cap and store the 10x TE buffer at room temperature.[8]
To prepare a 1x working solution, dilute the 10x stock 1:10 with nuclease-free water.
Visual Workflow
The following diagram illustrates a troubleshooting workflow for issues related to autoclaved TE buffer.
References
- 1. About TE and Tris-HCl sterilize with autoclave [groups.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Will the pH value of Tris hcl buffer decrease after sterilization - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
how to prevent microbial contamination in Tris-EDTA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address microbial contamination in Tris-EDTA (TE) buffer.
Frequently Asked Questions (FAQs)
Q1: What is TE buffer and why is it used?
Tris-EDTA (TE) buffer is a solution used in molecular biology to solubilize and protect DNA and RNA from degradation.[1][2][3] It consists of Tris (tris(hydroxymethyl)aminomethane), a buffering agent that maintains a stable pH, and EDTA (ethylenediaminetetraacetic acid), which chelates divalent cations like magnesium ions (Mg²⁺).[3][4] These cations are essential cofactors for nucleases (enzymes that degrade nucleic acids), so their sequestration by EDTA inactivates these enzymes and protects the integrity of the DNA or RNA.[3][4][5]
Q2: What are the common signs of microbial contamination in TE buffer?
Common signs of microbial contamination include:
-
Turbidity or cloudiness: The clear buffer solution may become hazy or cloudy.
-
Visible growth: You might observe floating particles, sediment, or filamentous growth, which could indicate bacterial or fungal contamination.[6]
-
pH shift: Microbial metabolism can alter the pH of the buffer, which can be checked with a pH meter.
-
Unexplained experimental failure: Contaminated buffer can introduce nucleases or other interfering substances, leading to inconsistent or failed downstream applications like PCR.[7]
Q3: What are the primary sources of contamination in TE buffer?
Contamination can be introduced from various sources, including:
-
Non-sterile reagents: Using water or stock solutions that are not free of microorganisms.[8][9]
-
Contaminated labware: Using glassware, stir bars, or storage bottles that have not been properly sterilized.[9]
-
Improper handling: Introducing airborne contaminants (spores or bacteria) during preparation or use.[6]
-
Poor aseptic technique: Not using sterile techniques when preparing or aliquoting the buffer.[5][9]
Q4: How should I properly store TE buffer to prevent contamination?
Proper storage is critical to maintaining the sterility and stability of your TE buffer. Storage conditions can be tailored to the intended duration of storage.
| Storage Duration | Temperature | Recommendations |
| Short-term | Room Temperature (15-25°C) | Can be stored for up to 12 months if properly sterilized and sealed.[1][5][10] |
| Medium-term | 4°C | Recommended for several weeks to slow down potential microbial growth.[5][8][11] |
| Long-term | -20°C or -80°C | Ideal for long-term storage to prevent degradation and microbial growth.[3][5] Avoid repeated freeze-thaw cycles.[3] |
Always store TE buffer in a tightly sealed, sterile container.[11][12] For critical applications, storing the buffer in smaller, single-use aliquots can minimize the risk of contaminating the entire stock.[8]
Troubleshooting Guide
Issue: I suspect my TE Buffer is contaminated. What should I do?
Follow this troubleshooting workflow to identify the source of contamination and take corrective actions.
Caption: Troubleshooting workflow for suspected TE buffer contamination.
Experimental Protocols
Protocol 1: Preparation of 1x TE Buffer (100 mL)
This protocol outlines the steps to prepare 100 mL of 1x TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
Materials:
-
1 M Tris-HCl, pH 8.0 stock solution
-
0.5 M EDTA, pH 8.0 stock solution
-
Nuclease-free water
-
Sterile 100 mL graduated cylinder
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
In a sterile graduated cylinder, add 1 mL of 1 M Tris-HCl (pH 8.0).[13][14]
-
Add 98.8 mL of nuclease-free water to bring the total volume to 100 mL.[13][14]
-
Transfer the solution to a sterile, autoclavable bottle.
-
If using a magnetic stirrer, add a sterile stir bar and mix for 2-5 minutes.[15][16] Otherwise, cap the bottle and invert several times to ensure the solution is thoroughly mixed.[13][14]
-
Proceed to sterilization.
Protocol 2: Sterilization of TE Buffer
Sterilization is a critical step to eliminate any potential microbial contaminants. The two most common methods are autoclaving and filter sterilization.[15][16]
Method A: Autoclaving
-
Loosely cap the bottle containing the prepared TE buffer to allow for pressure equalization.
-
Apply autoclave tape to the bottle.[17]
-
Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi.[10][14]
-
After the cycle is complete and the solution has cooled, tighten the cap.
-
Store at the appropriate temperature.
Method B: Filter Sterilization This method is suitable for solutions that may be heat-sensitive, although Tris and EDTA are generally stable to autoclaving.[18]
-
Draw the TE buffer into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[15][16]
-
Carefully dispense the buffer through the filter into a sterile storage bottle.
-
Cap the bottle tightly and store at the appropriate temperature.
Caption: Workflow for preparing sterile Tris-EDTA (TE) buffer.
References
- 1. abioreagents.com [abioreagents.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. TE buffer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biochemazone.com [biochemazone.com]
- 6. what is the contamination in buffers - General Lab Techniques [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. How to store Tris - containing reagents properly? - Blog [hbynm.com]
- 9. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. How to store the pre configured Tris solution in a more standardized manner if it is not used up - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. static.igem.org [static.igem.org]
- 15. scienceinfo.com [scienceinfo.com]
- 16. gatescientific.com [gatescientific.com]
- 17. Protocols · Benchling [benchling.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting Guide for Cloudy Tris-EDTA (TE) Buffer
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering cloudiness in their Tris-EDTA (TE) buffer solutions. The following frequently asked questions (FAQs) and troubleshooting steps will help identify and resolve common issues during buffer preparation and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared Tris-EDTA buffer cloudy?
A1: The most common reason for a cloudy appearance in freshly prepared TE buffer is the incomplete dissolution of EDTA. The solubility of EDTA is highly dependent on the pH of the solution. If the pH is not adjusted to approximately 8.0, the EDTA will not dissolve completely, resulting in a cloudy or milky suspension.
Q2: Can low temperature cause my TE buffer to become cloudy?
A2: Yes, low temperatures can cause components of the buffer, particularly EDTA, to precipitate out of the solution, leading to a cloudy appearance. Storing the buffer at 4°C or below can induce this issue.
Q3: Does the quality of water used for buffer preparation matter?
A3: Absolutely. Using water with high mineral content or impurities can lead to reactions with the buffer components, causing precipitation and cloudiness. It is crucial to use high-purity, deionized, or distilled water for buffer preparation.
Q4: My TE buffer became cloudy after a few days at room temperature. What could be the cause?
A4: Cloudiness that develops over time, especially at room temperature, is often an indication of microbial contamination. Bacteria or fungi can grow in the buffer, leading to a turbid appearance.
Q5: I followed the protocol, but my buffer is still cloudy. What else could be wrong?
A5: Several other factors could contribute to this issue:
-
Incorrect pH adjustment: Ensure your pH meter is properly calibrated. Even a slight deviation from the optimal pH of 8.0 can significantly impact EDTA solubility.
-
Low-quality reagents: Using old or low-purity Tris base or EDTA can introduce insoluble contaminants.
-
Improper mixing: Ensure that each component is fully dissolved before adding the next. Vigorous stirring is often required to dissolve EDTA, even at the correct pH.
Troubleshooting Steps
If you are experiencing a cloudy Tris-EDTA buffer, follow these steps to identify and resolve the issue.
Quantitative Data Summary
The solubility of the key components of Tris-EDTA buffer, Tris and EDTA, is significantly influenced by temperature and pH, respectively. The following table summarizes their solubility in water.
| Component | Parameter | Value ( g/100 mL) | Conditions |
| Tris (Tris(hydroxymethyl)aminomethane) | Temperature | 55 | 25°C |
| Increases with temperature | General Trend | ||
| EDTA (Disodium salt dihydrate) | pH | ~0.02 | pH 4-5 |
| ~10 | pH 8.0 | ||
| Increases significantly with pH | General Trend, especially above pH 6 |
Note: The solubility data is compiled from various sources and should be used as a reference. Exact values may vary slightly based on specific experimental conditions.
Experimental Protocols
Preparation of 1M Tris-HCl, pH 8.0
-
Dissolve Tris Base: Weigh 121.14 g of Tris base and dissolve it in 800 mL of high-purity deionized water in a clean beaker.
-
Stir: Place a magnetic stir bar in the beaker and stir the solution until the Tris base is completely dissolved.
-
Adjust pH: While stirring, slowly add concentrated hydrochloric acid (HCl) to the solution to lower the pH. Monitor the pH continuously with a calibrated pH meter. Be cautious as the pH will change rapidly.
-
Final Volume: Once the pH reaches 8.0, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization (Optional): The solution can be sterilized by autoclaving.
Preparation of 0.5M EDTA, pH 8.0
-
Add EDTA to Water: Weigh 186.1 g of disodium (B8443419) EDTA dihydrate and add it to 800 mL of high-purity deionized water in a clean beaker.
-
Stir: Place a magnetic stir bar in the beaker and stir the suspension. The EDTA will not dissolve at this point.
-
Adjust pH: While stirring, slowly add sodium hydroxide (B78521) (NaOH) pellets or a concentrated NaOH solution. Monitor the pH with a calibrated pH meter. The EDTA will begin to dissolve as the pH approaches 8.0.
-
Complete Dissolution: Continue to add NaOH until the pH is stable at 8.0 and all the EDTA has dissolved.
-
Final Volume: Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization (Optional): The solution can be sterilized by autoclaving.
Preparation of 1X Tris-EDTA (TE) Buffer (10 mM Tris, 1 mM EDTA)
-
Combine Stocks: In a clean container, add the following sterile stock solutions:
-
10 mL of 1M Tris-HCl, pH 8.0
-
2 mL of 0.5M EDTA, pH 8.0
-
-
Add Water: Add 988 mL of sterile, high-purity deionized water.
-
Mix: Mix the solution thoroughly. The final pH should be approximately 8.0.
-
Storage: Store the buffer at room temperature. Avoid storing at 4°C to prevent precipitation.
Optimizing Tris-EDTA (TE) Buffer for Automated Liquid Handlers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tris-EDTA (TE) buffer for use with automated liquid handling systems. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and precise performance in your automated workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard composition of 1x TE buffer?
A1: The standard 1x TE buffer consists of 10 mM Tris and 1 mM EDTA, with the pH typically adjusted to 8.0 for DNA applications. For RNA work, a pH of 7.5 is sometimes used.[1][2][3][4][5][6][7]
Q2: Why is the pH of TE buffer important for nucleic acid stability?
A2: Maintaining a stable pH is crucial for preventing the degradation of DNA and RNA. A slightly alkaline environment (pH 7.5-8.0) minimizes acid-catalyzed depurination of DNA and helps to keep nucleic acids stable during long-term storage.[3]
Q3: What is the role of EDTA in TE buffer?
A3: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations, particularly magnesium ions (Mg²⁺). These cations are essential cofactors for nucleases (DNases and RNases), which can degrade DNA and RNA. By sequestering these ions, EDTA effectively inactivates nucleases, protecting the integrity of the nucleic acid samples.[3][7]
Q4: Can the EDTA in TE buffer interfere with downstream applications?
A4: Yes. Since EDTA chelates Mg²⁺, it can inhibit enzymes that require Mg²⁺ as a cofactor, such as Taq polymerase used in PCR. If a high concentration of TE buffer is carried over into a PCR reaction, it can lead to reduced or failed amplification. In such cases, using a "low EDTA" TE buffer (typically 0.1 mM EDTA) is recommended.[3]
Q5: Is it necessary to sterilize TE buffer? How should this be done?
A5: Yes, to prevent microbial growth and nuclease contamination, TE buffer should be sterilized. This is typically done by autoclaving or by filtering through a 0.22 µm filter.[2]
Troubleshooting Guide
This section addresses common issues encountered when using TE buffer with automated liquid handlers.
Q1: My liquid handler is showing poor accuracy (inaccurate dispensing) when pipetting 1x TE buffer. What should I do?
A1: Inaccurate dispensing of aqueous solutions like 1x TE buffer on air displacement liquid handlers can be caused by several factors:
-
Incorrect Liquid Class: The default "water" or "aqueous" liquid class may need optimization. Factors like temperature and atmospheric pressure can affect performance.
-
Pipetting Technique: Ensure pre-wetting of the pipette tips is enabled in your protocol. This equilibrates the air cushion inside the tip and improves accuracy.
-
Calibration: The pipette head may be out of calibration. Perform a calibration check.
-
Environmental Factors: Significant temperature differences between the TE buffer and the ambient environment can impact the air cushion in air displacement pipettors, leading to inaccuracies. Allow the buffer to equilibrate to room temperature before use.
Q2: I'm observing inconsistent results (poor precision) when dispensing TE buffer across a 96-well plate. What are the potential causes?
A2: Poor precision, or variability between dispenses, can stem from:
-
Aspiration and Dispense Speeds: Speeds that are too high can introduce turbulence and air bubbles. Try reducing the aspiration and dispense speeds.
-
Tip Immersion Depth: Inconsistent immersion depth during aspiration can lead to volume variations. Ensure the liquid handler maintains a consistent, minimal immersion depth (2-3 mm).[8]
-
Worn or Poorly Fitting Tips: Damaged or improperly seated pipette tips can cause leaks and inconsistent liquid delivery. Ensure you are using high-quality tips that are compatible with your liquid handler and that they are properly sealed.
-
Hardware Issues: Worn seals or O-rings within the pipette head can lead to poor precision. This may require maintenance by a qualified technician.[9]
Q3: My liquid handler is consistently leaving droplets on the outside of the tips after dispensing 10x TE buffer. Why is this happening and how can I fix it?
A3: This is often due to the higher viscosity and density of 10x TE buffer compared to 1x TE or water.
-
Optimize Dispense Parameters: Use a "touch off" step where the tip touches the wall of the well or the surface of the liquid after dispensing to help release the last droplet. A "blowout" step, which pushes a small amount of air out after the dispense, can also be effective.[10]
-
Slower Speeds: Reduce the dispense speed to allow the viscous liquid more time to fully dispense from the tip.
-
Liquid Class Adjustment: Your liquid class settings for 10x TE buffer should be different from those for 1x TE. You may need to create a new liquid class specifically for this more viscous buffer.
Q4: I suspect my TE buffer is causing contamination between wells. How can I check for and prevent this?
A4: Cross-contamination can be a significant issue in sensitive applications.
-
Prevention: For air displacement systems, ensure that the aspiration speed is not too high, which can create aerosols. Avoid unnecessary "blowout" steps or ensure the blowout is performed at a sufficient height above the liquid to prevent splashing. For fixed-tip systems, ensure the wash steps are adequate for TE buffer.
-
Verification: You can perform a cross-contamination test using a fluorescent dye like fluorescein. Prepare a plate with a checkerboard pattern of wells containing the dye in TE buffer and wells with only TE buffer. After a simulated dispensing protocol, read the plate on a fluorescence reader. Any signal in the blank wells indicates cross-contamination.[11]
Q5: Can long-term storage of TE buffer in plastic reservoirs affect my automated workflow?
A5: Yes, there is a potential for extractables and leachables from plastic consumables to enter the buffer over time.[12][13][14][15][16] While polypropylene (B1209903), a common material for labware, has good chemical resistance to TE buffer components, prolonged storage, especially at non-ambient temperatures, could be a concern.[8] To minimize this risk:
-
Use high-quality, virgin polypropylene labware.
-
Prepare fresh buffer regularly and avoid long-term storage in the liquid handler's reservoirs.
-
If you suspect an issue, you may need to perform extractables and leachables testing on your consumables.
Data Presentation
While precise viscosity and density values can vary slightly with temperature and exact buffer preparation, the following table summarizes the relative physical properties of common TE buffer variants and their implications for automated liquid handling.
| Buffer Formulation | Relative Viscosity | Relative Density | Key Liquid Handling Considerations |
| 1x TE Buffer (10 mM Tris, 1 mM EDTA) | Low (similar to water) | Similar to water | - Use a standard "aqueous" liquid class as a starting point.- Pre-wetting tips is recommended for accuracy.- Standard aspiration/dispense speeds are usually sufficient. |
| 10x TE Buffer (100 mM Tris, 10 mM EDTA) | Moderately Higher | Slightly Higher | - Requires a separate, optimized liquid class.- Slower aspiration and dispense speeds are needed.- A "blowout" and/or "tip touch" may be necessary for a clean dispense. |
| Low EDTA TE Buffer (10 mM Tris, 0.1 mM EDTA) | Low (similar to 1x TE) | Similar to 1x TE | - Liquid handling properties are very similar to standard 1x TE buffer.- A separate liquid class is generally not required if one for 1x TE is already optimized. |
Experimental Protocols
Protocol 1: Preparation of 1L of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base (MW: 121.14 g/mol )
-
EDTA disodium (B8443419) salt dihydrate (MW: 372.24 g/mol )
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) to adjust pH
-
1L graduated cylinder and beaker
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Add approximately 800 mL of dH₂O to a 1L beaker.
-
Add 1.21 g of Tris base to the water and stir until dissolved.
-
Add 0.37 g of EDTA disodium salt dihydrate and stir until dissolved.
-
Calibrate the pH meter.
-
Slowly add HCl to the solution while stirring to adjust the pH to 8.0.
-
Once the pH is stable at 8.0, transfer the solution to a 1L graduated cylinder.
-
Add dH₂O to bring the final volume to 1L.
-
Sterilize by autoclaving for 20 minutes at 121°C or by filtering through a 0.22 µm filter.
-
Store at room temperature.
Protocol 2: Performance Qualification of TE Buffer on an Automated Liquid Handler (Colorimetric Method)
Objective: To verify the accuracy and precision of TE buffer dispensing on an automated liquid handler. This method is adapted from established protocols for validating automated pipetting systems.[17][18][19]
Materials:
-
Optimized TE buffer
-
Concentrated dye solution (e.g., Orange G)
-
96-well clear, flat-bottom microplate
-
Calibrated manual single-channel and multi-channel pipettes
-
Microplate spectrophotometer
Methodology:
Part A: Preparation of a Standard Curve
-
Prepare a stock solution of Orange G in your TE buffer (e.g., 1 mg/mL).
-
Using calibrated manual pipettes, create a serial dilution of the dye in the first column of the 96-well plate to serve as your standards. For example:
-
Well A1: 200 µL of stock dye solution
-
Well B1: 100 µL of stock + 100 µL of TE buffer
-
Well C1: 100 µL from B1 + 100 µL of TE buffer
-
...and so on, including a blank (Well H1: 200 µL of TE buffer).
-
-
Read the absorbance of the plate at the appropriate wavelength for your dye (e.g., 490 nm for Orange G).[19]
-
Plot the absorbance vs. the known volume of dye and generate a linear regression curve. This will be used to calculate the volumes dispensed by the automated system.
Part B: Testing the Automated Liquid Handler
-
Program the liquid handler to dispense a target volume of the stock dye solution into the remaining wells of the plate (e.g., dispense 50 µL into each well from columns 2-12).
-
After the automated dispense, use a calibrated manual multi-channel pipette to add TE buffer to each well to bring the total volume to 200 µL. This ensures a consistent path length for the absorbance reading.
-
Read the absorbance of the entire plate.
-
Using the standard curve equation from Part A, convert the absorbance values for each well in columns 2-12 into the actual volume dispensed.
Part C: Data Analysis
-
Accuracy: Calculate the mean of all dispensed volumes and compare it to the target volume. Express this as a percentage of the target volume.
-
Accuracy (%) = (Mean Dispensed Volume / Target Volume) * 100
-
-
Precision: Calculate the coefficient of variation (CV) for all dispensed volumes.
-
CV (%) = (Standard Deviation of Dispensed Volumes / Mean Dispensed Volume) * 100
-
-
Acceptance Criteria: Compare the calculated accuracy and precision to your laboratory's predefined acceptance criteria (e.g., Accuracy within ±5%, CV < 3%). If the results are outside of these limits, the liquid class parameters (e.g., aspiration/dispense speeds, air gaps) need further optimization.
Visualizations
Below are diagrams illustrating key workflows for optimizing TE buffer in an automated environment.
Caption: Workflow for TE Buffer Preparation and Validation.
Caption: Troubleshooting Dispensing Errors with TE Buffer.
References
- 1. teknova.com [teknova.com]
- 2. TE Buffer, Tris-EDTA, 1X Solution, pH 8.0, Molecular Biology, Fisher BioReagents 100 mL | Buy Online | Fisher BioReagents | Fisher Scientific [fishersci.co.uk]
- 3. gentaur.com [gentaur.com]
- 4. teknova.com [teknova.com]
- 5. Tris EDTA buffer, for molecular biology, DNAse, RNAse, Protease free ready to use, pH 8.0 500 mL [thermofisher.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. theautomatedlab.com [theautomatedlab.com]
- 12. Understanding Extractables & Leachables | Azenta Life Science [azenta.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Extractables Screening of Polypropylene Resins Used in Pharmaceutical Packaging for Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Extractables in Processed and Unprocessed Polymer Materials Used for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. A simple method for validation and verification of pipettes mounted on automated liquid handlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
refining Tris-EDTA concentration for specific enzyme activity
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining Tris-EDTA (TE) buffer concentrations to achieve optimal enzyme activity.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of Tris in my buffer affect enzyme activity?
A1: The concentration of Tris can impact enzyme activity in several ways.[1] While its primary role is to maintain a stable pH within its buffering range (typically pH 7.0-9.0), excessively high concentrations can sometimes interfere with the enzyme's binding to its substrate or its catalytic activity.[1][2] Conversely, a concentration that is too low may not provide sufficient buffering capacity to prevent pH fluctuations during the reaction, which can also negatively affect enzyme performance.[1] It is crucial to empirically determine the optimal Tris concentration for your specific enzyme and assay conditions.
Q2: My enzyme activity is low or absent. Could EDTA be the cause?
A2: Yes, this is a common issue, particularly if your enzyme is a metalloenzyme or requires divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) for its activity or stability.[3] EDTA is a strong chelating agent that binds to these metal ions, effectively removing them from the enzyme and leading to inactivation.[3][4] Even enzymes that are not metalloenzymes can be affected; for example, EDTA can reduce the stability of Trypsin by chelating the Ca²⁺ ions that contribute to its structural integrity.[3]
Q3: Can the pH of my Tris buffer change during my experiment?
A3: Yes, the pKa of Tris is sensitive to temperature changes.[2][5] A Tris buffer prepared to a specific pH at room temperature will have a different pH at a higher or lower incubation temperature. This pH shift can significantly alter enzyme activity, leading to inconsistent or unexpected results.[6] It is best practice to measure and adjust the pH of your Tris buffer at the temperature at which you will be performing the assay.[6][7]
Q4: Are there alternatives to EDTA if my enzyme is inhibited by it?
A4: Yes, several alternatives to EDTA are available. EGTA can be used if you specifically need to chelate calcium ions, as it has a higher affinity for Ca²⁺ than for Mg²⁺. Sodium citrate (B86180) is another chelating agent, although it generally has a lower affinity for divalent cations compared to EDTA, so higher concentrations may be needed.[8] In some cases, non-chelating protease inhibitors or simply increasing the ionic strength of the buffer (e.g., with NaCl) can reduce the activity of certain nucleases.[9][10]
Troubleshooting Guides
Problem: Unexpectedly Low or No Enzyme Activity
Possible Cause 1: EDTA Inhibition
If your enzyme requires divalent metal cations for activity, EDTA in the buffer is a likely inhibitor.[3]
-
Solution: Perform a "rescue" experiment by adding an excess of the specific divalent cation required by your enzyme (e.g., 1-10 mM MgCl₂ or ZnCl₂) to the reaction.[3] If enzyme activity is restored, EDTA inhibition is confirmed. You should then remove EDTA from your buffer or use an alternative.[3]
Possible Cause 2: Incorrect Tris Concentration or pH
The concentration or pH of the Tris buffer may not be optimal for your enzyme.[1]
-
Solution: Conduct a buffer optimization experiment. Test a range of Tris concentrations (e.g., 10-100 mM) and a range of pH values around the enzyme's expected optimum.[11] Measure the enzyme activity at each condition to determine the optimal buffer composition.
Problem: High Variability Between Replicates
Possible Cause: Temperature-Induced pH Shift
The pH of your Tris buffer may be fluctuating due to temperature changes between buffer preparation and the actual experiment.[6]
-
Solution: Ensure all assay components, especially the buffer, are equilibrated to the experimental temperature before starting the reaction.[12] Always measure and adjust the pH of the Tris buffer at the final reaction temperature.[6][7] For experiments involving temperature shifts, consider using a buffer with a pKa that is less sensitive to temperature, such as HEPES or MOPS.[6]
Data Presentation
Table 1: Effects of Tris and EDTA on Specific Enzymes
| Enzyme | Buffer Component | Concentration | Effect |
| Alkaline Phosphatase | Tris | Not specified | Can lead to a higher Vmax and Km compared to Glycine or Tricine buffers.[13] |
| Alkaline Phosphatase | EDTA | 1-5 mM | Inhibits activity by removing essential Zn²⁺ and Mg²⁺ ions.[3] |
| Taq DNA Polymerase | EDTA | >1 mM | Inhibits activity by chelating Mg²⁺, which is necessary for catalysis.[3] |
| Thermolysin | EDTA | 0.1-1 mM | Inhibits activity by removing the catalytic Zn²⁺ and structural Ca²⁺ ions.[3] |
| α-amylase and Protease | EDTA | 0.5 M | Complete inhibition of activity.[14] |
| Metalloendopeptidases | EDTA | Varies | Generally inhibited by the removal of metal cofactors.[4] |
| Trypsin | EDTA | Not specified | Can reduce stability by chelating Ca²⁺ ions.[3] |
Experimental Protocols
Protocol 1: Divalent Cation Rescue Experiment
This protocol helps to determine if low enzyme activity is due to EDTA chelation of essential metal cofactors.[3]
Materials:
-
Your enzyme of interest
-
Substrate for your enzyme
-
Assay buffer containing Tris and EDTA
-
Assay buffer containing Tris but no EDTA (control)
-
Stock solution of the suspected required divalent cation (e.g., 100 mM MgCl₂, ZnCl₂, or CaCl₂)
-
96-well plate and plate reader
Methodology:
-
Set up the following reactions in triplicate in a 96-well plate:
-
Negative Control: Assay buffer with EDTA, substrate, but no enzyme.
-
Inhibited Reaction: Assay buffer with EDTA, substrate, and your enzyme.
-
Rescue Reaction: Assay buffer with EDTA, substrate, your enzyme, and a spike of the divalent cation stock solution (e.g., to a final concentration of 1-10 mM).
-
Positive Control: Assay buffer without EDTA, substrate, and your enzyme.
-
-
Initiate the reactions by adding the enzyme (or buffer for the negative control).
-
Incubate the plate at the optimal temperature for your enzyme.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
Compare the reaction rates. If the "Rescue Reaction" shows significantly higher activity than the "Inhibited Reaction" and is comparable to the "Positive Control," EDTA inhibition is confirmed.
Protocol 2: Buffer pH Optimization
This protocol is for determining the optimal pH for your enzyme's activity.[12]
Materials:
-
Your enzyme of interest
-
Substrate for your enzyme
-
A series of buffers with overlapping pH ranges (e.g., Citrate for pH 4.0-6.0, Phosphate for pH 6.0-8.0, and Tris for pH 7.5-9.0).
-
96-well plate and plate reader
Methodology:
-
Prepare a set of reaction mixtures in a 96-well plate. Each reaction should contain the substrate and any necessary cofactors, dissolved in one of the buffers from your pH series.
-
Equilibrate the plate to the desired assay temperature.
-
Initiate the reactions by adding a consistent amount of your enzyme to each well.
-
Measure the rate of the reaction over a set period using a suitable detection method (e.g., spectrophotometry).
-
Plot the reaction rate as a function of pH to determine the optimal pH for your enzyme.
Visualizations
Caption: Troubleshooting workflow for suspected EDTA interference.
References
- 1. yufengchemicals.com [yufengchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Choosing the Right Solvent: A Comparative Guide to Tris-EDTA Buffer and Nuclease-Free Water for DNA Resuspension
The long-term integrity and experimental utility of purified DNA are critically dependent on the choice of resuspension and storage solution. The two most common choices in molecular biology, Tris-EDTA (TE) buffer and nuclease-free water, each offer distinct advantages and disadvantages. This guide provides an objective comparison, supported by experimental data and detailed protocols, to help researchers, scientists, and drug development professionals make an informed decision based on their specific needs.
Understanding the Solvents
Tris-EDTA (TE) Buffer: The Guardian of DNA Integrity
TE buffer is a solution containing two key components designed to protect nucleic acids from degradation.[1]
-
Tris (Tris(hydroxymethyl)aminomethane): This is a biological buffer that maintains the pH of the solution in a slightly alkaline range, typically pH 8.0 for DNA.[2][3] This is crucial because acidic conditions can lead to depurination and degradation of DNA, a process known as acid hydrolysis.[4][5]
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent.[6] Its primary role is to bind, or chelate, divalent cations such as magnesium (Mg²⁺).[2] Many nucleases (enzymes that degrade DNA, like DNases) require Mg²⁺ as a cofactor to function.[7][8] By sequestering these ions, EDTA effectively inactivates most DNases, protecting the DNA from enzymatic degradation.[1][4]
Nuclease-Free Water: The Non-Interfering Option
Nuclease-free water is highly purified water that has been treated to remove any contaminating nuclease activity. While it effectively solubilizes DNA, it lacks buffering capacity and protective agents.[4] Over time, dissolved CO₂ from the atmosphere can make the water slightly acidic, potentially leading to DNA damage.[9] Its primary advantage is its inert nature, as it contains no components that could interfere with downstream enzymatic reactions.[10]
Mechanism of DNA Protection by TE Buffer
The protective effects of TE buffer are a result of the synergistic action of its components. Tris stabilizes the pH to prevent chemical damage, while EDTA inactivates enzymes that would otherwise digest the DNA.
Caption: Mechanism of TE buffer in protecting DNA from degradation.
Head-to-Head Comparison: Performance Data
DNA Stability and Integrity Over Time
The primary reason to choose TE buffer is for long-term storage. Experimental data consistently shows that DNA stored in TE buffer is significantly more stable than DNA stored in water, especially at temperatures above freezing.
A study assessing DNA integrity over ten weeks at various temperatures clearly demonstrates this difference. Genomic DNA was dissolved in either distilled water (DW) or TE buffer and analyzed by gel electrophoresis for degradation (smearing).
Table 1: Effect of Storage Solution and Temperature on DNA Degradation Over 10 Weeks
| Storage Temp. | Resuspension Solution | Week 4 (% Degraded) | Week 7 (% Degraded) | Week 10 (% Degraded) |
|---|---|---|---|---|
| 25°C (Room Temp) | Distilled Water (DW) | 100% | 100% | 100% |
| TE Buffer | 5% | 15% | 30% | |
| 4°C (Refrigerated) | Distilled Water (DW) | 5% | 15% | 20% |
| TE Buffer | 0% | 0% | 0% | |
| -20°C or -70°C | Distilled Water (DW) | 0% | 0% | 0% |
| TE Buffer | 0% | 0% | 0% |
Data summarized from a study on the effects of storage buffer and temperature on human DNA integrity.[11] Degradation was assessed qualitatively by gel electrophoresis.
These results show that for storage at 4°C, TE buffer is essential for maintaining DNA integrity over several weeks. For long-term storage of many months or years, freezing at -20°C or below is recommended for samples in either solution.[11][12] Further studies have confirmed that genomic DNA in TE buffer remains stable for over 24 months when stored at -20°C and -80°C.
Compatibility with Downstream Applications
The primary advantage of nuclease-free water is its compatibility with sensitive enzymatic reactions. The EDTA in TE buffer can inhibit enzymes that require divalent cations, most notably polymerases used in PCR and sequencing.
Table 2: Compatibility of Resuspension Solutions with Common Molecular Biology Techniques
| Application | Compatibility with TE Buffer (1 mM EDTA) | Compatibility with Nuclease-Free Water | Notes |
|---|---|---|---|
| PCR / qPCR | Inhibitory | High | EDTA chelates Mg²⁺, a required cofactor for Taq polymerase, which can reduce or completely inhibit amplification.[13][14] |
| Sanger & NGS Sequencing | Potentially Inhibitory | High | Similar to PCR, sequencing polymerases can be inhibited by EDTA.[10] |
| Restriction Enzyme Digestion | Potentially Inhibitory | High | Many restriction enzymes require Mg²⁺ as a cofactor.[8] |
| Ligation | Potentially Inhibitory | High | T4 DNA Ligase requires Mg²⁺.[15] |
| Long-Term Storage (>1 month) | High | Low (at 4°C or RT) | TE buffer actively protects DNA from degradation. Water does not and can become acidic.[4][11] |
To mitigate EDTA's inhibitory effects, researchers can:
-
Use "Low TE" Buffer: A common formulation with a reduced EDTA concentration (0.1 mM instead of 1.0 mM) is often used, especially in fields like forensic analysis.[2][4]
-
Dilute the DNA Sample: The inhibitory effect is concentration-dependent. As long as the volume of the DNA sample in TE buffer is low relative to the total reaction volume, the final EDTA concentration may be too low to cause significant inhibition.[10]
-
Adjust Mg²⁺ Concentration: For some applications, adding excess Mg²⁺ to the reaction mix can overcome the chelating effect of EDTA.
Experimental Protocol: DNA Stability Assessment
This protocol outlines a typical experiment to compare the stability of DNA in TE buffer versus nuclease-free water.
Caption: Experimental workflow for comparing DNA stability.
Methodology Details:
-
DNA Source and Purification: Begin with a high-quality, purified genomic DNA sample extracted from a consistent source (e.g., whole blood, cell culture).[16]
-
Resuspension: After the final ethanol (B145695) wash and drying of the DNA pellet, resuspend separate but identical pellets in either 1X TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or nuclease-free water.[11]
-
Quantification: Accurately determine the DNA concentration using a method like PicoGreen assay or UV spectrophotometry.[16] Normalize the concentration for all samples.
-
Aliquoting and Storage: Distribute the normalized DNA into multiple small-volume aliquots for each condition to minimize freeze-thaw cycles on the stock samples. Store these aliquots at the desired temperatures (e.g., 25°C, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At each scheduled time point, retrieve one aliquot from each condition.
-
Integrity Assessment:
-
Agarose Gel Electrophoresis: Load 50-100 ng of DNA onto a 1% agarose gel. High-quality, intact genomic DNA should appear as a sharp, high-molecular-weight band. Degraded DNA will appear as a smear running down the lane.[11]
-
PCR Amplification: Perform PCR using primers that amplify a housekeeping gene (e.g., β-globin).[16] Failure to amplify or a decrease in amplification efficiency can indicate DNA degradation or the presence of inhibitors.
-
Conclusion and Recommendations
The choice between TE buffer and nuclease-free water is a trade-off between long-term stability and immediate downstream compatibility.
Caption: Decision guide for choosing a DNA resuspension solution.
-
Choose Tris-EDTA Buffer for:
-
Long-term storage: If DNA needs to be archived for months or years, TE buffer is the superior choice for preserving its integrity.[9][17]
-
Samples with potential nuclease contamination: If the DNA purification process may not have removed all DNases, the EDTA in TE buffer provides critical protection.[3]
-
-
Choose Nuclease-Free Water for:
-
Immediate use in enzymatic reactions: For DNA that will be used immediately in PCR, sequencing, ligation, or restriction digests, water is the safest choice to avoid enzymatic inhibition.[10][13]
-
Short-term storage: If the DNA will be used within a few days to a week, storing it in water at -20°C is generally acceptable.[10]
-
By understanding the chemical properties of each solution and aligning the choice with the intended storage duration and downstream applications, researchers can ensure the quality and reliability of their DNA samples.
References
- 1. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]
- 2. TE buffer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kjcls.org [kjcls.org]
- 12. Comparison between different methods of DNA isolation from dried blood spots for determination of malaria to determine specificity and cost effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. sustain.ubc.ca [sustain.ubc.ca]
- 17. biochemazone.com [biochemazone.com]
A Researcher's Guide to Selecting the Optimal EDTA Salt for Tris Buffer Preparation
For researchers, scientists, and drug development professionals, the preparation of reliable and consistent buffers is a foundational element of experimental success. Tris-EDTA (TE) buffer is indispensable in molecular biology for its ability to solubilize and protect nucleic acids from enzymatic degradation.[1][2][3] The choice of the specific ethylenediaminetetraacetic acid (EDTA) salt used in its preparation, however, can significantly influence the buffer's properties and preparation efficiency. This guide provides an objective comparison of common EDTA salts, supported by their chemical properties, to assist researchers in making an informed decision.
The primary role of EDTA in a Tris buffer is to chelate divalent cations, such as magnesium (Mg²⁺), which are essential cofactors for nucleases that can degrade DNA and RNA.[1][2][4] By sequestering these ions, EDTA effectively inactivates these enzymes, preserving the integrity of nucleic acid samples.[2] The most common forms of EDTA used in laboratories are its free acid and its sodium or potassium salts.
Comparative Analysis of Common EDTA Salts
The selection of an EDTA salt primarily hinges on two key factors: solubility and the effect on the buffer's pH. The free acid form of EDTA is poorly soluble in water, making it impractical for direct use in buffer preparation without significant pH adjustment.[5][6][7] Consequently, its salt forms—most commonly disodium (B8443419) EDTA and tetrasodium (B8768297) EDTA—are preferred. Dipotassium (B57713) EDTA is also a viable, albeit less common, alternative in this context.
Key Physicochemical Properties:
The fundamental difference between the various EDTA salts lies in the number of acidic protons on the parent EDTA molecule that are replaced by sodium (Na⁺) or potassium (K⁺) ions.[8][9] This directly impacts the salt's intrinsic pH and water solubility.
-
Disodium EDTA (EDTA-2Na): With two sodium ions, a 1% solution of this salt is mildly acidic, having a pH in the range of 4.5 to 5.5.[8][9] Its solubility in water is moderate.
-
Tetrasodium EDTA (EDTA-4Na): Containing four sodium ions, this salt is strongly alkaline, with a 1% solution exhibiting a pH of 10 to 11.5.[8][10][11] It has high solubility in water.[8]
-
Dipotassium EDTA (EDTA-2K): Similar to the disodium salt, this form is mildly acidic, with a pH of approximately 4.8.[12] It is often favored in hematology as an anticoagulant and is noted for its high solubility.[12][13]
Quantitative Data Summary
The properties of these salts have practical implications for buffer preparation, particularly concerning the ease of dissolution and the amount of acid or base required to achieve the target pH of the Tris buffer (typically pH 7.5 for RNA or 8.0 for DNA).[1]
| Property | EDTA (Free Acid) | Disodium EDTA (Dihydrate) | Tetrasodium EDTA | Dipotassium EDTA |
| Molecular Formula | C₁₀H₁₆N₂O₈ | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₄K₂N₂O₈ |
| Molar Mass ( g/mol ) | ~292.24 | ~372.24 | ~380.17 | ~376.43 |
| pH (1% solution) | ~2.5 - 3.0[6] | ~4.5 - 5.5[8] | ~10.0 - 11.5[8] | ~4.8[12] |
| Solubility in Water | Very Low (0.5 g/L)[6] | Moderate[8] | High[8] | High[12] |
| Impact on pH Adjustment | Requires significant base (e.g., NaOH) to dissolve and reach target pH. | Requires base (e.g., NaOH) to raise the pH to 8.0. | Requires significant acid (e.g., HCl) to lower the pH to 8.0. | Requires base (e.g., NaOH) to raise the pH to 8.0. |
Performance in Buffer Preparation and Downstream Applications
Ease of Preparation:
-
Tetrasodium EDTA dissolves most readily due to its high solubility, but its high alkalinity necessitates a substantial amount of acid (e.g., concentrated HCl) to lower the pH to the desired 7.5-8.0 range for TE buffer.[8][10]
-
Disodium and Dipotassium EDTA are also soluble in water and are acidic, requiring the addition of a base (e.g., NaOH) to reach the target pH.[8][12][14] Many standard protocols are written with disodium EDTA as the default choice.
-
Starting with EDTA free acid is the most cumbersome method, as it will not dissolve until a sufficient amount of base is added to raise the pH.[7][14]
Impact on Downstream Applications: The chelating ability of all EDTA salts is fundamentally the same once dissolved and the pH is adjusted.[8] However, the concentration of EDTA itself is a critical factor. Standard TE buffer contains 1 mM EDTA. For applications involving enzymes that require divalent metal cofactors, such as Taq polymerase in PCR, this concentration of EDTA can be inhibitory.[1][15] In such cases, a "Low TE" buffer, containing a reduced concentration of 0.1 mM EDTA, is often used to minimize interference.[1][15]
Experimental Protocols
Below are standardized methodologies for preparing 1 L of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) using different EDTA starting materials.
Protocol 1: Preparation from Disodium EDTA (Dihydrate)
-
Reagents and Materials:
-
Tris base (FW: 121.14 g/mol )
-
Disodium EDTA Dihydrate (FW: 372.24 g/mol )
-
Deionized Water (dH₂O)
-
Hydrochloric Acid (HCl), concentrated or 1 M
-
Sodium Hydroxide (NaOH), 5 M
-
1 L graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Add 1.21 g of Tris base to the water and stir until fully dissolved.
-
Add 0.372 g of Disodium EDTA Dihydrate and stir until dissolved.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Slowly add HCl to adjust the pH downwards to 8.0. Note: As the initial solution will be slightly alkaline from the Tris base, only a small amount of acid is typically needed. If you start with Tris-HCl, you may need to add NaOH instead.
-
Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add dH₂O to bring the final volume to 1 L.
-
Sterilize by autoclaving for 20 minutes on a liquid cycle.[16][17] Store at room temperature.[17]
-
Protocol 2: Preparation from Tetrasodium EDTA
-
Reagents and Materials:
-
Tris base (FW: 121.14 g/mol )
-
Tetrasodium EDTA (FW: 380.17 g/mol )
-
Deionized Water (dH₂O)
-
Hydrochloric Acid (HCl), concentrated or 1 M
-
1 L graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add 0.380 g of Tetrasodium EDTA and stir until dissolved. The solution will be highly alkaline.
-
Place the beaker on a stir plate and immerse the pH electrode.
-
Carefully and slowly add concentrated HCl to adjust the pH down to 8.0. A significant volume will be required. Monitor the pH closely.
-
Follow steps 6-8 from Protocol 1.
-
Visualizations
The following diagrams illustrate the buffer preparation workflow and the mechanism of nuclease inhibition by EDTA.
Caption: Workflow for the preparation of Tris-EDTA (TE) buffer.
Caption: EDTA protects nucleic acids by chelating Mg²⁺ ions.
Conclusion
While disodium, tetrasodium, and dipotassium EDTA are all effective chelating agents for preparing TE buffer, their distinct properties offer different advantages.
-
Disodium EDTA represents a balanced and widely adopted choice, requiring a moderate amount of base for pH adjustment.
-
Tetrasodium EDTA is ideal when rapid and complete dissolution is a priority, though it requires careful handling of concentrated acid for pH adjustment.
-
Dipotassium EDTA offers high solubility similar to tetrasodium EDTA but with a less extreme starting pH, making it a strong alternative.
Ultimately, the choice of EDTA salt can be tailored to specific laboratory preferences, available reagents, and the scale of buffer preparation. For routine applications, disodium EDTA remains a reliable and cost-effective standard. For specialized applications or when optimizing for preparation speed, the other salts present compelling alternatives.
References
- 1. TE buffer - Wikipedia [en.wikipedia.org]
- 2. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]
- 3. abioreagents.com [abioreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. EDTA Acid, EDTA Powder, CAS.60-00-4 - IRO Chelating [irochelating.com]
- 6. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]
- 9. differencebetween.com [differencebetween.com]
- 10. Page loading... [guidechem.com]
- 11. pediaa.com [pediaa.com]
- 12. Which one is commonly used as edta disodium or edta potassium anticoagulant? [vacutaineradditives.com]
- 13. shivchem.com [shivchem.com]
- 14. researchgate.net [researchgate.net]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. Protocols · Benchling [benchling.com]
- 17. scribd.com [scribd.com]
A Head-to-Head Comparison: Validating Homemade Tris-EDTA Against Commercial TE Buffer
For researchers in molecular biology, Tris-EDTA (TE) buffer is an indispensable reagent for the solubilization and long-term storage of nucleic acids. Its composition is simple: Tris maintains a stable pH, while EDTA chelates divalent cations that are cofactors for DNases and RNases, thereby protecting DNA and RNA from enzymatic degradation.[1][2] While commercial TE buffers offer convenience and guaranteed quality control, preparing TE buffer in-house is a common and cost-effective practice. This guide provides a framework for validating homemade TE buffer against a commercial alternative, ensuring that your laboratory-prepared solution meets the necessary standards for protecting your valuable nucleic acid samples.
Performance Evaluation: Key Parameters
The primary function of TE buffer is to maintain the integrity of DNA and RNA over time. A direct comparison between homemade and commercial TE buffer should therefore focus on assessing nucleic acid stability. Additionally, the compatibility of the buffer with downstream enzymatic reactions is a critical consideration.
Experimental Comparison of Homemade vs. Commercial TE Buffer
| Parameter | Metric | Homemade TE Buffer (Expected Outcome) | Commercial TE Buffer (Expected Outcome) |
| pH Stability | pH at Day 0 and Day 30 | 8.0 ± 0.05 | 8.0 ± 0.02 |
| DNA Integrity | % Intact DNA after 4 weeks at 4°C | > 95% | > 98% |
| RNA Integrity | RNA Integrity Number (RIN) after 24h at RT | > 8.0 | > 8.5 |
| Enzyme Compatibility | Relative PCR Amplification Efficiency | 95-105% | 98-102% |
Note: The data presented in this table is illustrative and represents expected outcomes based on established principles. Actual results may vary depending on the quality of reagents and laboratory conditions.
Experimental Protocols
To ensure a rigorous comparison, the following detailed protocols should be followed.
Preparation of Homemade 1X TE Buffer (pH 8.0)
Materials:
-
Tris base
-
EDTA (Disodium salt, dihydrate)
-
Deionized, nuclease-free water
-
Hydrochloric acid (HCl) to adjust pH
-
Autoclave-safe bottle
-
Sterile filter (0.22 µm)
Procedure:
-
To prepare 100 mL of 1X TE buffer, dissolve 1.21 g of Tris base in 80 mL of nuclease-free water.
-
Add 0.292 g of EDTA.
-
Adjust the pH to 8.0 by adding HCl dropwise.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by autoclaving or by passing through a 0.22 µm filter.
DNA Stability Assay
Objective: To assess the ability of homemade and commercial TE buffers to protect DNA from degradation over time.
Procedure:
-
Resuspend a known amount of plasmid DNA in both homemade and commercial TE buffers to a final concentration of 50 ng/µL.
-
Store the DNA samples at 4°C and -20°C.
-
At specified time points (e.g., 1 week, 4 weeks, 8 weeks), analyze 1 µL of each sample by agarose (B213101) gel electrophoresis (1% agarose gel).
-
Visualize the DNA bands using a gel documentation system. Degradation will appear as smearing or a decrease in the intensity of the supercoiled plasmid band.
RNA Integrity Assay
Objective: To evaluate the effectiveness of homemade and commercial TE buffers in preserving RNA integrity.
Procedure:
-
Resuspend a known amount of total RNA in both homemade and commercial TE buffers to a final concentration of 100 ng/µL.
-
Incubate the samples at room temperature for a defined period (e.g., 0, 4, 24 hours) to simulate benchtop handling.
-
Analyze the RNA integrity using a bioanalyzer. The RNA Integrity Number (RIN) provides a quantitative measure of RNA quality. A higher RIN value indicates less degradation.
PCR Compatibility Assay
Objective: To determine if the homemade TE buffer inhibits downstream enzymatic reactions, such as PCR.
Procedure:
-
Prepare identical PCR reactions using a standard template DNA.
-
In separate reactions, use DNA diluted in either homemade TE buffer, commercial TE buffer, or nuclease-free water as the template.
-
Perform the PCR amplification under standard conditions.
-
Analyze the PCR products by agarose gel electrophoresis. Compare the intensity of the amplified bands to assess any potential inhibition. For a more quantitative analysis, perform quantitative PCR (qPCR) and compare the Cq values.
Visualizing the Workflow
To better understand the logical flow of the validation process, the following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for validating homemade TE buffer against a commercial alternative.
Caption: Workflow for the DNA stability assay.
Conclusion
While commercial TE buffers provide a high degree of certainty in quality and consistency, a well-prepared homemade TE buffer can perform equally well for most molecular biology applications. The key to successfully using homemade reagents lies in rigorous validation. By following the outlined experimental protocols, researchers can confidently assess the quality of their homemade TE buffer, ensuring the integrity of their nucleic acid samples and the reliability of their downstream experiments. For critical applications such as long-term sample archiving or highly sensitive enzymatic assays, the use of a commercially prepared, quality-controlled TE buffer may be advisable to minimize any potential variability.
References
A Comparative Guide to Alternative Chelating Agents for EDTA in Tris-Based Buffers
For researchers, scientists, and drug development professionals working with Tris-based buffers, ethylenediaminetetraacetic acid (EDTA) has long been the go-to chelating agent for controlling divalent metal ions. However, specific experimental needs often necessitate alternatives with different metal ion specificities and properties. This guide provides an objective comparison of common alternatives to EDTA—namely EGTA, citrate (B86180), and NTA—supported by experimental data and detailed protocols to help you select the optimal chelating agent for your application.
Key Performance Indicators: A Quantitative Comparison
The primary measure of a chelating agent's effectiveness is its stability constant (logK), which indicates the strength of the bond formed with a specific metal ion. A higher logK value signifies a stronger and more stable complex.[1] The apparent stability is influenced by pH; the data presented below is relevant for typical Tris buffer pH ranges (7.2-9.0).
| Chelating Agent | Mg²⁺ (logK) | Ca²⁺ (logK) | Mn²⁺ (logK) | Zn²⁺ (logK) | Fe²⁺ (logK) | Cu²⁺ (logK) | Ni²⁺ (logK) |
| EDTA | 8.7 | 10.6 | 13.8 | 16.5 | 14.3 | 18.8 | 18.6 |
| EGTA | 5.2 | 11.0 | 12.3 | 13.5 | - | 17.6 | 16.9 |
| Citrate | 3.4 | 4.9 | 4.0 | 5.0 | 4.5 | 6.1 | 4.4 |
| NTA | 5.4 | 6.4 | 7.4 | 10.7 | 8.8 | 13.0 | 11.5 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are a compilation from various sources for comparative purposes.
In-Depth Comparison of Alternatives
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
EGTA is a popular alternative to EDTA, particularly valued for its higher selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺).[2][3] This property is critical in studies of calcium signaling pathways and for enzymes that are dependent on Mg²⁺ but inhibited by Ca²⁺.[4][5] For instance, DNase I requires both Ca²⁺ and Mg²⁺ for optimal activity, and EGTA can be used to selectively remove Ca²⁺ to inhibit its function while minimizing the impact on Mg²⁺-dependent enzymes.[6]
Citrate
Citric acid, a tricarboxylic acid, is a weaker but more biocompatible and biodegradable chelating agent compared to EDTA.[7] It is often used in DNA and RNA extraction protocols to chelate metal ions that could co-precipitate with nucleic acids.[8][9] While its chelation strength is lower than EDTA for most divalent cations, it can be effective at higher concentrations and is less likely to inhibit downstream enzymatic reactions, such as those involving Taq polymerase. However, the effectiveness of citrate as a chelator is highly pH-dependent, with its activity being significantly reduced at neutral pH compared to acidic conditions.[10]
NTA (Nitrilotriacetic acid)
NTA is a tridentate chelating agent, meaning it forms complexes with metal ions using three of its functional groups.[11] A primary application of NTA is in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins.[2][9] In this context, NTA is immobilized on a resin and charged with nickel (Ni²⁺) or other metal ions. The NTA-metal complex then specifically binds to the His-tag, allowing for the purification of the target protein.[12][13] While NTA can be used in solution, its lower stability constants compared to EDTA for many divalent cations make it less effective as a general-purpose chelator in Tris buffers.
Experimental Protocols
Protocol 1: Comparative Analysis of DNase I Inhibition
This protocol allows for the quantitative comparison of the efficacy of different chelating agents in preventing DNA degradation by DNase I.
Materials:
-
Plasmid DNA (e.g., pUC19), 100 ng/µL
-
DNase I (RNase-free), 1 U/µL
-
10X DNase I Reaction Buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂)
-
Chelating agents (EDTA, EGTA, Citrate), 100 mM stock solutions
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in separate tubes for each chelating agent and a no-chelator control. For each reaction, combine:
-
1 µL Plasmid DNA (100 ng)
-
2 µL 10X DNase I Reaction Buffer
-
X µL Chelating agent (to achieve final concentrations of 0.1, 0.5, 1, 5, and 10 mM)
-
1 µL DNase I (1 U)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include a "no DNase" control with only plasmid DNA, buffer, and water.
-
Incubate all tubes at 37°C for 15 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing a high concentration of EDTA) or by heat inactivation at 75°C for 10 minutes (ensure the chosen chelator is stable at this temperature).
-
Analyze the entire reaction mixture on a 1% agarose gel.
-
Visualize the DNA bands under UV light.
Data Analysis:
Compare the integrity of the plasmid DNA bands across the different chelator concentrations. Effective chelation will result in less degradation of the plasmid DNA, appearing as a more intense, intact band compared to the no-chelator control.
Protocol 2: Assessing Chelator Impact on Alkaline Phosphatase Activity
This protocol determines the inhibitory effect of different chelating agents on a metalloenzyme, alkaline phosphatase, which requires Zn²⁺ and Mg²⁺ for activity.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP), 10 mM solution in diethanolamine (B148213) buffer
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
ZnCl₂ (1 M)
-
Chelating agents (EDTA, EGTA, Citrate, NTA), 100 mM stock solutions
-
Spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a working solution of alkaline phosphatase in 100 mM Tris-HCl, pH 8.0.
-
In a 96-well plate, set up reactions in triplicate for each chelator and a no-chelator control. To each well, add:
-
150 µL of 100 mM Tris-HCl, pH 8.0
-
10 µL of 10 mM MgCl₂
-
1 µL of 1 mM ZnCl₂
-
X µL Chelating agent (to achieve final concentrations of 0.1, 0.5, 1, 5, and 10 mM)
-
Nuclease-free water to a final volume of 180 µL
-
-
Add 10 µL of the alkaline phosphatase working solution to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP to each well.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 10 minutes.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each condition. Plot the enzyme activity (as a percentage of the no-chelator control) against the chelator concentration. This will illustrate the inhibitory potency of each chelating agent on the metalloenzyme.
Visualizing Workflows and Pathways
Calcium Signaling and EGTA's Role
DNase I Inhibition Workflow
His-Tag Protein Purification with Ni-NTA
References
- 1. scribd.com [scribd.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of EGTA on the apparent Ca2+ affinity of Mg2+-dependent, Ca2+-stimulated ATPase in the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calcium chelator egta: Topics by Science.gov [science.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nickel-NTA Protein Purification [protocols.io]
- 13. signalchemdx.com [signalchemdx.com]
Tris-HCl vs. Tris Base for TE Buffer: A Detailed Comparison
In molecular biology, TE buffer, a solution of Tris and EDTA, is indispensable for the storage and solubilization of DNA and RNA. A common question that arises during its preparation is whether to use Tris-HCl or Tris base. This guide provides a comprehensive comparison of these two reagents for the preparation of TE buffer, supported by experimental data on the performance of the final buffer.
Chemical Equivalence of the Final Buffer
Fundamentally, when a TE buffer is prepared to a specific pH (e.g., pH 8.0), the final chemical composition of the Tris component is identical regardless of whether you start with Tris base or Tris-HCl. Tris (tris(hydroxymethyl)aminomethane) is a weak base. To achieve the desired pH for a TE buffer, the basic Tris is titrated with an acid, typically hydrochloric acid (HCl), to bring the pH down. Tris-HCl is the hydrochloride salt of Tris, which already contains the acidic component.
Therefore, the choice between Tris-HCl and Tris base is a matter of procedural preference and convenience in achieving the target pH, rather than a determinant of the final buffer's performance.
Comparison of Tris-HCl and Tris Base as Starting Reagents
| Feature | Tris Base | Tris-HCl |
| Chemical Formula | C4H11NO3 | C4H11NO3·HCl |
| Molar Mass | 121.14 g/mol | 157.60 g/mol |
| Initial pH in Solution | Alkaline (around 10-11) | Acidic to neutral (around 4-7 depending on concentration) |
| pH Adjustment for TE Buffer (pH 8.0) | Requires the addition of a strong acid (e.g., HCl) to lower the pH. | May require the addition of a strong base (e.g., NaOH) to raise the pH, or can be used directly if the concentration yields the desired pH. |
| Buffering Range | Effective buffering range is pH 7.5-9.0.[1] | Effective buffering range is pH 7.0-9.0.[1] |
| Convenience | More steps involved in pH adjustment. | Can be more convenient if a stock solution of the desired pH is available. |
Experimental Protocols
Preparation of 1M Tris Stock Solution
A 1M Tris stock solution is often prepared and then diluted to the final concentration for TE buffer.
Using Tris Base:
-
Dissolve 121.1 g of Tris base in 800 mL of deionized water.
-
Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the desired pH (e.g., 8.0) is reached.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Using Tris-HCl:
-
Dissolve 157.6 g of Tris-HCl in 800 mL of deionized water.
-
Measure the pH. If it is below the target pH, add a strong base like NaOH to adjust it upwards.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Preparation of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
From 1M Tris Stock Solution:
-
To prepare 100 mL of 1x TE buffer, combine:
-
1 mL of 1M Tris-HCl, pH 8.0
-
0.2 mL of 0.5M EDTA, pH 8.0
-
98.8 mL of nuclease-free water
-
-
Mix thoroughly. The buffer is ready for use.
Performance of TE Buffer in DNA Stability
Once prepared correctly, TE buffer is an excellent medium for the long-term storage of DNA. The Tris buffer maintains a stable pH, while EDTA chelates divalent cations like Mg2+, which are cofactors for DNases, thereby inhibiting their activity.
A study on the integrity of human DNA stored over 10 weeks at various temperatures in either TE buffer or distilled water (DW) demonstrated the superior protective effect of TE buffer.
| Storage Condition | DNA Integrity after 10 Weeks |
| TE Buffer, 4°C | Stable |
| TE Buffer, 25°C | 30% of samples showed fair degradation |
| Distilled Water, 4°C | 20% of samples showed fair degradation |
| Distilled Water, 25°C | 100% of samples were entirely degraded after 4 weeks |
Data summarized from a study on human DNA storage.[2]
Experimental Protocol for Assessing DNA Integrity
-
Sample Preparation: Aliquot DNA samples of known concentration into TE buffer and a control buffer (e.g., nuclease-free water).
-
Storage: Store the aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8 weeks), take out one aliquot from each storage condition.
-
Gel Electrophoresis: Run the DNA samples on a 1% agarose (B213101) gel. Include a fresh DNA sample as a control.
-
Analysis: Visualize the DNA bands under UV light. DNA degradation is indicated by smearing or a decrease in the intensity of the high molecular weight band.
Impact on Downstream Applications
While TE buffer is excellent for DNA storage, the presence of EDTA can be a concern for downstream applications that require divalent cations as cofactors, such as PCR (Taq polymerase requires Mg2+) and some restriction enzyme digestions.
-
Standard TE (1 mM EDTA): For most applications where the TE buffer is significantly diluted in the final reaction mixture, the concentration of EDTA is usually too low to cause significant inhibition.
-
Low TE (0.1 mM EDTA): For sensitive applications like PCR with low template concentrations, a "low TE" buffer with a reduced EDTA concentration is often preferred to minimize any potential chelation of Mg2+.
Conclusion
The choice between Tris-HCl and Tris base for preparing TE buffer does not impact the performance of the final buffer, as the resulting solution is chemically identical once the target pH is achieved. The decision should be based on laboratory convenience, cost, and the availability of reagents.
-
Use Tris base if you prefer to titrate the pH downwards with a strong acid and have precise control over the final pH.
-
Use Tris-HCl for a potentially quicker preparation, especially if a pre-made solution of the desired pH is not available, though pH adjustment with a base may still be necessary.
Ultimately, the critical factors for a high-performing TE buffer are the accuracy of the final concentrations of Tris and EDTA, the precise adjustment of the pH, and the use of nuclease-free water and sterile techniques to prevent contamination. When prepared correctly, TE buffer made from either starting material will effectively protect nucleic acids from degradation.
References
A Comparative Guide to Cell Washing Buffers: Tris-EDTA vs. PBS
For researchers, scientists, and drug development professionals, the seemingly simple step of washing cells is critical for the success of downstream applications. The choice of washing buffer can significantly impact cell viability, recovery, and the integrity of cellular components. This guide provides an objective comparison of two commonly used buffers, Tris-EDTA and Phosphate-Buffered Saline (PBS), supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences and Recommendations
| Feature | Tris-EDTA | Phosphate-Buffered Saline (PBS) | Recommendation |
| Primary Function | Chelates divalent cations, disrupts cell-cell adhesion, inhibits nucleases. | Maintains isotonicity and pH, gentle on cells. | PBS for general cell washing. Tris-EDTA for specific applications like cell detachment or when nuclease inhibition is required. |
| Cell Viability | Can be cytotoxic with prolonged exposure or high concentrations.[1] | Generally high cell viability.[2] | PBS is the safer choice for maintaining high cell viability during routine washing. |
| Cell Recovery | Variable; can lead to cell loss if not optimized. | Typically high cell recovery. | For maximizing cell recovery in standard procedures, PBS is recommended. |
| Downstream Applications | Can interfere with enzymatic reactions requiring divalent cations (e.g., PCR, ligation).[3] | Compatible with a wide range of downstream applications. | PBS is the preferred choice for most downstream assays unless chelation is specifically required. |
Performance Comparison: A Deeper Dive
While direct head-to-head quantitative data on simple cell washing is not abundant in published literature, the performance of each buffer can be inferred from their properties and use in various experimental contexts.
Phosphate-Buffered Saline (PBS): The Gentle Standard
PBS is an isotonic buffer solution containing sodium phosphate, sodium chloride, and in some formulations, potassium chloride and potassium phosphate.[4] Its primary role in cell culture is to maintain a constant pH and osmotic pressure, preventing cells from swelling or shrinking and lysing. This makes it an ideal solution for washing cells to remove contaminants such as residual media, serum proteins, and dead cells without causing cellular stress. Studies have shown that washing with PBS can lead to high cell viability and recovery, although excessive washing or harsh centrifugation can still lead to cell loss.
Tris-EDTA (TE) Buffer: The Specialist's Tool
Tris-EDTA buffer contains Tris (tris(hydroxymethyl)aminomethane), a buffering agent, and EDTA (ethylenediaminetetraacetic acid), a chelating agent. Tris maintains the pH, while EDTA binds divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This chelating property is central to TE buffer's primary applications.
By sequestering Ca²⁺, EDTA disrupts the function of calcium-dependent cell adhesion molecules (cadherins), leading to the detachment of adherent cells.[1] This property is utilized in cell passaging, often in combination with enzymes like trypsin. Furthermore, by chelating Mg²⁺, a necessary cofactor for DNases and RNases, EDTA effectively inhibits the activity of these enzymes, protecting nucleic acids from degradation. This makes TE buffer a standard component in protocols for DNA and RNA extraction and storage.
However, the very properties that make TE buffer useful in specific contexts can be detrimental in a general cell washing scenario. Prolonged exposure to EDTA can be toxic to some cell types, leading to decreased viability.[1] Moreover, the chelation of essential divalent cations can interfere with downstream enzymatic reactions that require them as cofactors.
Experimental Protocols
Standard Cell Washing Protocol with PBS
This protocol is suitable for washing suspension or adherent cells to remove contaminants before downstream applications such as cell counting, flow cytometry, or protein extraction.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free, sterile
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
-
Pipettes and sterile tips
Procedure:
-
Cell Pellet Collection: For suspension cells, transfer the cell culture to a conical centrifuge tube. For adherent cells, first detach the cells using a suitable method (e.g., trypsinization) and then collect them in a conical tube.
-
Centrifugation: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the cell pellet.
-
Resuspension: Gently resuspend the cell pellet in 5-10 mL of ice-cold PBS.
-
Repeat Wash: Repeat steps 2 and 3 for a total of two to three washes.
-
Final Resuspension: After the final wash, resuspend the cell pellet in the appropriate buffer or media for your downstream application.
Caption: A generalized workflow for washing cells using PBS.
Cell Washing and Detachment Protocol with Tris-EDTA
This protocol is intended for applications where mild cell detachment is required or when subsequent nucleic acid analysis necessitates nuclease inhibition. Caution: This protocol should be optimized for your specific cell line to minimize viability loss.
Materials:
-
Tris-EDTA (TE) Buffer (e.g., 1 mM EDTA, 10 mM Tris, pH 7.5), sterile
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free, sterile
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Cell culture medium with serum (for neutralization)
Procedure:
-
Initial Rinse: Aspirate the culture medium from the adherent cells and gently wash the cell monolayer once with sterile PBS to remove residual serum.
-
TE Incubation: Aspirate the PBS and add a minimal volume of TE buffer to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubation: Incubate the cells at 37°C for 2-5 minutes. Monitor the cells under a microscope until they begin to detach. Avoid prolonged incubation.
-
Detachment: Gently tap the side of the flask to dislodge the cells.
-
Neutralization: Immediately add 5-10 volumes of complete culture medium containing serum to the flask to inactivate the EDTA by providing an excess of divalent cations.
-
Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at 300-500 x g for 5 minutes.
-
PBS Wash: Discard the supernatant and wash the cell pellet once with PBS as described in the PBS washing protocol to remove residual TE buffer.
-
Final Resuspension: Resuspend the cell pellet in the appropriate buffer or media for your downstream application.
Caption: Workflow for detaching and washing adherent cells using Tris-EDTA.
Mechanism of Action: EDTA's Role in Cell Adhesion
EDTA's ability to detach cells stems from its chelation of calcium ions (Ca²⁺), which are essential for the function of cell adhesion molecules (CAMs), particularly cadherins. Cadherins mediate homophilic (like-to-like) cell-cell adhesion, a fundamental process in tissue formation and maintenance. The extracellular domains of cadherins contain Ca²⁺-binding sites that are crucial for their rigid structure and adhesive function. When EDTA is introduced, it sequesters these Ca²⁺ ions, leading to a conformational change in the cadherins and the disruption of cell-cell junctions.
Caption: EDTA chelates Ca2+, disrupting cadherin-mediated cell adhesion.
Conclusion
The choice between Tris-EDTA and PBS for cell washing is highly dependent on the specific requirements of the experiment. For routine cell washing to remove contaminants while maintaining cell health and compatibility with a broad range of downstream applications, PBS is the undisputed standard. Its isotonic and non-toxic nature ensures high cell viability and recovery. Tris-EDTA should be reserved for applications where its specific properties—chelation of divalent cations for cell detachment or nuclease inhibition—are required. In such cases, careful optimization of concentration and incubation time is crucial to mitigate its potential cytotoxic effects. By understanding the fundamental properties of these two buffers, researchers can make informed decisions to ensure the quality and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of diluents on cell culture viability measured by automated cell counter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mindsetflows.nl [mindsetflows.nl]
- 4. Comparison of cellular recovery rates and morphologic detail obtained using membrane filter and cytocentrifuge techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tris-EDTA (TE) Buffer Formulations for Optimal Nucleic Acid Integrity and Downstream Application Performance
For researchers, scientists, and drug development professionals, the choice of buffer for nucleic acid storage and handling is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides an objective comparison of different Tris-EDTA (TE) buffer formulations, supported by experimental data, to aid in the selection of the most appropriate buffer for your specific application.
The integrity of DNA and RNA is paramount for the reliability and reproducibility of numerous molecular biology workflows, including Polymerase Chain Reaction (PCR), sequencing, and cloning. TE buffer, a solution composed of Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid), is a mainstay in molecular biology for its ability to solubilize and protect nucleic acids from degradation. Tris provides a stable pH environment, while EDTA, a chelating agent, sequesters divalent cations like magnesium (Mg²⁺) that are essential cofactors for nucleases.
However, the very mechanism that protects nucleic acids can interfere with downstream enzymatic reactions that are also dependent on these cations. This guide explores the performance of standard TE buffer and its low-EDTA variant, providing a data-driven comparison to inform your experimental design.
Comparative Performance of TE Buffer Formulations
The concentration of EDTA is the primary differentiator between TE buffer formulations and the key factor influencing their suitability for various applications.
Table 1: Impact of EDTA Concentration on PCR Performance
| EDTA Concentration (mM) | Standard PCR | qPCR (Typical Assay) |
| 0.1 (Low EDTA TE) | Minimal to no inhibition observed. | Generally well-tolerated, minimal increase in Cq value. |
| 1.0 (Standard TE) | Complete inhibition is common. | Significant increase in Cq value, often leading to quantification errors or no amplification. |
Data summarized from publicly available performance data.
Table 2: DNA Stability in Different Storage Buffers over 10 Weeks
| Storage Buffer | Storage Temperature | Week 2 | Week 4 | Week 6 | Week 10 |
| Distilled Water | 25°C | Early Degradation | 100% Degraded | - | - |
| Standard TE Buffer (1 mM EDTA) | 25°C | No Degradation | No Degradation | 25% Degraded | 30% Degraded |
| Distilled Water | 4°C | No Degradation | 5% Degraded | 15% Degraded | 20% Degraded |
| Standard TE Buffer (1 mM EDTA) | 4°C | Stable | Stable | Stable | Stable |
Data adapted from a study on the effects of storage buffer and temperature on the integrity of human DNA.[1] The study highlights the protective effect of standard TE buffer against DNA degradation compared to unbuffered distilled water, especially at room temperature. While a direct comparison with a low EDTA formulation was not included in this specific study, the principle of nuclease inhibition by EDTA suggests a similar, though potentially slightly reduced, protective effect for low EDTA TE buffer.
Table 3: Comparison of TE Buffer Formulations for Sequencing Applications
| Feature | Standard TE Buffer (1 mM EDTA) | Low EDTA TE Buffer (0.1 mM EDTA) |
| Library Preparation Compatibility | High EDTA concentration can inhibit enzymes used in library preparation, such as ligases and polymerases, potentially leading to lower library yields. | The lower EDTA concentration is more compatible with enzymatic reactions, reducing the risk of inhibition and improving library preparation efficiency.[2] |
| Sequencing Quality | The presence of higher concentrations of EDTA can interfere with the sequencing reaction itself, potentially impacting read length and quality scores. | Recommended for resuspending DNA for sequencing to avoid potential interference with the sequencing chemistry.[2] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of these findings. Below are protocols for key experiments to assess the performance of different TE buffer formulations.
Protocol 1: Quantitative Assessment of PCR Inhibition by EDTA
Objective: To determine the inhibitory concentration of EDTA on a specific PCR or qPCR assay.
Materials:
-
DNA template
-
PCR master mix (including DNA polymerase, dNTPs, and reaction buffer with a known Mg²⁺ concentration)
-
Forward and reverse primers for the target sequence
-
Nuclease-free water
-
Standard TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Low EDTA TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
-
A series of EDTA solutions of varying concentrations
Procedure:
-
Prepare a series of DNA template dilutions in nuclease-free water, Standard TE buffer, and Low EDTA TE buffer.
-
Set up parallel PCR or qPCR reactions for each template dilution series.
-
For a more detailed analysis of EDTA's inhibitory effect, spike reactions containing the DNA template in nuclease-free water with varying final concentrations of EDTA (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM).
-
Ensure the final volume of the DNA template and buffer/EDTA solution is consistent across all reactions.
-
Perform the PCR or qPCR according to the manufacturer's instructions for the polymerase and primers used.
-
Data Analysis:
-
For standard PCR, visualize the results on an agarose (B213101) gel. The presence, absence, or faintness of the PCR product will indicate the level of inhibition.
-
For qPCR, compare the quantification cycle (Cq) or threshold cycle (Ct) values. An increase in the Cq/Ct value indicates PCR inhibition. A failure to amplify (no Cq/Ct value) indicates complete inhibition.
-
Protocol 2: Assessment of DNA Stability in Different TE Formulations
Objective: To compare the ability of different TE buffer formulations to protect DNA from degradation over time.
Materials:
-
High molecular weight genomic DNA
-
Standard TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Low EDTA TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
-
Nuclease-free water (as a control)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA ladder
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Aliquot the high molecular weight genomic DNA into separate tubes and resuspend in Standard TE buffer, Low EDTA TE buffer, and nuclease-free water to the same final concentration.
-
Store the aliquots at different temperatures.
-
At specified time points (e.g., 0, 1 week, 4 weeks, 8 weeks, 12 weeks), remove an aliquot from each condition.
-
Run the collected aliquots on a 0.8% to 1.0% agarose gel alongside a DNA ladder and an untreated control (time point 0).
-
Stain the gel with a DNA-binding dye and visualize it under UV or blue light.
-
Data Analysis:
-
Assess the integrity of the DNA. High molecular weight DNA should appear as a tight band near the top of the gel.
-
Degradation will be indicated by the appearance of a smear extending down the lane from the main band.
-
Quantify the percentage of high molecular weight DNA remaining at each time point using densitometry software.
-
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing the performance of different TE buffer formulations.
Caption: EDTA chelates Mg²⁺, inhibiting both DNases and Taq polymerase.
Conclusion and Recommendations
The selection of a TE buffer formulation requires a careful consideration of the intended downstream applications.
-
For long-term storage of nucleic acids , a standard TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) is highly recommended. The higher concentration of EDTA provides robust protection against degradation by chelating divalent cations required by nucleases.[1]
-
For applications involving enzymatic reactions , such as PCR, qPCR, and sequencing, a low EDTA TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) is the superior choice. This formulation strikes a balance between protecting the nucleic acid from degradation and minimizing the inhibition of cation-dependent enzymes.[2]
-
When using DNA stored in standard TE buffer for enzymatic reactions , it is crucial to ensure that the final concentration of EDTA in the reaction mixture is low enough to not significantly inhibit the enzyme. This can be achieved by using a small volume of the DNA stock or by diluting the DNA in a buffer without EDTA prior to its use.
By understanding the distinct advantages and limitations of each TE buffer formulation, researchers can optimize their experimental workflows, ensure the integrity of their precious samples, and generate more reliable and reproducible data.
References
A Researcher's Guide to Long-Term RNA Storage: Tris-EDTA vs. The Alternatives
For researchers, scientists, and drug development professionals, maintaining the integrity of RNA samples is paramount for the accuracy and reproducibility of downstream applications. This guide provides an objective comparison of Tris-EDTA (TE) buffer against other common RNA storage solutions, supported by experimental data, to inform best practices for long-term sample preservation.
The inherent instability of RNA, primarily due to its susceptibility to enzymatic degradation by ubiquitous ribonucleases (RNases) and chemical hydrolysis, presents a significant challenge. The choice of storage solution is a critical first line of defense against degradation.
Comparing the Arsenal: A Head-to-Head Look at RNA Storage Solutions
While numerous options are available, they differ in their protective mechanisms, cost, and compatibility with downstream applications.
| Storage Solution | Typical Composition | Mechanism of Protection | Suitability for Long-Term Storage | Key Considerations |
| Tris-EDTA (TE) Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 | Tris provides a stable pH environment, minimizing acid-base hydrolysis. EDTA is a chelating agent that sequesters divalent cations like Mg²⁺, which are essential cofactors for many RNases and also promote RNA hydrolysis.[1][2][3] | Good. Offers robust protection against both enzymatic and chemical degradation, especially when stored at low temperatures.[4] | EDTA can inhibit enzymes used in downstream applications (e.g., reverse transcriptase, Taq polymerase), though the 1 mM concentration in standard TE buffer is often tolerated.[2] |
| RNase-Free Water | Nuclease-free, deionized, and distilled water | Provides a neutral medium but offers no active protection against enzymatic degradation or chemical hydrolysis. | Poor for long-term. RNA is highly susceptible to degradation from trace RNase contamination and hydrolysis, particularly at room temperature.[4] | Should only be used for short-term storage on ice or for immediate use in downstream applications where buffer components could interfere. |
| Sodium Citrate (B86180) Buffer | ~1-10 mM Sodium Citrate, pH ~6.0-6.5 | Citrate also acts as a chelating agent, sequestering divalent cations. The slightly acidic pH can help reduce the rate of base-catalyzed hydrolysis.[5][6] | Good. A viable alternative to TE buffer, especially when EDTA is a concern for downstream applications.[4][5] | Less commonly used than TE buffer but provides a similar level of protection. |
| Ethanol (B145695) Precipitation | RNA precipitated with salt (e.g., sodium acetate) and stored under ≥70% ethanol | RNA is not in an aqueous solution, which effectively halts all enzymatic activity and chemical hydrolysis. | Excellent. Considered the gold standard for archival, multi-year storage.[2][5] | Requires pelleting and resuspension of RNA before use, which can be time-consuming and may lead to sample loss.[5] |
| Commercial Stabilizing Agents | Proprietary formulations (e.g., RNAlater®, RNAstable®) | These solutions typically contain agents that inactivate RNases and stabilize RNA structure, allowing for storage at various temperatures, including room temperature for limited periods.[4][7] | Excellent. Offers superior protection and flexibility, often allowing for sample transport without cold chains. | Can be significantly more expensive than homemade buffers. Reagents may need to be removed prior to downstream use, adding extra steps to protocols.[4] |
Quantitative Performance Data
Experimental evidence underscores the importance of buffered solutions for RNA preservation, especially at ambient temperatures.
Table 2: Impact of Storage Solution on RNA Integrity Over Three Weeks
This table summarizes findings from a study where total human RNA was stored at various temperatures. Integrity was assessed via gel electrophoresis.[4]
| Storage Temperature | RNase-Free Water | TE Buffer (pH 7.5) | Sodium Citrate (pH 6.0) |
| 25°C (Room Temp) | Degraded | Largely Intact | Largely Intact |
| 4°C | Intact | Intact | Intact |
| -20°C | Intact | Intact | Intact |
| -70°C | Intact | Intact | Intact |
Data Interpretation: At room temperature, both TE buffer and sodium citrate provided significant protection against RNA degradation compared to nuclease-free water. This highlights the critical role of buffering and chelation in preventing hydrolysis and enzymatic activity when cold storage is not available. At 4°C and below, all solutions performed well over a three-week period, emphasizing that low temperature is the most crucial factor for short- to medium-term storage.[4]
Experimental Protocols for Stability Assessment
To evaluate the suitability of a storage solution for your specific needs, the following experimental approaches can be employed.
Protocol 1: Time-Course Analysis of RNA Integrity by Denaturing Agarose (B213101) Gel Electrophoresis
Objective: To visually assess the integrity of RNA over time when stored in different solutions and at different temperatures.
Methodology:
-
Sample Preparation: Aliquot a single, high-quality RNA sample into multiple RNase-free tubes to avoid freeze-thaw cycles. Resuspend the aliquots in the different storage solutions to be tested (e.g., TE Buffer, RNase-free water).
-
Storage: Store the aliquots at various temperatures (e.g., 25°C, 4°C, -20°C, and -80°C).
-
Time Points: At designated time points (e.g., 0, 1 week, 4 weeks, 3 months), remove one aliquot from each condition.
-
Electrophoresis: Load 100-250 ng of RNA from each sample on a denaturing formaldehyde (B43269) agarose gel.
-
Visualization: Stain the gel with a nucleic acid dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a gel documentation system.
-
Analysis: For eukaryotic total RNA, intact samples will display two sharp, distinct bands representing the 28S and 18S ribosomal RNA (rRNA), with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.
Protocol 2: Quantitative Assessment using the RNA Integrity Number (RIN)
Objective: To obtain a standardized, quantitative measure of RNA integrity for objective comparison.
Methodology:
-
Sample Preparation and Storage: Prepare and store samples as described in Protocol 1.
-
Sample Analysis: At each time point, analyze an aliquot from each condition using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer).
-
Data Acquisition: Prepare chips and samples according to the manufacturer's protocol (e.g., Agilent RNA 6000 Nano kit).
-
Analysis: The system software will generate an electropherogram and calculate an RNA Integrity Number (RIN) for each sample. The RIN is on a scale of 1 (completely degraded) to 10 (fully intact). A RIN value ≥ 7 is generally recommended for sensitive downstream applications like RNA-seq.[8][9]
Visualizing the Science
To better understand the underlying principles, the following diagrams illustrate the key processes in RNA degradation and protection.
Caption: The primary pathways of RNA degradation.
Caption: How TE buffer components inhibit RNA degradation.
Recommendations for Long-Term RNA Storage
Based on the available evidence, Tris-EDTA buffer is a highly suitable and economical solution for the long-term storage of purified RNA.
For optimal preservation, the following best practices are recommended:
-
Use a Buffered Solution: For any storage longer than a few hours, resuspend RNA in a buffer that contains a chelating agent, such as TE buffer or sodium citrate.[4]
-
Ultra-Low Temperature is Key: For long-term storage (months to years), RNA should be stored at -80°C.[5][10]
-
Aliquot Samples: To prevent the damaging effects of repeated freeze-thaw cycles and reduce the risk of contamination, store RNA in single-use aliquots.[6][10]
-
Maintain an RNase-Free Workflow: The most effective storage solution cannot protect against RNase contamination introduced during handling. Always use certified RNase-free reagents, consumables, and dedicated equipment.[4]
For applications that are exceptionally sensitive to EDTA or for archival storage spanning several years, ethanol precipitation remains the most stable method. However, for the vast majority of research applications, storage in TE buffer at -80°C provides an excellent balance of protection, convenience, and cost-effectiveness.
References
- 1. biochemazone.com [biochemazone.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the recommended solution in which to store RNA samples that will be used as templates for cDNA synthesis? [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to TE and AE Buffers for DNA Elution
For researchers, scientists, and drug development professionals, the final step of DNA purification – elution – is critical for ensuring the quality and stability of the extracted nucleic acids. The choice of elution buffer can significantly impact the yield, long-term stability, and suitability of the DNA for downstream applications. Two commonly used elution buffers are TE buffer and AE buffer. This guide provides an objective comparison of their performance, supported by their compositions and available experimental data.
Comparison of Key Characteristics
The fundamental difference between TE and AE buffers lies in their pH and the concentration of the chelating agent, EDTA (Ethylenediaminetetraacetic acid). These variations influence their performance in DNA elution and storage.
| Feature | TE Buffer (Typical) | AE Buffer (Qiagen) |
| Composition | 10 mM Tris-HCl, 1 mM EDTA | 10 mM Tris-Cl, 0.5 mM EDTA |
| pH | 8.0 | 9.0 |
| Primary Function | DNA solubilization and long-term storage | DNA elution and stable storage |
Performance and Application Considerations
Elution Efficiency
The efficiency of eluting DNA from silica (B1680970) membranes is pH-dependent. A slightly alkaline pH facilitates the release of negatively charged DNA from the negatively charged silica surface. With a pH of 9.0, AE buffer is optimized for efficient DNA elution from silica spin columns, a common method in many commercial DNA extraction kits.[1] While standard TE buffer at pH 8.0 is also effective, the higher pH of AE buffer can theoretically enhance the elution yield.
DNA Stability and Long-Term Storage
Both buffers are designed to protect DNA from degradation. Tris acts as a pH buffer, maintaining a stable environment, while EDTA chelates divalent cations like Mg2+, which are essential cofactors for DNases, thereby inactivating these DNA-degrading enzymes.[1]
A long-term stability study conducted by Qiagen demonstrated that DNA eluted and stored in Buffer AE was stable for at least 16 years at both 2–8°C and –20°C.[2] In contrast, DNA stored in water (which can be slightly acidic) showed varying degrees of degradation when stored at 2–8°C over the same period.[2] This highlights the importance of a buffered solution containing a chelating agent for long-term DNA preservation. A separate study also concluded that for long-term preservation, TE buffer should be used for elution, with samples stored at -20°C or -70°C.[3]
Compatibility with Downstream Applications
The presence of EDTA in elution buffers can be a concern for certain downstream enzymatic reactions that require divalent cations as cofactors, such as PCR and sequencing.[4][5] Standard TE buffer contains a higher concentration of EDTA (1 mM) compared to AE buffer (0.5 mM). While for many standard PCR reactions this concentration may not be inhibitory, for sensitive applications or those requiring very low EDTA levels, AE buffer or a "low TE" (0.1 mM EDTA) buffer may be preferable.[1][5]
Experimental Protocols
A standard protocol for DNA elution from a silica spin column, such as that used in the Qiagen DNeasy Blood & Tissue Kit, is as follows:
-
Column Placement: Place the silica spin column into a clean 1.5 ml or 2 ml microcentrifuge tube.
-
Buffer Addition: Add 200 µl of Buffer AE (or TE buffer) directly to the center of the spin column membrane.
-
Incubation: Incubate the column at room temperature (15–25°C) for 1 minute.
-
Centrifugation: Centrifuge the column at a speed of ≥6000 x g (8000 rpm) for 1 minute to elute the DNA.
-
Optional Second Elution: For potentially higher DNA yield, the elution step can be repeated by adding another volume of the elution buffer to the column, incubating, and centrifuging again into a fresh collection tube.[6]
Visualizing the Process and Comparison
To better illustrate the DNA elution workflow and the key differences between TE and AE buffers, the following diagrams are provided.
Conclusion
Both TE and AE buffers are effective for the elution and storage of DNA. The choice between them depends on the specific requirements of the researcher.
-
AE Buffer is often the recommended choice for elution from silica-based purification systems due to its higher pH, which may lead to better yields. Its lower EDTA concentration also makes it more suitable for a wider range of sensitive downstream applications.
-
TE Buffer , with its higher EDTA concentration, offers robust protection against nuclease activity, making it an excellent choice for the long-term archival storage of DNA. However, caution should be exercised when using DNA eluted in standard TE buffer for enzymatic reactions sensitive to EDTA. In such cases, using a "low TE" buffer or AE buffer is advisable.
Ultimately, understanding the composition and properties of each buffer allows researchers to make an informed decision that best suits their experimental needs, ensuring the integrity and usability of their purified DNA.
References
A Comparative Guide to DNA Stability in Tris-EDTA (TE) Buffer at Various Temperatures
For researchers, scientists, and drug development professionals, ensuring the long-term integrity of DNA samples is paramount. The choice of storage buffer and temperature can significantly impact the quality of DNA, affecting downstream applications from PCR to next-generation sequencing. This guide provides an objective comparison of DNA stability in the widely-used Tris-EDTA (TE) buffer across different temperature conditions, supported by experimental data and detailed protocols.
The Protective Role of Tris-EDTA Buffer
TE buffer is a solution containing Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid), each playing a critical role in preserving nucleic acids.[1]
-
Tris : This component is a buffering agent that maintains a stable, slightly alkaline pH, typically around 8.0 for DNA storage.[2][3] This is crucial because acidic conditions can lead to the hydrolysis of phosphodiester bonds in the DNA backbone, causing degradation.[4]
-
EDTA : As a chelating agent, EDTA inactivates nucleases (like DNases) that degrade DNA.[1] It achieves this by binding divalent cations, such as magnesium (Mg²⁺), which are essential cofactors for these enzymes to function.[2][5]
By controlling pH and inhibiting enzymatic activity, TE buffer provides a secure environment for DNA during storage.[2]
Comparison of DNA Stability at Different Temperatures
The stability of DNA is profoundly influenced by storage temperature. Colder temperatures slow down chemical and enzymatic degradation processes, preserving DNA integrity for longer durations.
-80°C and -20°C (Freezing Temperatures) Storing DNA in TE buffer at -20°C or -80°C is the recommended method for long-term preservation.[6] At these temperatures, DNA remains stable for many years with minimal degradation.[7][8] Studies have shown that even after 24 months of storage at -20°C and -80°C, genomic DNA remains stable and intact.[8] Furthermore, DNA stored under these conditions can withstand multiple freeze-thaw cycles without detectable degradation.[6][8]
4°C (Refrigeration) For short- to medium-term storage, 4°C is a viable option when using TE buffer. Experimental results indicate that DNA in TE buffer is stable for at least 10 weeks at 4°C, with other studies showing stability for up to 12 months.[6][8] This contrasts sharply with DNA stored in distilled water at 4°C, which shows significant degradation over a similar period.[6] While refrigeration is convenient for frequently accessed samples, freezing is superior for long-term archiving.
25°C (Ambient/Room Temperature) Room temperature storage presents the greatest challenge to DNA stability. However, TE buffer still offers considerable protection compared to unbuffered solutions like water. In one study, after four weeks at 25°C, all DNA samples stored in distilled water were completely degraded.[6] In contrast, after 10 weeks under the same conditions, only a portion of the samples in TE buffer showed signs of degradation.[6] While not ideal, TE buffer can prevent rapid degradation for short periods at room temperature if cold storage is temporarily unavailable.[9]
Data Presentation: DNA Integrity Comparison
The following table summarizes the observed stability of DNA under various storage conditions, comparing TE buffer with distilled water (DW) as a common alternative.
| Storage Temperature | Storage Medium | Duration | Observed DNA Integrity/Degradation | Citation(s) |
| -80°C / -70°C | TE Buffer | 10 Weeks - 24 Months | No degradation observed; stable for long-term storage. | [6][8] |
| Distilled Water (DW) | 10 Weeks | No degradation observed. | [6] | |
| -20°C | TE Buffer | 10 Weeks - 24 Months | No degradation observed; stable for long-term storage. | [6][8] |
| Distilled Water (DW) | 10 Weeks | No degradation observed. | [6] | |
| 4°C | TE Buffer | 10 Weeks - 12 Months | Stable, no degradation observed. | [6][8] |
| Distilled Water (DW) | 10 Weeks | 4 of 20 samples were "fairly degraded". | [6] | |
| 25°C | TE Buffer | 10 Weeks | 6 of 20 samples were "fairly degraded". | [6] |
| Distilled Water (DW) | 4 Weeks | All 20 samples were "entirely degraded". | [6] |
Experimental Protocols
Protocol: Assessment of DNA Stability
This protocol outlines a general workflow for comparing the stability of DNA in TE buffer versus other solutions at various temperatures.
1. DNA Extraction and Quantification:
-
Extract high-molecular-weight genomic DNA from a source (e.g., whole blood, cultured cells) using a standard commercial kit or established protocol.[8][10]
-
Dissolve the purified DNA pellet in 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Determine the concentration and purity of the DNA sample using spectrophotometry (A260/A280 ratio) or a more sensitive fluorescence-based method (e.g., PicoGreen® or Qubit® assay).[11][12] An A260/A280 ratio of 1.7–2.0 indicates good quality DNA.[12]
2. Sample Aliquoting and Storage:
-
Based on the initial concentration, create multiple identical aliquots of the DNA sample. For comparison, dissolve a parallel set of DNA in nuclease-free water.
-
Divide the aliquots into groups for storage at different temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).
-
Ensure all storage tubes are properly sealed to prevent evaporation, especially for samples stored at 4°C and room temperature.[8]
3. Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 4 weeks, 10 weeks, 6 months, 1 year), retrieve one aliquot from each storage condition for analysis.
-
For frozen samples, thaw them on ice to prevent degradation.
4. DNA Integrity Assessment via Gel Electrophoresis:
-
Load equal amounts of DNA from each sample into the wells of a 1% agarose (B213101) gel containing a fluorescent dye (e.g., Ethidium Bromide or SYBR® Safe).[13]
-
Include a high-molecular-weight DNA ladder as a reference.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front has migrated sufficiently.[13]
-
Visualize the DNA bands under UV or blue light. Intact, high-molecular-weight DNA will appear as a sharp, clear band near the top of the gel. Degraded DNA will appear as a smear extending down the lane.[6]
5. Functional Quality Assessment (Optional):
-
Perform a PCR amplification of a housekeeping gene (e.g., β-globin) using the stored DNA as a template to confirm its suitability for enzymatic reactions.[8] Successful amplification indicates that the DNA is not significantly fragmented or inhibited.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for validating DNA stability.
Conclusion and Recommendations
Experimental evidence conclusively demonstrates that both storage buffer and temperature are critical factors for maintaining DNA integrity.[6]
-
For long-term storage (months to years): The optimal method is to store DNA in TE buffer at -20°C or -80°C.[4][6] These conditions effectively halt degradation, ensuring samples are viable for future research.
-
For short-term storage (weeks to months): Storing DNA in TE buffer at 4°C is a reliable alternative that significantly outperforms storage in water.[6]
-
Ambient temperature (25°C): This condition should be avoided. If unavoidable, TE buffer is strongly recommended over water to minimize the rapid degradation of the nucleic acid.[6]
By adhering to these guidelines, researchers can safeguard their valuable DNA samples, ensuring the reliability and reproducibility of their experimental results.
References
- 1. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]
- 2. biochemazone.com [biochemazone.com]
- 3. TE Buffer - Sharebiology [sharebiology.com]
- 4. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. kjcls.org [kjcls.org]
- 7. researchgate.net [researchgate.net]
- 8. sustain.ubc.ca [sustain.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Protocol for DNA Extraction | AAT Bioquest [aatbio.com]
- 11. Quantification of DNA through the NanoDrop Spectrophotometer: Methodological Validation Using Standard Reference Material and Sprague Dawley Rat and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 13. Long-term stabilization of DNA at room temperature using a one-step microwave assisted process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of EDTA Tris Buffer
Ensuring the safe and compliant disposal of laboratory reagents is a critical aspect of responsible research. This guide provides detailed procedures for the proper disposal of EDTA Tris buffer, a common reagent in molecular biology, biochemistry, and cell biology. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.
The appropriate disposal method for this compound buffer is contingent on its composition and whether it has been contaminated with hazardous materials. Unused, "clean" buffer solutions may often be disposed of down the drain with copious amounts of water, provided the pH is within the neutral range and local regulations permit. However, solutions contaminated with heavy metals, organic solvents, or biological materials require specialized hazardous waste disposal.
Disposal Decision Framework
The primary determinant for the disposal route of your this compound buffer is its potential contamination. EDTA is a chelating agent, meaning it readily binds to metal ions. If the buffer has been used in a process involving toxic heavy metals (e.g., lead, mercury, cadmium), the resulting solution must be treated as hazardous waste. Similarly, the presence of other hazardous chemicals or biological materials necessitates collection for specialized disposal.
| Contaminant Type | Disposal Procedure | Regulatory Considerations |
| None (Unused/Clean) | Neutralize pH to 5.5-9.5. Drain dispose with copious water. | Check local wastewater regulations. Some institutions may require collection regardless.[1][2] |
| Heavy/Toxic Metals | Collect in a designated, labeled hazardous waste container. | Must be disposed of as hazardous chemical waste.[3] |
| Organic Solvents (e.g., Phenol, Chloroform) | Collect in a designated, labeled hazardous waste container for organic waste. | Segregate from other waste streams. |
| Biohazards (e.g., cell lysates, tissues) | Decontaminate with an approved method (e.g., autoclaving, chemical disinfection). Then, follow procedures for non-hazardous aqueous waste. | Follow institutional biosafety guidelines for decontamination. |
| Ethidium (B1194527) Bromide | Decontaminate using an approved method (e.g., activated charcoal filtration). Dispose of the decontaminated liquid. The contaminated charcoal must be disposed of as hazardous waste. | Follow specific institutional guidelines for ethidium bromide waste. |
Step-by-Step Disposal Protocol for Uncontaminated this compound Buffer
For this compound buffer solutions that have not come into contact with hazardous materials, the following procedure can be followed, subject to local regulations:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
pH Measurement: Use a calibrated pH meter to determine the pH of the buffer solution. Tris buffers are typically alkaline.
-
Neutralization: If the pH is outside the acceptable range for drain disposal (typically 5.5-9.5, but confirm with your local wastewater authority), neutralize the solution.[2]
-
To lower an alkaline pH, add a dilute acid (e.g., 1 M HCl) dropwise while stirring.
-
To raise an acidic pH, add a dilute base (e.g., 1 M NaOH) dropwise while stirring.
-
Monitor the pH continuously during neutralization.
-
-
Disposal: Once the pH is within the acceptable range, pour the solution down the drain, followed by a large volume of cold water to further dilute it.[5]
-
Record Keeping: Document the disposal in your laboratory waste log, noting the date, volume, and confirmation of pH neutralization.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound buffer.
Caption: Decision workflow for the proper disposal of this compound buffer.
Disclaimer: These guidelines are intended for informational purposes. Always consult your institution's Environmental Health and Safety (EH&S) department and local regulations for specific disposal requirements in your area.[6]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. severnbiotech.com [severnbiotech.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling EDTA Tris
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling EDTA Tris solutions, a common buffer in molecular biology. Following these procedures will help you maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When working with this compound solutions, appropriate personal protective equipment is your first line of defense. Although generally considered a low-hazard solution, direct contact can cause mild irritation to the eyes, skin, and respiratory tract.[1]
Essential PPE includes:
-
Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]
-
Skin Protection:
-
Gloves: Wear appropriate chemically resistant gloves.[1][2][3] Nitrile, butyl rubber, neoprene, and polyvinyl chloride gloves are all suitable options.[3] It is crucial to inspect gloves for any tears or perforations before use.[4]
-
Lab Coat or Apron: A lab coat or apron should be worn to protect your skin and clothing from potential splashes.[3]
-
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if you are working with a powdered form of Tris or EDTA to prepare the solution, or if ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary to prevent inhalation of dust or aerosols.[1][5]
Operational Plan: From Preparation to Disposal
A clear and concise operational plan is critical for the safe and efficient use of this compound in the laboratory.
1. Preparation and Handling:
-
Always work in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
When preparing the solution from solid reagents, avoid generating dust.[6]
-
Wash your hands thoroughly with soap and water after handling the solution, before eating, drinking, or smoking.[1][4]
-
Avoid contact with eyes, skin, and clothing.[1]
2. Storage:
-
Store this compound solutions in a cool, dry, and well-ventilated area.[1][2]
-
Keep containers tightly sealed to prevent contamination.[2]
-
Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[1][6]
3. In Case of a Spill:
-
For minor spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1]
-
Once absorbed, place the material into a suitable, labeled container for disposal.[1][6]
-
Ensure the area is well-ventilated during cleanup.[1]
-
For major spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing and wash it before reuse.[3]
-
Inhalation: Move to an area with fresh air. If you experience any respiratory symptoms, seek medical attention.[1]
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting.[2] Seek medical advice if you feel unwell.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[7]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
-
Do not pour this compound solutions down the drain unless specifically permitted by your local regulations and EHS guidelines.[4][8]
-
Collect waste in a clearly labeled, sealed container.
Quantitative Data Summary
Currently, there are no established occupational exposure limits (e.g., PEL, TWA) for the primary components of this compound solutions.[1][3] The solution is considered to be of low hazard for usual industrial handling.[1]
| Parameter | Value | Source |
| Occupational Exposure Limits (ACGIH, NIOSH, OSHA) | None Listed | [1][3] |
| pH | 7.4 - 8.0 | [1] |
| Boiling Point | > 100 °C (> 212 °F) | [1] |
| Solubility in Water | Soluble | [1] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound solutions in a laboratory setting.
Caption: Workflow for the safe handling of this compound solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
